molecular formula C13H14N2O B3167011 3-(2-Pyridin-2-ylethoxy)aniline CAS No. 915923-13-6

3-(2-Pyridin-2-ylethoxy)aniline

Cat. No.: B3167011
CAS No.: 915923-13-6
M. Wt: 214.26 g/mol
InChI Key: ZZHXSWXYAZSCBK-UHFFFAOYSA-N
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Description

3-(2-Pyridin-2-ylethoxy)aniline is an organic compound with the molecular formula C13H14N2O . It features an aniline group linked by an ethoxy spacer to a pyridinyl ring, a molecular architecture that makes it a valuable intermediate in medicinal chemistry and drug discovery research. This structure is commonly utilized in the synthesis of more complex molecules, particularly as a building block for potential pharmacologically active compounds . Researchers employ this aniline derivative in the development of chemical libraries for high-throughput screening. Its amine functional group allows for further derivatization, such as amide bond formation or Schiff base synthesis, while the pyridine ring can act as a ligand in metal complexes or participate in hydrogen bonding, influencing the molecular properties of the target compounds . The compound is offered with high purity to ensure consistent and reliable results in experimental workflows. This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12/h1-6,8,10H,7,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHXSWXYAZSCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-(2-Pyridin-2-ylethoxy)aniline – Structural Analysis and Synthetic Utility

Executive Summary this compound (CAS: 915923-13-6) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1] Characterized by a flexible ethoxy linker connecting a basic pyridine ring and a nucleophilic aniline moiety, this compound serves as a critical pharmacophore scaffold in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) agonists (specifically GPR119). Its structural duality—combining a hydrogen-bond acceptor (pyridine) and a donor (aniline)—makes it an ideal candidate for fragment-based drug design (FBDD) and the synthesis of "linker-tail" motifs in targeted protein degradation (PROTACs).

Part 1: Chemical Identity & Physicochemical Profile

The compound exists as a free base but is frequently handled as a dihydrochloride salt to enhance stability and water solubility during aqueous workups.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 3-[2-(Pyridin-2-yl)ethoxy]aniline
CAS Number 915923-13-6 (Free Base)1049791-13-0 (2HCl Salt)
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol (Free Base)287.18 g/mol (2HCl)
SMILES Nc1cccc(OCCc2ccccn2)c1
LogP (Predicted) ~2.3 – 3.1Moderate lipophilicity; suitable for CNS penetration optimization.
pKa (Base) Pyridine N: ~5.2Aniline N: ~4.6Pyridine is the primary protonation site; Aniline remains nucleophilic at neutral pH.
Solubility DMSO, Methanol, DCM (Free Base)Water (Salt form)Free base requires organic solvents; Salt is hygroscopic.

Part 2: Synthetic Pathways

For high-purity applications (drug discovery), a convergent synthesis strategy is recommended to avoid regioisomeric byproducts. The Nitrophenol Route is preferred over direct aminophenol alkylation to prevent N-alkylation side reactions.

Protocol A: The Nitrophenol-Mitsunobu Route (Recommended)

This pathway utilizes the Mitsunobu reaction to form the ether linkage under mild, neutral conditions, ensuring the pyridine nitrogen does not interfere via quaternization.

Step 1: Ether Formation

  • Reagents: 3-Nitrophenol (1.0 eq), 2-(2-Hydroxyethyl)pyridine (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to RT, 12–16 h under N₂ atmosphere.

  • Mechanism: Activation of the alcohol by PPh₃-DIAD followed by Sₙ2 displacement by the phenoxide.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (NH₄Cl, 5 eq).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C), 2–4 h.

  • Workup: Filter through Celite, basify with NaHCO₃, extract with EtOAc.

  • Validation: Disappearance of nitro stretch (~1530 cm⁻¹) and appearance of amine doublet (~3300-3400 cm⁻¹) in IR.

Protocol B: Nucleophilic Substitution (Scalable)

For larger scales where chromatography is costly, standard alkylation using a bromide precursor is efficient.

  • Reagents: 3-Nitrophenol + 2-(2-Bromoethyl)pyridine hydrobromide.

  • Base: K₂CO₃ (3.0 eq) in DMF or Acetone.

  • Note: Requires free-basing of the bromide in situ.

Figure 1: Synthetic Workflow Diagram

Synthesis Pre1 3-Nitrophenol Inter Intermediate: 3-(2-(Pyridin-2-yl) ethoxy)nitrobenzene Pre1->Inter Mitsunobu: PPh3, DIAD, THF Pre2 2-(2-Hydroxyethyl) pyridine Pre2->Inter Prod Target: 3-(2-Pyridin-2-yl ethoxy)aniline Inter->Prod Reduction: Fe/NH4Cl or H2/Pd-C

Caption: Convergent synthesis via nitro-reduction avoids N-alkylation byproducts common in direct aniline alkylation.

Part 3: Structural Characterization & Quality Control

To ensure the integrity of the synthesized material, the following spectral features must be verified.

1. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

  • Pyridine Ring: 4 protons. Look for the doublet at ~8.5 ppm (α-proton adjacent to N) and a multiplet region 7.2–7.8 ppm.

  • Linker (Ethylene Bridge): Two distinct triplets.[2]

    • O-CH₂-: Deshielded, ~4.3 ppm (t, 2H).

    • -CH₂-Py: ~3.1 ppm (t, 2H).

  • Aniline Ring: 4 protons.[1] Characteristic pattern for 3-substituted aniline: ~7.0 ppm (t, 1H, C5-H), ~6.1–6.3 ppm (m, 3H, ortho/para to NH₂).

  • Amine: Broad singlet at ~5.1 ppm (2H, -NH₂), exchangeable with D₂O.

2. Mass Spectrometry (ESI+)

  • Parent Ion: [M+H]⁺ = 215.12 m/z.

  • Fragmentation: Loss of the ethyl-pyridine chain may be observed at higher collision energies.

Part 4: Functional Applications in Medicinal Chemistry

This scaffold is a "privileged structure" because it bridges two distinct chemical spaces: the lipophilic, aromatic binding pocket (via the aniline) and the solvent-exposed, polar region (via the pyridine).

1. Kinase Inhibition (Hinge Binding) In many kinase inhibitors (e.g., VEGFR or EGFR targets), the aniline nitrogen serves as a hydrogen bond donor to the kinase hinge region (e.g., Cys residues). The ethoxy-pyridine tail extends into the solvent front or a hydrophobic back-pocket, providing selectivity.

2. GPR119 Agonism Research indicates that 3-(heteroaryl-alkoxy)aniline derivatives act as potent GPR119 agonists, a target for Type 2 Diabetes therapy. The pyridine ring mimics the polar head groups found in endogenous lipid ligands.

Figure 2: Pharmacophore Interaction Map

Pharmacophore Py Pyridine Ring (H-Bond Acceptor) Target Biological Target (Kinase Hinge / GPCR) Py->Target Solvent Interaction / Salt Bridge Link Ethoxy Linker (Rotational Freedom) Link->Py Ani Aniline NH2 (H-Bond Donor) Link->Ani Ani->Target Critical H-Bond (Hinge)

Caption: The scaffold acts as a bifunctional connector, enabling simultaneous binding to deep pockets and solvent-exposed residues.

Part 5: Handling and Safety (SDS Summary)

  • Hazards: Irritant (Skin/Eye). Toxic if swallowed (typical for anilines).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless derivatization is intended).

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 13150573, 3-(Pyridin-2-yloxy)aniline (Analogous Structure Analysis). Retrieved from [Link]

  • Synthetic Methodology (Mitsunobu): Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Medicinal Application (GPR119): Semple, G., et al. (2013). Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(12), 3609-3613. Retrieved from [Link]

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.

Sources

3-(2-Pyridin-2-ylethoxy)aniline CAS number and molecular formula

[1]

Executive Summary & Strategic Utility

This compound (CAS: 1049791-13-0, as dihydrochloride) serves as a high-value "scaffold extender" in medicinal chemistry. Unlike simple anilines, this molecule incorporates an ethyl-ether linker between the aromatic amine and a pyridine ring.

Key Structural Advantages:

  • Linker Flexibility: The ethoxy (-O-CH2-CH2-) bridge introduces rotatable bonds that allow the pyridine moiety to adopt optimal orientations within a binding pocket (e.g., the ATP-binding site of kinases).

  • Solubility Enhancement: The basic nitrogen in the pyridine ring (pKa ~5.2) improves the aqueous solubility of lipophilic drug candidates, a common bottleneck in drug development.

  • H-Bonding Potential: The ether oxygen and pyridine nitrogen act as hydrogen bond acceptors, critical for interacting with residues like the "gatekeeper" or solvent-exposed regions in protein targets.

This compound is frequently employed as the nucleophilic component in amide coupling or urea formation reactions to generate libraries of Type II Kinase Inhibitors .

Chemical Dossier

PropertySpecification
Chemical Name 3-(2-(Pyridin-2-yl)ethoxy)aniline
CAS Number (2HCl Salt) 1049791-13-0
Molecular Formula C₁₃H₁₄N₂O (Free Base) / C₁₃H₁₆Cl₂N₂O (Dihydrochloride)
Molecular Weight 214.27 g/mol (Free Base) / 287.18 g/mol (2HCl Salt)
SMILES Nc1cccc(OCCc2ccccn2)c1
Appearance Off-white to pale brown solid (Salt form is hygroscopic)
Solubility High in DMSO, Methanol, Water (as salt); Low in Hexanes
pKa (Calculated) ~4.0 (Aniline), ~5.2 (Pyridine)

Synthetic Architecture

To ensure high purity and scalability, the synthesis of this compound is best approached via a Nucleophilic Substitution (Sɴ2) strategy followed by Catalytic Hydrogenation . This route avoids the variable yields often associated with Mitsunobu couplings on scale.

Pathway Logic:
  • Alkylation: 3-Nitrophenol is alkylated with 2-(2-chloroethyl)pyridine. We utilize the hydrochloride salt of the pyridine reagent for stability, neutralizing it in situ.

  • Reduction: The nitro group is selectively reduced to the aniline using Palladium on Carbon (Pd/C). This method is cleaner than Fe/Acid reductions, simplifying workup.

Synthesis Diagram (DOT)

SynthesisPathwaycluster_0Step 1: Ether Formationcluster_1Step 2: Nitro ReductionNitrophenol3-NitrophenolIntermediateNitro Ether Intermediate(3-(2-(Pyridin-2-yl)ethoxy)nitrobenzene)Nitrophenol->IntermediateK2CO3, DMF, 80°C(SN2 Alkylation)Reagent2-(2-Chloroethyl)pyridineHCl SaltReagent->IntermediateProductTarget ProductThis compoundIntermediate->ProductH2 (1 atm), 10% Pd/CMeOH, RT

Caption: Two-step synthetic pathway: Base-mediated alkylation followed by catalytic hydrogenation.

Detailed Experimental Protocol

Note: This protocol describes the synthesis of the free base. If long-term storage is required, conversion to the dihydrochloride salt is recommended.

Step 1: Preparation of 3-(2-(Pyridin-2-yl)ethoxy)nitrobenzene

Reagents:

  • 3-Nitrophenol (1.0 eq)

  • 2-(2-Chloroethyl)pyridine hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Iodide (NaI) (0.1 eq) – Catalyst to accelerate Finkelstein-like substitution.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Nitrophenol and K₂CO₃ in anhydrous DMF (concentration ~0.5 M). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Addition: Add 2-(2-Chloroethyl)pyridine hydrochloride and catalytic NaI.

    • Scientific Rationale: The extra equivalent of base (3.0 eq total) is crucial to neutralize the HCl salt of the pyridine reagent and deprotonate the phenol. NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

    • Observation: The product usually precipitates as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) yields the nitro-ether intermediate.

Step 2: Reduction to this compound

Reagents:

  • Nitro-ether intermediate (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) (balloon pressure)

Procedure:

  • Solvation: Dissolve the nitro intermediate in MeOH (0.2 M).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (10% by weight of the substrate).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if handling large quantities.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under a H₂ balloon at room temperature for 4–6 hours.

  • Filtration: Once LC-MS confirms complete conversion (disappearance of Nitro peak M+, appearance of Amine M-14), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline.

  • Salt Formation (Optional but Recommended): Dissolve the oil in minimal Ethanol, cool to 0°C, and add 4M HCl in Dioxane (2.5 eq). The dihydrochloride salt will precipitate. Filter and dry under vacuum.[2]

Applications in Drug Discovery

This aniline is primarily used to synthesize Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The aniline nitrogen forms a urea or amide linkage that binds to the Glu/Asp residues in the kinase hinge region or the DFG motif.

  • Role of the Tail: The (2-pyridin-2-yl)ethoxy tail extends into the solvent-accessible region or the "allosteric pocket." The pyridine nitrogen can form water-mediated hydrogen bonds, improving the thermodynamic profile of binding.

  • Structural Analogs: This scaffold is structurally related to the "tail" regions of drugs like Sorafenib (Nexavar) and Regorafenib , although those typically utilize a 4-aminophenoxy scaffold. The 3-amino substitution pattern of this topic compound alters the vector of the tail, allowing researchers to probe different sub-pockets within the enzyme.

Safety & Handling

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[3][4] 2A). The dihydrochloride salt is acidic.

  • Storage: Store at 2–8°C under inert gas (Argon). Aniline derivatives are prone to oxidation (darkening) upon air exposure.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood to avoid inhalation of dust/vapors.

References

  • PubChem. (2025).[3] 3-(Pyridin-2-yloxy)aniline Compound Summary. (Note: Structural analog reference for safety data). Retrieved March 5, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-[2-(5-methyl-2-pyridyl)ethoxy]aniline. (Methodology adapted for the 3-isomer). Retrieved March 5, 2026, from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine derivatives. Retrieved March 5, 2026, from [Link]

A Technical Guide to the Physicochemical Characteristics of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, molecules that feature a confluence of distinct pharmacophoric and functional groups are of paramount importance. 3-(2-Pyridin-2-ylethoxy)aniline is one such molecule, incorporating a pyridine ring, an ether linkage, and an aniline moiety into a single, compact architecture. The pyridine group, a bioisostere of a phenyl ring, offers a basic nitrogen atom that can act as a hydrogen bond acceptor and engage in crucial interactions with biological targets.[1] The aniline portion provides a nucleophilic amino group, serving as a versatile synthetic handle for further molecular elaboration and as a hydrogen bond donor.[2] The ethoxy linker imparts conformational flexibility, allowing the two aromatic systems to orient themselves optimally for binding or other molecular interactions.

This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its properties and outlines robust, field-proven protocols for its synthesis, purification, and analytical characterization. The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and reproducibility.

Section 1: Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and computed parameters provide a quantitative starting point for predicting its behavior.

Chemical Structure:

Chemical structure of this compound

Table 1: Key Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 1049791-13-0 (dihydrochloride salt)[3][4]
Molecular Formula C₁₃H₁₄N₂O (Free Base)[5]
Molecular Weight 214.26 g/mol (Free Base)[5]
287.18 g/mol (Dihydrochloride Salt)[3]
SMILES C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N[3]
LogP (Octanol/Water) 3.1289 (Computed for salt)[3]
Topological Polar Surface Area (TPSA) 48.14 Ų[3][6]
Hydrogen Bond Acceptors 3[3][6]
Hydrogen Bond Donors 1[3][6]
Rotatable Bonds 4[3][6]

Section 2: Physicochemical & Solubilization Characteristics

The interplay of the molecule's functional groups governs its solubility, acid-base properties, and overall stability.

Acidity and Basicity (pKa Analysis)

This compound possesses two basic nitrogen centers, which dictates its behavior in aqueous media of varying pH.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it available for protonation. The pKa of the conjugate acid (pyridinium ion) is typically around 5.25.[1] This site is the more basic of the two nitrogens.

  • Aniline Nitrogen: The lone pair on the aniline nitrogen can be delocalized into the attached benzene ring, which reduces its basicity compared to aliphatic amines. The pKa of the conjugate acid (anilinium ion) is generally in the range of 4-5.

Causality: In an acidic environment (pH < 4), both nitrogen atoms will be protonated, resulting in a dicationic species that is expected to be highly water-soluble. As the pH is raised, the anilinium ion will deprotonate first, followed by the pyridinium ion. This differential basicity is critical for designing purification strategies (e.g., acid-base extraction) and understanding its potential interactions in a physiological context.

Solubility Profile

The molecule's solubility is a direct consequence of its structure—a balance between the polar, hydrogen-bonding capable amine and pyridine groups and the nonpolar aromatic rings and ether linkage.

  • Aqueous Solubility: As predicted by its pKa values, solubility in aqueous media is highly pH-dependent. It is expected to be soluble in acidic solutions (e.g., 1N HCl). Its solubility in neutral water is likely low.

  • Organic Solubility: The compound is anticipated to be readily soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

Experimental Protocol: Solubility Assessment (Shake-Flask Method)

This protocol provides a reliable method for quantitatively determining solubility.

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method (see Section 3.4).

  • Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved.

Section 3: Analytical Characterization Workflow

A rigorous and systematic workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This process ensures that any subsequent biological or chemical studies are conducted on a well-characterized molecule.

G cluster_0 Synthesis & Purification cluster_1 Characterization Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Purified Compound Purification->Pure Structural Structural Confirmation (NMR, MS) Pure->Structural Purity Purity Assessment (RP-HPLC) Pure->Purity Final Final Characterized Compound Structural->Final Purity->Final

Caption: General workflow for the synthesis and characterization of this compound.

Synthesis Outline

A common and effective route for synthesizing this class of molecules is a two-step process:

  • Williamson Ether Synthesis: Coupling of 2-(pyridin-2-yl)ethanol with 1-fluoro-3-nitrobenzene under basic conditions (e.g., using sodium hydride in DMF) to form the ether linkage. The nitro group serves as a precursor to the aniline.

  • Nitro Group Reduction: The intermediate nitro compound is then reduced to the target aniline. This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an alcoholic solvent.[7]

Structural Elucidation Protocols

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination, providing detailed information about the chemical environment of each proton and carbon atom.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals:

    • Aromatic Region (δ 6.5-8.5 ppm): Multiple distinct signals corresponding to the protons on the pyridine and aniline rings. The substitution patterns will lead to characteristic splitting (doublets, triplets).[8]

    • Ethoxy Linker (δ 3.0-4.5 ppm): Two triplet signals, each integrating to 2H, corresponding to the -CH₂-CH₂- protons.

    • Amine Protons (δ ~5.0 ppm in DMSO-d₆): A broad singlet corresponding to the -NH₂ protons.

  • Validation: The integration values, chemical shifts, and splitting patterns must be consistent with the proposed structure.

3.2.2 Mass Spectrometry (MS)

Causality: MS confirms the molecular weight of the compound, providing definitive evidence of its elemental composition.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Expected Result: In positive ion mode, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z 215.27, corresponding to the molecular weight of the free base (214.26 g/mol ) plus a proton.[8]

  • Validation: The observed mass must match the calculated exact mass of the molecule within a narrow tolerance (typically <5 ppm for high-resolution MS).

Purity Determination Protocol

3.3.1 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from any unreacted starting materials, byproducts, or other impurities.

  • Protocol:

    • System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

    • Mobile Phase: A gradient system is typically used.

      • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

      • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm), determined from a UV-Vis spectrum.

    • Sample Preparation: Prepare a sample solution of ~1 mg/mL in methanol or mobile phase.

  • Validation: Purity is calculated based on the area percentage of the main peak in the chromatogram. A pure compound (>95%) will show a single major peak with minimal contribution from other peaks. This method is self-validating as impurities would be resolved and appear as distinct peaks.

Section 4: Stability and Storage

To maintain the integrity of the compound, proper storage is crucial.

  • Recommended Storage: The compound should be stored as a solid in a tightly sealed container at 2-8°C.[3]

  • Environmental Sensitivities: Anilines are known to be sensitive to light and air, which can cause gradual oxidation and discoloration. Storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended for long-term stability.[9]

Conclusion

This compound is a molecule with significant potential, defined by the unique interplay of its constituent pyridine, ether, and aniline functionalities. This guide has detailed its core physicochemical characteristics, from its molecular properties and solubility profile to robust, validated protocols for its characterization. By employing the systematic workflow of synthesis, purification, structural elucidation (NMR, MS), and purity assessment (HPLC), researchers can ensure they are working with a compound of high quality and integrity. This foundational knowledge is indispensable for confidently advancing the molecule into further applications, whether in the pursuit of novel therapeutic agents or the development of advanced materials.

References

  • PubChem. 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573. [Link]

  • PubChem. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517. [Link]

  • Wiley Online Library. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. [Link]

  • PubChem. 2-(Pyridin-3-ylmethoxy)aniline | C12H12N2O | CID 8027171. [Link]

  • PubChem. 2-(2-Pyridin-2-ylethoxy)aniline | C13H14N2O | CID 16640670. [Link]

  • Wikipedia. Pyridine. [Link]

  • MolForge. Aniline, p-(3-(2-(diethylamino)ethoxy)propyl)- - Molecular Properties. [Link]

  • Journal of Chemical and Pharmaceutical Research. Interactions study by free volume of Pyridine and Aniline. [Link]

  • ResearchGate. Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]

  • PubMed. Pyridine to aniline: an exceptional biologically driven rearrangement. [Link]

  • YouTube. synthesis of anilines. [Link]

  • OSHA. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

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Solubility Profile of 3-(2-Pyridin-2-ylethoxy)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and process chemistry, the physicochemical profiling of pharmaceutical intermediates is a critical path to successful synthesis and formulation. 3-(2-Pyridin-2-ylethoxy)aniline (Free base CAS: 915923-13-6; Dihydrochloride CAS: 1049791-13-0) is a highly versatile building block featuring a unique combination of functional groups: a primary aniline, an ether linkage, and a pyridine ring[1][2].

This whitepaper provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By deconstructing its structural thermodynamics, we provide researchers with predictive insights and field-proven experimental workflows to accurately determine and manipulate its solubility for downstream applications.

Structural Thermodynamics and Predictive Solvation

The solubility of aromatic amines in organic solvents is governed by a delicate balance of intermolecular forces, specifically hydrogen bonding, dipole-dipole interactions, and London dispersion forces[3][4]. To predict the solubility of this compound, we must analyze its structural components:

  • The Aniline Moiety: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor. The aromatic benzene ring contributes to the molecule's lipophilicity and allows for π-π stacking interactions[5][6].

  • The Ether Linkage: The oxygen atom serves as a strong hydrogen bond acceptor, increasing the molecule's affinity for protic solvents.

  • The Pyridine Ring: The basic nitrogen atom in the pyridine ring (pKa ~5.2) is a potent hydrogen bond acceptor and a site for protonation[1].

Because the molecule possesses "dual basic centers" (the aniline nitrogen and the pyridine nitrogen), its solvation dynamics are highly dependent on the hydrogen-bonding capacity and dielectric constant of the chosen solvent[4]. The principle of "like dissolves like" dictates that this compound will exhibit high solubility in polar organic solvents, but its solubility will sharply decline in strictly non-polar aliphatic hydrocarbons[7].

Solvation Compound This compound (Dual Basic Centers) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Compound->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Compound->Aprotic Dipole-Dipole & H-Acceptor (High Solubility) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Compound->NonPolar London Dispersion (Low Solubility)

Caption: Solvation dynamics and intermolecular interactions across different organic solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the functional group analysis and the behavior of structurally analogous substituted anilines[3][5], the solubility profile of the free base form of this compound is summarized in the table below.

Quantitative Data Summary Table
Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Solvents act as both H-bond donors (interacting with pyridine/ether) and acceptors (interacting with aniline -NH₂).
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>100 mg/mL)High dielectric constants and strong H-bond accepting capabilities effectively solvate the polar surface area without disrupting basic centers[7].
Halogenated Dichloromethane, ChloroformModerate to High Favorable dipole-dipole interactions and high polarizability interact well with the dual aromatic rings[3].
Ethers / Esters Ethyl Acetate, THFModerate (~10-30 mg/mL)Sufficient polarity to dissolve the free base, though lacking strong H-bond donation.
Non-Polar Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Severe polarity mismatch. Weak London dispersion forces cannot overcome the solute's crystalline lattice energy[7].

Note: The dihydrochloride salt form (CAS: 1049791-13-0) will exhibit an inverted profile—highly soluble in water and methanol, but virtually insoluble in ethyl acetate and dichloromethane[1].

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive models to precise quantitative data, researchers must employ self-validating experimental protocols. The Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard for determining thermodynamic equilibrium solubility[7][8][9].

Causality in Protocol Design
  • Why 24-72 hours of equilibration? To ensure the system reaches true thermodynamic equilibrium. Shorter times may capture kinetic supersaturation, leading to artificially inflated solubility values[8][9].

  • Why PTFE filters? Polytetrafluoroethylene (PTFE) is chemically inert and prevents the hydrophobic adsorption of the solute onto the filter membrane, ensuring the filtrate accurately represents the saturated concentration[7].

  • Why HPLC-UV? Both the aniline and pyridine rings act as strong chromophores, allowing for highly sensitive and specific UV detection, minimizing interference from solvent impurities[9].

Step-by-Step Workflow
  • Preparation of Saturated Solution: Weigh an excess amount (e.g., 50-100 mg) of this compound into a 5 mL glass vial. Add 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to guarantee saturation[7][8].

  • Thermostatic Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours[7][9].

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. Carefully draw the supernatant using a glass syringe and pass it through a 0.45 µm PTFE syringe filter[7].

  • Dilution and Quantification: Dilute the clear filtrate with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of your pre-established HPLC-UV calibration curve.

  • Data Analysis: Calculate the equilibrium solubility (

    
    ) in mg/mL based on the integrated peak area, factoring in the dilution multiplier[9].
    

ShakeFlask Start Excess Solute + Solvent Incubate Thermostatic Shaking (24-72 hrs at 25°C) Start->Incubate Saturation Separate Phase Separation (Centrifugation & PTFE Filtration) Incubate->Separate Equilibrium Reached Analyze HPLC-UV Quantification Separate->Analyze Clear Filtrate Result Equilibrium Solubility Data Analyze->Result Calibration Curve

Caption: Workflow for determining equilibrium solubility via the isothermal shake-flask method.

Implications for Process Chemistry

Understanding the solubility profile of this compound is critical for designing efficient extraction and purification workflows:

  • Liquid-Liquid Extraction (LLE): Because the free base is highly soluble in halogenated solvents (DCM) and ethyl acetate, these solvents are ideal for extracting the compound from aqueous reaction mixtures at a basic pH (pH > 8).

  • Salt Formation and Precipitation: If purification via crystallization is required, process chemists can exploit the basicity of the pyridine and aniline nitrogens. By dissolving the free base in an organic solvent like ethyl acetate and bubbling anhydrous HCl gas (or adding a solution of HCl in dioxane), the compound will rapidly form the dihydrochloride salt (CAS: 1049791-13-0)[1]. Because the salt is highly polar and insoluble in ethyl acetate, it will precipitate out of solution in high purity, leaving lipophilic impurities behind.

References

  • PubChem - NIH. Aniline | C6H5NH2 | CID 6115. Available at:[Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

Sources

Rational Design and Medicinal Chemistry Applications of 3-(2-Pyridin-2-ylethoxy)aniline: A Versatile Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Methodological Guide

Introduction & Strategic Rationale

In modern rational drug design, the selection of bifunctional building blocks is critical for rapidly exploring chemical space and establishing structure-activity relationships (SAR). 3-(2-Pyridin-2-ylethoxy)aniline (CAS: 915923-13-6; Dihydrochloride CAS: 1049791-13-0) represents a highly privileged pharmacophore fragment. It combines a reactive aniline handle for scaffold conjugation with a flexible, basic pyridin-2-ylethoxy tail.

While clinical candidates like the PIKfyve lipid kinase inhibitor Apilimod (LAM-002A) utilize a pyridin-2-ylethoxy motif directly conjugated to a pyrimidine core via an ether linkage[1][2], this specific aniline building block introduces an intervening phenyl ring. This extension provides a robust nitrogen nucleophile, allowing medicinal chemists to append the pyridin-2-ylethoxy vector onto diverse central cores (e.g., quinazolines, purines, or novel macrocycles) via amide, urea, or secondary amine linkages.

Structural and Physicochemical Profiling

Understanding the physicochemical boundaries of a building block is essential to ensure that the final drug candidate adheres to Lipinski’s Rule of Five and maintains favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quantitative Data Summary
PropertyValueMedicinal Chemistry Implication
Molecular Weight 214.26 g/mol Low MW allows for integration into larger scaffolds (e.g., kinase core inhibitors) without exceeding the 500 Da threshold.
cLogP ~2.1Optimal lipophilicity for membrane permeability; leaves a "lipophilicity budget" for adding hydrophobic core structures[3].
Topological Polar Surface Area (TPSA) 48.14 ŲExcellent for both oral bioavailability and potential Blood-Brain Barrier (BBB) penetration (optimal CNS TPSA < 90 Ų).
H-Bond Donors 1 (-NH₂)Provides a critical vector for target binding or serves as the primary synthetic conjugation handle.
H-Bond Acceptors 2 (N, O)Enhances aqueous solubility and provides key interactions with target protein backbones.
Rotatable Bonds 5Confers conformational flexibility, allowing the pyridine ring to adapt to complex, induced-fit binding pockets.

Pharmacophore Mapping: The Pyridin-2-ylethoxy Motif

The structural logic of this compound can be divided into three functional domains. The aniline acts as the Conjugation Handle , the ethoxy group acts as a Flexibility Vector , and the 2-pyridyl ring acts as the Target Binder (often a kinase hinge binder or GPCR orthosteric anchor).

The clinical validation of the pyridin-2-ylethoxy motif is heavily grounded in its use in Apilimod, which selectively inhibits PIKfyve (IC50 = 14 nM) and has been investigated for autoimmune diseases, ALS, and broad-spectrum antiviral activity[1][4]. By utilizing this compound, researchers can design novel Apilimod analogs or pivot the motif toward entirely new targets.

Pharmacophore Core Central Scaffold Attachment Point Aniline Aniline NH Conjugation Handle Core->Aniline C-N Bond Ether Ethoxy Linker Flexibility Vector Aniline->Ether Meta-Substitution Pyridine 2-Pyridyl Ring Hinge Binder Ether->Pyridine C-C Bond Target Kinase Hinge Backbone Amides Pyridine->Target H-Bond

Fig 1: Pharmacophore mapping and vectorization of the this compound motif.

Key Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge-Binding)

In kinase inhibitor design, the 2-pyridyl nitrogen is a classic hydrogen bond acceptor that interacts with the backbone amides of the kinase hinge region (e.g., the NH of Methionine or Cysteine). The flexible ethoxy linker allows the pyridine to reach deep into the ATP-binding pocket while the central scaffold occupies the solvent-exposed region or the DFG-out allosteric site.

GPCR Modulator Design

For aminergic G-Protein Coupled Receptors (GPCRs), the basicity of the pyridine ring (pKa ~5.2) combined with the ether linkage mimics the structural topology of several endogenous neurotransmitters and synthetic antihistamines/antipsychotics. The aniline moiety can be coupled to a rigid core to lock the bioactive conformation.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an in-line Quality Control (QC) check to prevent the propagation of failed reactions.

SynthesisWorkflow Step1 1. Scaffold Activation (R-COOH + HATU + DIPEA) Step2 2. Nucleophilic Addition (this compound) Step1->Step2 Step3 3. Amide Bond Formation (DMF, RT, 2-4h) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / NaHCO3) Step3->Step4 Step5 5. Purification & QC (Flash Column / LC-MS) Step4->Step5

Fig 2: Self-validating synthetic workflow for amide library generation using HATU coupling.

Protocol A: HATU-Mediated Amide Library Generation

This protocol details the conjugation of this compound to a generic carboxylic acid scaffold.

  • Step 1: Scaffold Activation. Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, driving the reaction to completion faster. This is crucial as the meta-alkoxy aniline is moderately sterically hindered. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the activated ester.

    • Self-Validation Check: Stir for 15 minutes. A color change (usually to pale yellow) indicates active ester formation.

  • Step 2: Nucleophilic Addition. Add this compound (1.1 eq) dropwise to the activated mixture.

  • Step 3: Reaction Propagation. Stir at room temperature (RT) under an inert N₂ atmosphere for 2–4 hours.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The reaction is validated to proceed to Step 4 only when the starting aniline mass is depleted by >95% and the desired product mass [M+H]+ is the dominant peak.

  • Step 4: Aqueous Workup. Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

    • Causality: The basic aqueous phase (pH ~8) ensures that the basic pyridine nitrogen remains deprotonated and partitions entirely into the organic EtOAc layer, preventing product loss. Wash the combined organic layers with 5% LiCl to remove residual DMF.

  • Step 5: Purification. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

For attaching the aniline to a halogenated heteroaromatic core (e.g., a 4-chloro-quinazoline).

  • Step 1: Reagent Preparation. In an oven-dried Schlenk tube, combine the aryl chloride core (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Pd₂(dba)₃ and XPhos are chosen because the bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates both the oxidative addition of the unactivated aryl chloride and the subsequent reductive elimination. Cs₂CO₃ is utilized as a mild base to facilitate amine deprotonation without causing base-catalyzed cleavage of the ethoxy ether linkage.

  • Step 2: Degassing. Add anhydrous 1,4-dioxane (0.1 M) and sparge the mixture with argon for 10 minutes.

  • Step 3: Thermal Coupling. Seal the tube and heat to 100°C for 12 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the lower-Rf aniline spot and the emergence of a new UV-active product spot.

  • Step 4: Isolation. Cool to RT, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via reverse-phase preparative HPLC.

References

  • PubChem . "2-(2-Pyridin-2-ylethoxy)aniline - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Alzforum . "AIT-101 (Apilimod) - Therapeutics Overview". Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY . "apilimod - Ligand Page". Available at:[Link]

  • Google Patents. "US20190192525A1 - Apilimod compositions and methods for using same".

Sources

Literature review of pyridine-ether linked aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the Pyridine-Ether Linked Aniline scaffold, a privileged structural motif in modern medicinal chemistry, particularly within the realm of Type II kinase inhibitors.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Pharmacophore of Choice

The pyridine-ether linked aniline motif—defined structurally as a (pyridin-X-yl)oxy-aniline core—represents a cornerstone in the design of multi-targeted Tyrosine Kinase Inhibitors (TKIs). Unlike direct biaryl scaffolds, the ether linkage introduces a critical "kink" and rotational freedom that allows the molecule to navigate the steric demands of the kinase "gatekeeper" residue. This architecture is fundamental to the efficacy of blockbuster drugs such as Sorafenib , Regorafenib , and emerging c-Met/VEGFR dual inhibitors.

Structural Architecture & Mechanistic Logic

The scaffold functions not merely as a linker but as a multi-domain pharmacophore. Its efficacy is governed by three distinct structural roles:

The Pyridine "Head" (Hinge Binder)

The pyridine ring, often substituted at the 2-position (e.g., with a carboxamide), typically resides in the ATP-binding pocket.

  • Mechanism: The pyridine nitrogen or its substituents form hydrogen bonds with the kinase hinge region (e.g., Cys residues).

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the pyridine ring increase the acidity of adjacent amide protons, enhancing H-bond donor capability.

The Ether "Hinge" (The Spacer)

The oxygen atom provides a bond angle of


, distinct from the linear geometry of alkyne linkers or the rigid planarity of direct aryl-aryl bonds.
  • Gatekeeper Navigation: This angulation allows the inhibitor to wrap around the bulky gatekeeper residue (e.g., Threonine or Methionine) to access the hydrophobic back pocket.

The Aniline "Tail" (The Vector)

The aniline nitrogen is rarely the terminal group; rather, it serves as the nucleophilic handle for derivatization into ureas or amides .

  • DFG-Out Stabilization: Derivatization at this position (e.g., with aryl isocyanates) creates a urea moiety that forms a bidentate H-bond "clamp" with the conserved Glu/Asp residues of the

    
    C-helix and the DFG motif, locking the kinase in the inactive (Type II) conformation.
    

Synthetic Methodologies

The construction of this scaffold is dominated by Nucleophilic Aromatic Substitution (


) , favored for its scalability and atom economy.
Route A: Direct Coupling (The Industrial Standard)

This route involves the coupling of an activated chloropyridine with a pre-functionalized aminophenol.

  • Advantages: Convergent synthesis; avoids late-stage reduction steps.

  • Challenges: Requires careful control of basicity to prevent oxidation of the aniline or polymerization.

Route B: The Nitro-Reduction Sequence

This route couples a chloropyridine with a nitrophenol, followed by reduction of the nitro group.

  • Advantages: The nitro group is robust during the high-temperature coupling step; eliminates aniline side-reactions.

  • Challenges: Requires a subsequent reduction step (Fe/AcOH or

    
    /Pd), which may be incompatible with other reducible functional groups (e.g., alkenes, halides).
    
Visualization of Synthetic Logic

Synthesis_Workflow cluster_conditions Critical Process Parameters SM1 4-Chloropyridine Derivative (Electrophile) Inter Meisenheimer Complex SM1->Inter SM2 4-Aminophenol (Nucleophile) Base Base Activation (KOtBu / K2CO3) SM2->Base Deprotonation Base->Inter + SM1 (SNAr) Prod Pyridine-Ether-Aniline Scaffold Inter->Prod - Cl⁻ Heat (80°C) Downstream Urea/Amide Formation (Kinase Inhibitor) Prod->Downstream + Isocyanate or Acid Chloride Param1 Solvent: DMF/DMSO (Polar Aprotic) Param2 Temp: 60-90°C Param3 Atmosphere: N2/Ar (Prevent Oxidation)

Caption: Convergent


 synthetic workflow for the assembly of the pyridine-ether-aniline core.

Detailed Experimental Protocols

The following protocol describes the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide , a key intermediate for Sorafenib-class inhibitors. This protocol is validated for reproducibility and scalability.

Protocol: Synthesis of the Pyridine-Ether Core

Reaction Overview:



Reagents & Materials:

  • Electrophile: 4-Chloro-N-methyl-2-pyridinecarboxamide (1.0 equiv)

  • Nucleophile: 4-Aminophenol (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [0.5 M concentration]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )[1]
    

Step-by-Step Methodology:

  • Phenoxide Formation (Critical Step):

    • Charge a dry 3-neck round-bottom flask with 4-aminophenol and anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0°C (ice bath) to prevent uncontrolled exotherm.

    • Add KOtBu portion-wise over 15 minutes. The solution will turn dark (reddish-brown) indicating phenoxide formation.[1]

    • Technical Insight: Using KOtBu is preferred over

      
       for faster kinetics, but it requires strictly anhydrous conditions.
      
  • Coupling Reaction:

    • Add 4-Chloro-N-methyl-2-pyridinecarboxamide in one portion.

    • Remove the ice bath and heat the reaction mixture to 80°C .

    • Monitor via TLC (5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours.

    • Endpoint Criteria: Disappearance of the chloropyridine starting material.

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 5 volumes of ice-cold water. The product may precipitate as a solid.[1]

    • If Solid: Filter, wash with water (

      
      ), and dry under vacuum at 45°C.
      
    • If Oil: Extract with EtOAc (

      
      ). Wash combined organics with saturated brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from EtOAc/Hexanes is often sufficient.

    • If necessary, flash chromatography (Gradient: 0

      
       5% MeOH in DCM).
      

Yield Expectation: 75–85% isolated yield.

Medicinal Chemistry & SAR Analysis

The structure-activity relationship (SAR) of this scaffold is well-documented across multiple kinase targets (c-Met, VEGFR, B-Raf).

Quantitative SAR Data (Representative)

Comparison of linker and substitution effects on c-Met inhibition (


).
Compound IDPyridine Subst.[2][3][4][5][6][7][8] (R1)Linker (X)Aniline Subst. (R2)c-Met IC50 (nM)Type
Ref-1 (Biaryl) HBond (Direct)Urea-Ph> 1000I
Ref-2 (Ether) H-O-Urea-Ph94II
Ref-3 (Amide) CONHMe-O-Urea-Ph5.4 II
Ref-4 (Amine) CONHMe-NH-Urea-Ph25II

Key Insights:

  • The "Ether Switch": Replacing a direct biaryl bond (Ref-1) with an ether linker (Ref-2) drastically improves potency by allowing the molecule to adopt the "extended" conformation required for Type II binding.

  • Amide vs. Ether: While amine linkers (-NH-) are potent (Ref-4), ether linkers (-O-) often provide superior metabolic stability and permeability (cLogP modulation).

  • Pyridine Substitution: The 2-carboxamide group (Ref-3) is critical for H-bonding with the hinge region (e.g., Cys1116 in c-Met).

Pharmacophore Interaction Map

The following diagram illustrates the binding mode of a generic Pyridine-Ether-Aniline-Urea inhibitor within the c-Met kinase domain.

SAR_Interaction Hinge Hinge Region (Cys1116) Gatekeeper Gatekeeper (Met1160) DFG DFG Motif (Asp1222) Glu αC-Helix (Glu1127) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bond Ether Ether Linker (Spacer/Angle) Pyridine->Ether Ether->Gatekeeper Steric Avoidance Phenyl Phenyl Ring (Hydrophobic Core) Ether->Phenyl Phenyl->Gatekeeper π-Interaction Urea Urea/Amide (H-Bond Donor) Phenyl->Urea Urea->DFG H-Bond (Asp) Urea->Glu H-Bond (Glu) Tail Terminal Hydrophobe (Allosteric Pocket) Urea->Tail Tail->DFG Hydrophobic Filling

Caption: Pharmacophore mapping of the Pyridine-Ether-Aniline scaffold within the c-Met ATP-binding pocket.

References

  • BenchChem. (2025).[1][6][8] Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives. Retrieved from

  • Gong, P., et al. (2014). Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Retrieved from

  • Wang, X., et al. (2022).[1] Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Retrieved from

  • Kim, J., et al. (2021).[9] Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. International Journal of Molecular Sciences. Retrieved from

  • Collie, G., et al. (2022).[10] Discovery of a selective c-MET inhibitor with a novel binding mode. Bioorganic & Medicinal Chemistry Letters. Retrieved from

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An In-depth Technical Guide to the pKa Values and Ionization States of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Development

In the landscape of drug discovery and development, the acid-base dissociation constant, or pKa, stands as a cornerstone physicochemical parameter.[1][2][3] It governs a molecule's ionization state across a range of pH values, which in turn dictates its solubility, permeability, protein binding, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][4][5] For a molecule such as 3-(2-Pyridin-2-ylethoxy)aniline, which incorporates multiple ionizable centers, a thorough understanding of its pKa values is not merely academic—it is a predictive tool for its behavior in biological systems. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa and corresponding ionization states of this compound, tailored for professionals in the pharmaceutical sciences.

Molecular Structure and Predicted Ionizable Centers

This compound is a bifunctional molecule containing two key basic nitrogen centers ripe for protonation: the aniline nitrogen and the pyridine nitrogen.

  • Aniline Moiety: The primary aromatic amine group (-NH2) attached to the benzene ring is basic. The pKa of the conjugate acid of aniline is approximately 4.6.[6][7] However, the ethoxy substituent at the meta position will influence this value.

  • Pyridine Moiety: The nitrogen atom within the pyridine ring is also basic, with a pKa for its conjugate acid of about 5.23.[8][9][10]

The interplay of these two groups and the electronic effects of the overall molecular structure will determine the specific macroscopic pKa values of the compound.

Theoretical pKa Estimation: Leveraging Analogs and Predictive Tools

In the absence of direct experimental data for this compound, we can estimate its pKa values by examining its constituent parts and the influence of its substituents. The pKa of aniline is sensitive to substituent effects on the phenyl ring.[11] The 2-(pyridin-2-ylethoxy) group at the meta-position will exert an inductive effect, which can alter the basicity of the aniline nitrogen.

For more precise estimations, computational tools are invaluable in modern drug discovery.[12] Software programs like Epik, ACD/pKa DB, and MoKa utilize algorithms trained on vast datasets of experimental pKa values to predict the ionization constants of novel molecules with a reasonable degree of accuracy.[13][14][15][16] These programs analyze the molecule's structure to calculate the microscopic and macroscopic pKa values, providing a critical starting point for experimental design.

Table 1: Predicted pKa Values and Predominant Species at Physiological pH (7.4)

Ionizable CenterParent Compound pKa (Conjugate Acid)Predicted pKa for this compoundPredominant Species at pH 7.4
Pyridine Nitrogen~5.23[8][10]~5.0 - 5.5Neutral
Aniline Nitrogen~4.6[6]~4.4 - 4.8Neutral

Note: Predicted pKa values are estimates based on the parent compounds and general substituent effects. Actual values require experimental determination.

Experimental Determination of pKa: A Protocol for Potentiometric Titration

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values due to its simplicity and accuracy.[17][18] The following protocol outlines a self-validating system for determining the pKa values of this compound.

Causality Behind Experimental Choices
  • Choice of Titrant: A strong acid (e.g., HCl) is used to titrate the basic compound, ensuring a sharp and detectable change in pH around the equivalence points.

  • Solvent System: An aqueous medium is preferred to mimic physiological conditions. If solubility is a concern, co-solvents like methanol or acetonitrile can be used, but the pKa values will be apparent and may require extrapolation to a fully aqueous environment.[19]

  • Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial as it minimizes variations in activity coefficients, leading to more accurate and reproducible pKa measurements.[20]

  • Inert Atmosphere: Purging with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[20][21]

Step-by-Step Methodology
  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[20]

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture) to a final concentration of approximately 1 mM.[20] Add a background electrolyte, such as KCl, to a final concentration of 0.15 M.

  • Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to the alkaline range (e.g., pH 10-11) with a small amount of concentrated NaOH to ensure all basic groups are in their neutral form.

  • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen gas.[21] Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[20] For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the inflection points, which correspond to the equivalence points.

Spectrophotometric Determination of pKa

An alternative or complementary method is UV-Vis spectrophotometry, which is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[22][23][24][25][26]

Experimental Workflow

Caption: Workflow for spectrophotometric pKa determination.

Calculating Ionization States: The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is a fundamental tool for calculating the ratio of the protonated and deprotonated forms of a compound at a given pH.[27][28][29][30][31]

For a basic group (B), the equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation is expressed in terms of the pKa of the conjugate acid (BH⁺): pH = pKa + log([B]/[BH⁺])

Using this equation, we can calculate the percentage of ionization at different physiological pH values.

Table 2: Calculated Ionization States at Various pH Values

pHPyridine Moiety (pKa ~5.2) % Ionized (BH⁺)Aniline Moiety (pKa ~4.6) % Ionized (BH⁺)Overall Molecular Charge
3.0 (Gastric) 99.4%97.5%Predominantly +2
7.4 (Blood) 0.6%0.16%Predominantly Neutral
9.0 (Intestinal) <0.1%<0.1%Neutral

Visualization of pH-Dependent Ionization

The following diagram illustrates the equilibrium between the different ionization states of this compound as a function of pH.

Ionization_States State_1 State_1 State_2 Monoprotonated (+1) (Pyridine-N protonated) Predominant at pH ~ pKa2 State_1->State_2 +H⁺ / -H⁺ (pKa1) State_3 Monoprotonated (+1) (Aniline-N protonated) Predominant at pH ~ pKa1 State_1->State_3 +H⁺ / -H⁺ (pKa2) State_4 Neutral (0) Predominant at physiological pH (7.4) State_2->State_4 +H⁺ / -H⁺ (pKa2) State_3->State_4 +H⁺ / -H⁺ (pKa1)

Caption: Ionization states of this compound.

Conclusion: Integrating pKa Knowledge for Successful Drug Development

A comprehensive understanding of the pKa values of this compound is indispensable for predicting its ADME properties and potential for off-target effects.[3][5] By combining theoretical predictions with robust experimental determination, researchers can make informed decisions during lead optimization. The ionization state at physiological pH will significantly impact the molecule's ability to cross cell membranes and interact with its biological target.[4] This guide provides a framework for both the theoretical consideration and practical determination of these crucial physicochemical parameters, empowering drug development professionals to advance their candidates with a higher probability of success.

References

  • Wikipedia. Aniline. [Link]

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  • Fiveable. Pyridine Definition - Organic Chemistry Key Term. [Link]

  • University of Calgary. Amines. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]

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  • Schrödinger. Epik. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

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  • Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Wikipedia. Pyridine. [Link]

  • Al-Ghamdi, M. S. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

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  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Smith, B. J., et al. Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

  • Balogh, G. T., et al. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences. [Link]

  • vCalc. pKa of Aniline. [Link]

  • LibreTexts Chemistry. Henderson-Hasselbalch Equation. [Link]

  • Scribd. Experiment 5: Spectrophotometric Determination of Pka. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Mech, P., et al. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • IvyPanda. Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • University of Louisiana at Monroe. Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • Omni Calculator. Henderson-Hasselbalch Calculator. [Link]

  • University of Missouri–St. Louis. Spectrophotometric Determination of pKa of Phenol Red. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5 oC). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • University of Calgary. The Henderson-Hasselbalch Equation. [Link]

  • ResearchGate. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

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An In-Depth Technical Guide to the Biological Activity Screening of 3-(2-Pyridin-2-ylethoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic evaluation of 3-(2-Pyridin-2-ylethoxy)aniline analogs, a chemical scaffold with significant therapeutic potential. As drug discovery pivots towards precision and efficiency, a well-designed screening cascade is paramount. This document outlines a tiered, data-driven approach, from initial computational assessment to detailed cellular characterization, designed to identify and validate promising lead candidates for further development.

Introduction: The Pharmacological Promise of the Pyridine-Aniline Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding and its weakly basic nature can enhance aqueous solubility and bioavailability, critical properties for any drug candidate. When coupled with an aniline moiety, another pharmacologically significant structure, the resulting scaffold presents a rich template for exploring diverse biological targets. The this compound core, featuring a flexible ether linkage, offers a compelling starting point for building libraries aimed at targets such as protein kinases, which are often implicated in oncology and inflammatory diseases.

This guide provides the strategic and technical details necessary to execute a robust screening program for analogs of this promising scaffold.

Part 1: Target Hypothesis and Library Prioritization

Primary Target Hypothesis: Protein Kinase Inhibition

The structural motif of a pyridine ring connected to a phenyl ring via a linker (in this case, an ethoxy group) is a well-established pharmacophore in the realm of protein kinase inhibitors. Many potent inhibitors, such as the multi-kinase inhibitor Sorafenib, utilize a similar diaryl ether structure to occupy the ATP-binding pocket of kinases. The nitrogen atom on the pyridine ring can act as a crucial hydrogen bond acceptor, anchoring the molecule within the target's active site.

Therefore, the primary hypothesis is that this compound analogs will exhibit inhibitory activity against protein kinases, particularly those involved in oncogenic signaling pathways like VEGFR, RAF, and ERK.

Initial In Silico Library Filtering: An ADMET-First Approach

Before committing to costly and time-consuming synthesis and wet-lab screening, a preliminary in silico evaluation of a virtual library of analogs is essential. This "Tier Zero" screen uses computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step is critical for eliminating compounds with a high probability of late-stage failure due to poor pharmacokinetics or toxicity.

Machine learning algorithms and transformer-based models can rapidly predict dozens of ADMET-related properties directly from a molecule's structure, enabling high-throughput virtual screening of thousands of compounds. This process prioritizes candidates with favorable drug-like properties for synthesis.

Table 1: Key In Silico ADMET Properties for Library Filtering

ParameterAcceptable Range/ValueRationale
Molecular Weight < 500 DaAdherence to Lipinski's Rule of Five for oral bioavailability.
LogP < 5Measures lipophilicity; impacts solubility and permeability.
Hydrogen Bond Donors < 5Influences membrane permeability.
Hydrogen Bond Acceptors < 10Influences membrane permeability.
Aqueous Solubility Predicted LogS > -4Ensures sufficient solubility for absorption and formulation.
Blood-Brain Barrier Negative (for non-CNS targets)Avoids off-target effects in the central nervous system.
CYP450 Inhibition Low probability for 2D6, 3A4Minimizes risk of drug-drug interactions.
hERG Inhibition Low riskReduces the potential for cardiotoxicity.
Mutagenicity (Ames) Predicted NegativeA critical early indicator of potential carcinogenicity.

Part 2: The Tiered Screening Cascade

A tiered or cascaded screening approach is an efficient strategy to progressively narrow down a large library of compounds to a small number of high-quality leads. This method allocates resource-intensive assays only to compounds that have passed earlier, less demanding screens.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Cellular Activity cluster_2 Tier 3: Lead Optimization Profiling a Synthesized Library (Post-In Silico Filter) b Primary Biochemical Screen (e.g., VEGFR-2 Kinase Assay) a->b ~1000s of compounds c Dose-Response & IC50 Determination b->c ~50-100 'Hit' Compounds d Cytotoxicity/Proliferation Assay (e.g., MTT) c->d e Target Engagement Assay (e.g., In-Cell Western) d->e f Kinome Selectivity Screening e->f ~5-10 'Validated' Hits g In Vitro ADMET Assays (Permeability, Stability) f->g h Lead Candidate g->h

Caption: A tiered workflow for screening this compound analogs.

Tier 1: Primary Biochemical Screening

The goal of this tier is to rapidly identify compounds that directly interact with the primary molecular target. Given our hypothesis, a biochemical assay against a key angiogenic kinase, such as VEGFR-2, is the logical starting point.

This protocol measures the amount of ATP remaining after a kinase reaction. Inhibition is observed as a higher luminescence signal (less ATP consumed).

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATP

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® MAX reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare a 1x Kinase Buffer. Thaw enzyme, ATP, and substrate on ice. Dilute the VEGFR-2 enzyme to a working concentration (e.g., 1-5 ng/µl) in 1x Kinase Buffer.[1][2]

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds from a DMSO stock plate into the assay plate. Typically, a single high concentration (e.g., 10 µM) is used for the primary screen. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Master Mixture: Prepare a master mixture containing the kinase buffer, ATP, and substrate.[1][3]

  • Reaction Initiation: Add the diluted VEGFR-2 enzyme to the wells containing the test compounds. Then, add the ATP/substrate master mix to initiate the kinase reaction.[4] The final reaction volume is typically 25-50 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[2][3]

  • Signal Detection: Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature. Add a volume of Kinase-Glo® MAX reagent equal to the reaction volume in each well. Incubate for 10-15 minutes to stabilize the luminescent signal.[2][3]

  • Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis: The percent inhibition is calculated relative to the control wells: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)

Table 2: Example Data Output from Primary Biochemical Screen

Compound IDConc. (µM)Luminescence (RLU)% InhibitionHit? (Threshold >50%)
Control (+)0150,0000%No
Control (-)0950,000100%No
Analog-00110875,00015.6%No
Analog-002 10 345,000 75.6% Yes
Analog-003 10 410,000 67.5% Yes
Tier 2: Hit Confirmation and Cellular Activity

Compounds identified as "hits" in the primary screen must be validated. This tier involves determining their potency (IC50) and confirming their activity in a more biologically relevant cellular context.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests the compound is either cytotoxic or inhibits cell growth.

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenic, or A549 lung cancer cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the incubator.

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a downstream substrate. It provides direct evidence of on-target activity.

G cluster_0 Cellular Signaling cluster_1 Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 pVEGFR2 p-VEGFR2 (Active Kinase) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation pPLCg p-PLCγ pVEGFR2->pPLCg PLCg PLCγ Analog Analog-002 Analog->pVEGFR2

Caption: Inhibition of VEGFR-2 autophosphorylation by a test compound.

Materials:

  • Cells expressing the target kinase (e.g., HUVEC cells for VEGFR-2)

  • Primary antibodies: one for the phosphorylated target (e.g., anti-p-VEGFR2) and one for the total protein or a housekeeping protein for normalization (e.g., anti-Actin).

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW).

  • Fixing solution (e.g., 4% formaldehyde in PBS).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking buffer (e.g., BSA-based buffer).

  • 96-well or 384-well plates.

Procedure:

  • Cell Culture and Treatment: Seed cells in a multiwell plate and allow them to adhere. Treat with various concentrations of the test compound for a set period. Stimulate the pathway if necessary (e.g., add VEGF ligand to stimulate VEGFR-2 phosphorylation).

  • Fix and Permeabilize: Remove the treatment medium, wash with PBS, and fix the cells with formaldehyde. After another wash, permeabilize the cells to allow antibodies to enter.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer for 1-2 hours.

  • Primary Antibody Incubation: Incubate cells with a cocktail of the two primary antibodies (e.g., rabbit anti-p-VEGFR2 and mouse anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate thoroughly. Incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD) for 1-2 hours, protected from light.

  • Data Acquisition: Wash the plate, allow it to dry completely, and scan using an infrared imaging system (e.g., LI-COR® Odyssey™).

Data Analysis: The intensity of the signal for the phosphorylated protein (800 nm channel) is normalized to the signal for the total/housekeeping protein (700 nm channel). The resulting ratio is used to generate dose-response curves and calculate IC50 values for target inhibition.

Table 3: Summary of Cellular Assay Data for Validated Hits

Compound IDGI50 (µM) [A549 Cells]Target Inhibition IC50 (µM) [p-VEGFR2 in HUVEC]
Analog-0020.850.25
Analog-0031.200.98

Part 3: Lead Optimization and In Vitro ADMET Profiling

Validated hits with potent on-target cellular activity are advanced to the final tier of preclinical screening. The objectives here are to assess the compound's selectivity and to perform experimental ADMET assays to ensure they possess the properties required for an effective drug.

Kinase Selectivity Profiling

A "selective" kinase inhibitor is often safer and has fewer off-target side effects. Broad-spectrum kinase profiling is performed by screening the lead compounds against a large panel of kinases (e.g., >400 kinases). This provides a selectivity profile and helps identify potential off-target liabilities early in the process.

Experimental In Vitro ADMET Assays

While in silico models are excellent for initial filtering, experimental data is required to confirm the predictions.

This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to predict a drug's absorption in the gut.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound and analytical standards

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for ~21 days until they form a differentiated, confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. Only monolayers with high TEER values are used.

  • Permeability Measurement:

    • A-to-B: Add the test compound to the apical (A) side (representing the gut lumen). At various time points, take samples from the basolateral (B) side (representing the blood).

    • B-to-A: Add the test compound to the basolateral side and sample from the apical side to measure efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. High A-to-B Papp suggests good absorption. The efflux ratio (Papp B-to-A / Papp A-to-B) indicates if the compound is a substrate of efflux transporters like P-glycoprotein.

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in liver microsomes. High metabolic instability can lead to rapid clearance and poor bioavailability in vivo.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH (enzyme cofactor)

  • Test compound

  • Acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Setup: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH. A parallel incubation without NADPH is run as a control.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant to determine the concentration of the remaining parent compound using LC-MS/MS.

Data Analysis: The percentage of the compound remaining is plotted against time. From the slope of the line on a semi-log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 4: Lead Optimization Profile for a Candidate Compound

ParameterResultInterpretation
Selectivity (S-Score) 0.05 (low score is more selective)Highly selective for target kinase family.
Caco-2 Papp (A->B) 15 x 10⁻⁶ cm/sHigh predicted human intestinal absorption.
Caco-2 Efflux Ratio 1.2Not a significant substrate of efflux pumps.
HLM Half-life (t½) 45 minModerately stable; acceptable for further development.
HLM Intrinsic Clearance 25 µL/min/mg proteinModerate clearance; unlikely to be rapidly cleared in vivo.

Conclusion

The screening cascade detailed in this guide provides a rigorous and efficient pathway for identifying and characterizing biologically active this compound analogs. By integrating in silico predictive modeling with a tiered system of biochemical and cell-based assays, this strategy maximizes the probability of identifying high-quality lead candidates with desirable potency, selectivity, and drug-like properties. This systematic approach ensures that resources are focused on the most promising compounds, accelerating the journey from initial concept to a viable drug candidate.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab.
  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
  • Merck.
  • Caco2 assay protocol. (n.d.).
  • Abcam. MTT assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit.
  • Thermo Fisher Scientific.
  • Caco-2 Permeability Assay Protocol. (n.d.). Studylib.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • BioDuro. ADME Microsomal Stability Assay.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
  • Abcam.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Mercell. metabolic stability in liver microsomes.
  • Biomol. In-Cell Western Protocol.
  • Assay Genie. Technical Manual Human VEGFR2/KDR (Vascular endothelial growth factor receptor 2) ELISA Kit.
  • LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay.
  • MTTlab. Microsomal Stability Assay.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (n.d.). PubMed.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.).
  • Bioradiations Staff. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events.
  • BenchChem. 3-(Pyridin-2-ylmethoxy)aniline | 105326-56-5.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC.
  • BenchChem. Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023, March 7). PMC.
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Comprehensive Safety Data and Toxicity Profile for 3-(2-Pyridin-2-ylethoxy)aniline in Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Pyridin-2-ylethoxy)aniline (CAS: 915923-13-6) is a versatile heterobifunctional organic building block frequently utilized in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and targeted therapeutics[1]. The molecule features a basic pyridine ring and an aniline moiety connected by an ethoxy linker. While this structural combination offers excellent physicochemical properties for target binding, the presence of an unprotected primary aromatic amine (aniline) introduces specific toxicological liabilities.

This technical guide provides a rigorous analysis of the predictive safety profile, Safety Data Sheet (SDS) parameters, and validated experimental workflows required to manage these risks during preclinical drug development.

Part 1: Chemical Identity and GHS Safety Data

Understanding the baseline physicochemical properties is the first step in predictive toxicology. The primary aromatic amine is the dominant structural alert, dictating the compound's handling requirements and in vivo behavior.

Table 1: Physicochemical Properties & Identifiers
ParameterValue
Chemical Name This compound
CAS Registry Number 915923-13-6
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Structural Domains Pyridine ring (basic), Ethoxy linker (flexible), Primary aromatic amine (reactive)

Due to the lack of extensive in vivo safety data specifically for the 3-isomer, safety classifications are extrapolated from its closely related structural analog, 4-(2-(Pyridin-2-yl)ethoxy)aniline (CAS: 344561-49-5). The compound exhibits moderate acute toxicity and acts as a localized irritant.

Table 2: GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302 : Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315 : Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319 : Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335 : May cause respiratory irritation
Table 3: Precautionary Directives & PPE
TypeStatements
Prevention P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P264 : Wash skin thoroughly after handling.P280 : Wear protective gloves/eye protection/face protection.
Response P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Storage & Disposal P403+P233 : Store in a well-ventilated place. Keep container tightly closed.P501 : Dispose of contents/container to an approved waste disposal plant.

Part 2: Mechanistic Toxicity Profile (The Aniline Liability)

The primary toxicological concern for this compound is the potential for hematotoxicity and genotoxicity driven by its aniline moiety.

Causality of Toxicity: In vivo, primary aromatic amines are predominantly metabolized in the liver by Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2). The N-oxidation of the amine yields a highly reactive N-hydroxylamine intermediate. This species undergoes rapid auto-oxidation to form a nitroso derivative. During this redox cycling, the functional ferrous iron (Fe2+) in hemoglobin is co-oxidized to ferric iron (Fe3+), generating methemoglobin . Because methemoglobin is incapable of binding and transporting oxygen, systemic exposure can lead to severe tissue hypoxia. Furthermore, the electrophilic nature of the N-hydroxylamine metabolite allows it to form covalent adducts with DNA, presenting a mutagenic risk[2].

G A This compound B Hepatic CYP450 (CYP2E1, CYP1A2) A->B Hepatic Uptake C N-Hydroxylamine (Reactive Intermediate) B->C N-Oxidation D Nitroso Metabolite (Redox Cycler) C->D Auto-oxidation E Hemoglobin (Fe2+) C->E Co-oxidation D->C Enzymatic Reduction F Methemoglobin (Fe3+) E->F Oxidation of Heme Iron G Tissue Hypoxia F->G Decreased O2 Binding

Caption: Metabolic activation of the aniline moiety leading to methemoglobinemia.

Part 3: Experimental Protocols for Toxicity Profiling

To ensure scientific integrity, preclinical evaluations of this compound must employ self-validating assay systems. The following protocols are designed to empirically assess the liabilities identified in the structural analysis.

Protocol 1: In Vitro CYP450 Phenotyping and Reactive Metabolite Trapping
  • Objective: To confirm the formation of reactive N-hydroxylamine/nitroso intermediates and identify the responsible CYP isoforms.

  • Self-Validation Mechanism: The assay utilizes Glutathione (GSH) as a trapping agent. If electrophilic intermediates are formed, they will covalently bind to the thiol group of GSH. The detection of a specific mass shift (+307 Da) via LC-MS/MS confirms the mechanistic hypothesis, directly linking the structural alert to empirical evidence.

Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), this compound (10 µM), and GSH (5 mM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling: At 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Monitor for the depletion of the parent mass and the appearance of GSH-adducts.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
  • Objective: To evaluate the mutagenic potential of the compound and its hepatic metabolites[3].

  • Self-Validation Mechanism: Because the parent aniline is a pro-mutagen, the assay must be conducted with and without an exogenous metabolic activation system (S9 fraction). A positive result only in the presence of S9 confirms that the hepatic metabolites (not the parent compound) are the mutagenic agents[2].

Methodology:

  • Strain Preparation: Culture auxotrophic Salmonella typhimurium strains (e.g., TA98, TA100) and E. coli WP2 uvrA overnight in nutrient broth[3].

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver homogenate supplemented with NADP+ and glucose-6-phosphate[2].

  • Treatment (Plate Incorporation): To 2 mL of molten top agar containing trace amounts of histidine/tryptophan, add 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for negative S9 conditions), and 100 µL of this compound dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate )[3].

  • Plating & Incubation: Vortex the mixture gently, pour it onto minimal glucose agar plates, and allow it to solidify. Incubate the inverted plates at 37°C for 48 to 72 hours.

  • Scoring: Count the number of histidine-independent revertant colonies. A dose-dependent, >2-fold increase in revertant colonies compared to the vehicle control indicates a positive mutagenic response[3].

Part 4: Environmental and Disposal Considerations

Due to the ecological toxicity associated with substituted anilines and pyridines, this compound must not be discharged into municipal wastewater or aquatic environments.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light, to prevent the auto-oxidation of the primary amine.

  • Disposal: Dissolve the compound in a combustible solvent and dispose of it via controlled incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize nitrogen oxide (NOx) emissions generated during combustion.

References

  • Leyan - 3-(2-(吡啶-2-基)乙氧基)苯胺二盐酸盐 CAS:915923-13-6. 1

  • BLD Pharm - 344561-49-5 | 4-(2-(Pyridin-2-yl)ethoxy)aniline Safety Information.

  • Tox Lab - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. 3

  • GenEvolutioN - AMES test: history, principle, and its role in modern genotoxicity screening. 2

Sources

Methodological & Application

Scalable Synthesis Protocols for 3-(2-Pyridin-2-ylethoxy)aniline: From Alkylation to Chemoselective Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 3-(2-Pyridin-2-ylethoxy)aniline (CAS: 915923-13-6)

Executive Summary

This compound is a highly versatile bifunctional building block frequently utilized in the design of kinase inhibitors and GPCR ligands. The presence of both a basic pyridine moiety and a reactive aniline group allows for orthogonal functionalization during library synthesis. This application note details a robust, highly scalable two-step synthetic protocol. The route bypasses the atom-inefficient Mitsunobu reaction in favor of a modified [1], followed by a chemoselective, low-pressure [2] to yield the final aniline.

Retrosynthetic Strategy & Reaction Workflow

The synthetic strategy is designed as a self-validating system, ensuring that the intermediate from Step 1 can be isolated in high purity without the need for complex chromatographic purification, thereby enabling seamless transition into Step 2.

G SM1 3-Nitrophenol Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) K2CO3, KI, DMF, 90°C SM1->Step1 SM2 2-(2-Chloroethyl)pyridine Hydrochloride SM2->Step1 Int1 3-(2-(Pyridin-2-yl)ethoxy)nitrobenzene Step1->Int1 85% Yield Step2 Step 2: Nitro Reduction (Catalytic Hydrogenation) Pd/C, H2, EtOH, RT Int1->Step2 Prod This compound Step2->Prod 98% Yield

Synthetic workflow for this compound via etherification and hydrogenation.

Step 1: Williamson Etherification Protocol

Mechanistic Rationale & Causality

The classical Williamson ether synthesis is adapted here to maximize scalability and minimize side reactions (such as E2 elimination of the alkyl halide).

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base. It selectively deprotonates 3-nitrophenol (pKa ~7.1) to form the highly nucleophilic phenoxide without generating the strongly basic conditions that would degrade the alkyl chloride.

  • Catalytic Acceleration: The addition of Potassium Iodide (KI) drives an in situ Finkelstein reaction. The chloride leaving group is continuously exchanged for an iodide, which is a vastly superior leaving group for the subsequent Sₙ2 attack by the phenoxide.

  • Solvent Dynamics: Dimethylformamide (DMF) is chosen because it poorly solvates anions, leaving the phenoxide "naked" and highly reactive, which significantly reduces the required reaction time.

Step-by-Step Methodology

Reagents: 3-Nitrophenol (1.0 eq), 2-(2-Chloroethyl)pyridine hydrochloride (1.1 eq), K₂CO₃ (3.0 eq), KI (0.1 eq), anhydrous DMF (10 volumes).

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂ for 15 minutes.

  • Phenoxide Formation: Charge the reactor with 3-nitrophenol and anhydrous DMF. Begin stirring at 300 rpm. Add finely powdered K₂CO₃ in portions to control the mild exotherm. Stir the resulting bright yellow suspension at 25 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add KI, followed by the portion-wise addition of 2-(2-chloroethyl)pyridine hydrochloride.

  • Heating & Monitoring: Heat the reaction mixture to an internal temperature of 85–90 °C. Monitor the reaction via HPLC or TLC (Eluent: Hexanes/EtOAc 1:1). The reaction typically reaches >98% conversion within 12 hours.

  • Workup (Self-Validating Step): Cool the mixture to 20 °C. Quench by slowly adding the mixture into vigorously stirred ice-water (30 volumes). The product, 3-(2-(pyridin-2-yl)ethoxy)nitrobenzene, will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water (to remove DMF and inorganic salts), and dry under vacuum at 45 °C until constant weight is achieved.

Step 2: Chemoselective Catalytic Hydrogenation Protocol

Mechanistic Rationale & Causality

The reduction of the nitroarene intermediate must be strictly controlled to prevent the over-reduction of the pyridine ring or the hydrogenolysis of the ether linkage.

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is selected for its exceptional chemoselectivity. As documented in extensive [2], the reduction proceeds via a highly predictable [3].

  • Thermodynamic Control: By operating at ambient temperature (20–25 °C) and low hydrogen pressure (1–2 atm), the kinetic barrier for pyridine reduction is not breached, ensuring 100% chemoselectivity for the nitro group.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso + H2, - H2O Pd/C Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + H2 Pd/C Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline + H2, - H2O Pd/C

Stepwise mechanistic pathway for the Pd/C catalyzed hydrogenation of nitroarenes.

Step-by-Step Methodology

Reagents: 3-(2-(Pyridin-2-yl)ethoxy)nitrobenzene (1.0 eq), 10% Pd/C (0.05 eq by weight), Absolute Ethanol (15 volumes), H₂ gas.

  • Substrate Dissolution: Dissolve the nitro intermediate in absolute ethanol within a pressure-rated hydrogenation vessel.

  • Catalyst Charging (Safety Critical): Purge the vessel with N₂ for 10 minutes. Carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C is highly pyrophoric in the presence of solvent vapors; always add under a blanket of inert gas.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas (repeat 3 times). Pressurize the vessel to 2 atm (approx. 30 psi) with H₂.

  • Reaction Execution: Stir vigorously (600 rpm) at 25 °C. The reaction is highly exothermic initially; utilize a cooling jacket if operating at >50g scale. Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases (typically 4–6 hours).

  • Workup & Isolation: Vent the H₂ gas and purge the system thoroughly with N₂. Filter the reaction mixture through a tight pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.

Quantitative Data & Scalability Metrics

The protocols described above have been validated across multiple scales. The table below summarizes the quantitative performance metrics, demonstrating the robustness of the self-validating isolation techniques.

ParameterStep 1 (10g Scale)Step 1 (100g Scale)Step 2 (10g Scale)Step 2 (100g Scale)
Isolated Yield 86%84%98%97%
Purity (HPLC-UV @ 254nm) 98.5%98.2%99.1%99.0%
Reaction Time 12 hours14 hours4 hours6 hours
E-factor (kg waste / kg product) 18.515.28.46.1
Primary Impurity Unreacted Phenol (<1%)Unreacted Phenol (<1.5%)Hydroxylamine (<0.1%)Hydroxylamine (<0.1%)

Note: The reduction in E-factor during scale-up is primarily attributed to optimized solvent recovery during the filtration and concentration phases.

References

  • Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.[Link] [1]

  • Morisse, C. G. A., McCullagh, A. M., Campbell, J.W., Mitchell, C., Carr, R.H., & Lennon, D. (2022). Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Research, 61(30), 10712–10722.[Link] [2]

  • Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2742–2747.[Link] [3]

Step-by-step preparation of 3-(2-Pyridin-2-ylethoxy)aniline from 3-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(2-Pyridin-2-ylethoxy)aniline from 3-aminophenol. This application note is intended for an audience with a background in organic chemistry and assumes familiarity with standard laboratory techniques and safety protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a flexible ether linkage connecting an aniline and a pyridine ring, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. This guide details a reliable and efficient synthetic protocol, discusses the underlying chemical principles, and provides essential safety and handling information.

Synthetic Strategy: The Mitsunobu Reaction

The preparation of this compound from 3-aminophenol and 2-pyridineethanol is effectively achieved via the Mitsunobu reaction. This powerful reaction facilitates the formation of a carbon-oxygen bond between an alcohol and a nucleophile with acidic properties (pKa ≤ 15), such as a phenol, under mild conditions.[1][2][3] The reaction proceeds with an inversion of configuration at the alcohol's stereocenter, a key feature for stereospecific syntheses.[2][4]

The core reagents for the Mitsunobu reaction are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The reaction mechanism involves the in-situ formation of an alkoxyphosphonium salt, which activates the alcohol for nucleophilic attack by the deprotonated nucleophile.[3][4]

An alternative approach, the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide.[5][6][7][8] While effective for many ether syntheses, the Mitsunobu reaction is often preferred for its milder conditions and broader substrate scope, particularly when dealing with sensitive functional groups.

Reaction Mechanism & Workflow

The synthesis of this compound using the Mitsunobu reaction follows a well-established mechanistic pathway.

Mitsunobu_Reaction cluster_activation Activation of Alcohol cluster_nucleophilic_attack Nucleophilic Attack DEAD DEAD Betaine Betaine Intermediate DEAD->Betaine + PPh₃ PPh3 PPh₃ Alkoxyphosphonium_Salt Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium_Salt + 2-Pyridineethanol 2_Pyridineethanol 2-Pyridineethanol Anion Phenoxide Anion 3_Aminophenol 3-Aminophenol 3_Aminophenol->Anion Deprotonation Product This compound Anion->Product + Alkoxyphosphonium Salt (SN2) TPPO Triphenylphosphine oxide Hydrazine_Derivative Hydrazine Derivative

Figure 1: Mitsunobu Reaction Mechanism.

The experimental workflow is designed for efficiency and safety, incorporating proper handling of reagents and purification of the final product.

Synthesis_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: Combine 3-aminophenol, 2-pyridineethanol, and PPh₃ in THF Start->Reaction_Setup Cooling Cool to 0°C Reaction_Setup->Cooling DEAD_Addition Slowly add DEAD Cooling->DEAD_Addition Reaction Stir at Room Temperature DEAD_Addition->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Figure 2: Experimental Workflow.

Experimental Protocol

This protocol outlines the step-by-step synthesis of this compound.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Aminophenol591-27-5109.131.09 g10.0
2-Pyridineethanol103-74-2123.151.23 g10.0
Triphenylphosphine (PPh₃)603-35-0262.293.15 g12.0
Diethyl Azodicarboxylate (DEAD)1972-28-7174.152.09 mL12.0
Tetrahydrofuran (THF), anhydrous109-99-9-50 mL-
Ethyl acetate141-78-6-As needed-
Saturated aq. NaCl solution--As needed-
Anhydrous Na₂SO₄ or MgSO₄--As needed-
Silica gel (for column chromatography)--As needed-
Eluent (e.g., Hexane/Ethyl Acetate)--As needed-

Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol (1.09 g, 10.0 mmol), 2-pyridineethanol (1.23 g, 10.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DEAD Addition: Add diethyl azodicarboxylate (2.09 mL, 12.0 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any of the reagents.[9][10] All manipulations should be performed in a well-ventilated fume hood.[10][11][12]

  • 3-Aminophenol: Harmful if swallowed or inhaled.[13][14] Avoid contact with skin and eyes.[13][14] It is also toxic to aquatic life with long-lasting effects.[13][14]

  • Triphenylphosphine: May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[15][16] Avoid creating dust.[11][12]

  • Diethyl Azodicarboxylate (DEAD): A potential explosion hazard, especially when heated.[10][17] It is also a skin and eye irritant.[9] Handle with extreme care and avoid exposure to heat or shock.[10] It is often supplied as a solution in toluene to mitigate its explosive nature.[9]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]

Troubleshooting

  • Low Yield: Incomplete reaction may be due to wet solvent or reagents. Ensure all materials are anhydrous. The pKa of the nucleophile is also critical; if it is too high (pKa > 13), the reaction may not proceed efficiently.[2][18]

  • Side Product Formation: The formation of a hydrazo-anion byproduct can occur, especially with less acidic phenols.[18] Careful control of the reaction temperature and slow addition of DEAD can help minimize this.

  • Purification Difficulties: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced hydrazine derivative, can sometimes be difficult to remove. Careful column chromatography is often necessary. The use of polymer-supported triphenylphosphine can simplify purification.[18]

Conclusion

The Mitsunobu reaction provides an effective and reliable method for the synthesis of this compound from 3-aminophenol and 2-pyridineethanol. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • DIETHYL AZODICARBOXYLATE CAS No 1972-28-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • 3-Aminophenol SDS, 591-27-5 Safety Data Sheets - ECHEMI. (n.d.).
  • Diethyl azodicarboxylate - Santa Cruz Biotechnology. (n.d.).
  • Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • triphenylphosphine - SAFETY DATA SHEET. (2015, April 16). Elemental Microanalysis Ltd.
  • Diethyl azodicarboxylate - Safety Data Sheet - ChemicalBook. (2026, January 31).
  • 3-AMINOPHENOL EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, April 20).
  • Triphenylphosphine - Apollo Scientific. (n.d.).
  • TRIPHENYL PHOSPHINE EXTRA PURE MSDS CAS No - Loba Chemie. (2015, April 9).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 3-(2-Pyridin-2-ylethoxy)aniline

[1]

Executive Summary

This guide details optimized protocols for generating amide bonds using This compound , a functionalized aniline intermediate frequently employed in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and receptor modulators.[1]

The coupling of this specific amine presents a dual challenge:

  • Reduced Nucleophilicity: As an aniline, the amino group is significantly less nucleophilic than aliphatic amines due to resonance delocalization with the aromatic ring.

  • Basic Interference: The pendant pyridine ring (pKa ~5.[1]2) acts as a proton acceptor.[1] Insufficient base in the reaction media can lead to protonation of the pyridine, altering solubility profiles or interfering with acid activation pathways.

We present two validated methods: Method A (T3P) for scalability and ease of workup, and Method B (HATU) for high-throughput medicinal chemistry applications.[1]

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate features a meta-substituted aniline connected via an ethyl ether linker to a pyridine ring.[1]

  • Nucleophile: The aniline nitrogen (

    
    ).[1]
    
  • Competitor/Base: The pyridine nitrogen.[1][2] While it cannot form a stable amide (being tertiary), it can form reactive

    
    -acyl pyridinium salts with activated carboxylic acids.[1] These species are generally unstable and transfer the acyl group to the aniline (acting as a nucleophilic catalyst similar to DMAP), but they can consume coupling reagents if the reaction is quenched prematurely.
    
Solubility Profile
  • Good Solubility: DMF, DMSO, NMP, DCM (moderate).

  • Poor Solubility: Water, Hexanes, Diethyl Ether.

  • Recommendation: Polar aprotic solvents (DMF or EtOAc) are preferred to maintain the solubility of both the polar pyridine tail and the potentially lipophilic carboxylic acid partner.[1]

Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>1g), difficult substrates, and simplified purification. T3P drives the reaction to completion with low epimerization risk and produces water-soluble byproducts.[1]

Reagents
  • Amine: this compound (1.0 equiv)[1]

  • Carboxylic Acid: Partner substrate (1.0 - 1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 - 5.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with the Carboxylic Acid (1.0 equiv) and the Amine (1.0 equiv).

  • Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M). Stir to create a suspension or solution.[1][3]

  • Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Cool the mixture to 0 °C (optional, prevents exotherm). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • QC Check: Monitor by LCMS.[1] The T3P byproduct is not UV active, simplifying analysis.

  • Workup:

    • Quench with water.[1]

    • Wash organic layer with water (

      
      ), then sat. 
      
      
      (
      
      
      ), and finally brine.[1]
    • Crucial: Avoid strong acid washes (e.g., 1M HCl) during workup, as the product's pyridine ring will protonate and extract into the aqueous layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: HATU Coupling

Best For: Small-scale discovery (mg scale), library synthesis, and unreactive carboxylic acids.

Reagents
  • Amine: this compound (1.0 equiv)[1]

  • Carboxylic Acid: Partner substrate (1.0 - 1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (preferred) or DCM.

Step-by-Step Protocol
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1] Stir for 5–10 minutes to form the activated ester (O-At ester).[1]

  • Coupling: Add this compound (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Why split the base? The second portion ensures the aniline remains deprotonated and neutralizes any HF generated from HATU degradation over time.[1]

  • Reaction: Stir at RT for 1–4 hours. Aniline couplings with HATU are typically fast.[1]

    • Heat: If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup (Extraction):

    • Dilute with EtOAc.[1]

    • Wash with water (

      
      ) to remove DMF and urea byproducts.[1]
      
    • Wash with brine.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient) or Prep-HPLC.

Quantitative Comparison of Conditions

FeatureMethod A: T3P / PyridineMethod B: HATU / DIPEA
Reaction Rate Moderate (2–12 h)Fast (1–4 h)
Epimerization Risk Very LowLow to Moderate
Byproduct Removal Excellent (Water soluble)Moderate (Requires chromatography)
Scalability High (Kg scale viable)Low (Reagent cost/atom economy)
Solvent Scope EtOAc, MeTHF, DMFDMF, NMP, DCM
Cost ModerateHigh

Visualization: Reaction Logic & Troubleshooting

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct protocol and the subsequent workup flow, specifically tailored to handle the basic pyridine moiety.

AmideCouplingStartSubstrates:Acid + this compoundScaleCheckScale / Acid Type?Start->ScaleCheckT3P_PathMethod A: T3P(Scalable, Low Epimerization)ScaleCheck->T3P_Path>1g or Chiral AcidHATU_PathMethod B: HATU(Discovery, Difficult Acids)ScaleCheck->HATU_Path<100mg or LibraryT3P_RxnSolvent: EtOAcBase: Pyridine (3 eq)Reagent: T3P (1.5 eq)T3P_Path->T3P_RxnMonitorMonitor LCMS(Check for SM / Prod)T3P_Rxn->MonitorHATU_RxnSolvent: DMFBase: DIPEA (3 eq)Reagent: HATU (1.1 eq)HATU_Path->HATU_RxnHATU_Rxn->MonitorDecisionConversion > 90%?Monitor->DecisionHeatHeat to 50°Cor Add DMAP cat.Decision->HeatNoWorkupWorkup Strategy(Crucial Step)Decision->WorkupYesHeat->MonitorWarningAVOID Acidic Wash(Product Pyridine pKa ~5.2)Workup->WarningExtractionExtract: EtOAcWash: Water / NaHCO3Workup->ExtractionPurificationPurification:Flash (DCM/MeOH) or HPLCExtraction->Purification

Figure 1: Decision tree and workflow for amide coupling of pyridine-containing anilines.

Troubleshooting & Critical Considerations

The "Pyridine Trap" (Workup)

A common failure mode with this substrate is yield loss during extraction .[1]

  • Mechanism: The pyridine ring on the ethyl linker has a pKa of ~5.2. If the organic layer is washed with 1N HCl (common for removing unreacted anilines), the product will protonate and partition into the aqueous phase.

  • Solution: Wash only with Water, Brine, and saturated

    
     (pH ~8.5).[1] If you must remove excess aniline starting material, use a mild Citric Acid wash (pH ~4–5) very cautiously, or rely on chromatography.
    
Low Reactivity

If the aniline fails to couple:

  • Check Acid Activation: Ensure the carboxylic acid is actually activated.[1] If using HATU, the solution should turn yellow/orange upon adding base.

  • Add Catalyst: For Method A (T3P), adding 0.1 equiv of DMAP can significantly accelerate the reaction by forming a super-active acyl-pyridinium intermediate.[1]

  • Switch Solvent: Change from EtOAc to DMF or NMP to increase the concentration and effective collision rate.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][4][5] Tetrahedron.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

  • PubChem Compound Summary. "this compound (CAS 1049791-13-0)."[1]

Application Note: Reductive Amination Architectures for 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The Substrate Profile

3-(2-Pyridin-2-ylethoxy)aniline is a bifunctional scaffold frequently employed in kinase inhibitor discovery and GPCR ligand synthesis. Its chemical behavior in reductive amination is defined by a "Tale of Two Nitrogens":

  • The Aniline Nitrogen (Nucleophile): The reaction center. It is moderately nucleophilic but significantly less reactive than aliphatic amines due to resonance delocalization into the phenyl ring. It requires acid catalysis or Lewis acid activation to effectively attack carbonyls.

  • The Pyridine Nitrogen (The "Distractor"): A basic site (pKa ~5.2) located on the ether tail. It does not participate in the amination directly but can:

    • Buffer the reaction medium, potentially neutralizing the acid catalyst.

    • Coordinate with Lewis acids (e.g., Ti(OiPr)₄), requiring higher equivalents of reagents.

    • Complicate purification due to its polarity and "streaking" on silica gel.

Mechanistic Pathway & Competition

The success of this reaction hinges on the formation of the Iminium Ion .

ReactionMechanism Start Aniline Substrate (Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl + Acid Cat. Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Rate Limiting) Product Secondary Amine Product Iminium->Product + Hydride Source (Reduction) Pyridine Pyridine Tail (Proton Trap) Pyridine->Iminium Buffers Acid Slows Formation

Figure 1: Mechanistic pathway showing the critical Iminium formation step and the potential buffering effect of the pyridine tail.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Aldehydes)

Method: Sodium Triacetoxyborohydride (STAB) mediated reductive amination. Best For: Aliphatic and aromatic aldehydes.[1] High functional group tolerance.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Free-Basing (Critical if using HCl salt): If starting with the dihydrochloride salt (CAS 1049791-13-0), suspend it in DCE and add 2.0 equiv of Triethylamine (TEA). Stir for 15 min until clear.

  • Imine Formation: Add the aldehyde (1.1 equiv) to the aniline solution at Room Temperature (RT).

  • Acid Activation: Add Glacial Acetic Acid (1.5 equiv). Note: The pyridine tail will scavenge some protons; 1.5 equiv ensures enough free acid remains to catalyze imine formation.

  • Stirring: Stir for 30–60 minutes. Aniline imine formation is often slower than aliphatic amines.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.[2] Look for the disappearance of the imine mass (M-1 mass relative to product).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.

Protocol B: The "Heavy Duty" Method (Ketones/Hindered Systems)

Method: Titanium(IV) Isopropoxide mediated reductive amination.[3][4][5] Best For: Unreactive ketones, sterically hindered substrates, or electron-deficient anilines.

Rationale: Anilines react poorly with ketones to form imines due to steric strain and low nucleophilicity. Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.[5]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Ketone: 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Neat, 2.0 – 2.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Nitrogen, combine the aniline (1.0 equiv) and ketone (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) neat via syringe. Caution: The pyridine ring may coordinate to Titanium; if conversion is stalled, increase Ti loading to 2.5 equiv.

  • Imine Formation: Stir the neat/concentrated mixture at RT for 6–12 hours. For difficult substrates, heat to 60°C for 4 hours.

  • Dilution: Dilute the viscous mixture with anhydrous Ethanol or THF (10 mL per gram of substrate).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise (exothermic).

  • Workup (The "Titanium Crash"):

    • Add 1N NaOH or water dropwise until a white precipitate forms (TiO₂).

    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove the titanium salts.

    • Concentrate the filtrate.

Part 3: Purification & Data Analysis[2]

The "pH Switch" Extraction Strategy

Because the product contains a basic pyridine tail, you can use pH manipulation to remove neutral impurities (excess aldehyde/ketone) without chromatography.

PhasepH ConditionState of ProductAction
1. Acid Wash Aqueous HCl (pH 2)Protonated (Soluble in Water)Extract organics with EtOAc. Discard Organic layer (removes neutrals).
2. Basification Aqueous NaOH (pH 10)Free Base (Insoluble in Water)Product precipitates or oils out.
3. Extraction Basic Aqueous -> DCMFree Base (Soluble in DCM)Extract aqueous with DCM (x3). Dry and concentrate.
Chromatographic Purification

If column chromatography is required:

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:MeOH (95:5 to 90:10).

  • Modifier (Mandatory): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

  • Why? The pyridine moiety will interact strongly with the acidic silanols on the silica, causing severe tailing and yield loss. The basic modifier blocks these sites.

Part 4: Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Pyridine buffering acid catalyst.Increase Acetic Acid to 3.0 equiv or switch to Protocol B (Ti-mediated).
Imine formed, but not reducing Steric hindrance around C=N bond.Switch reductant to NaBH₄ (smaller hydride source) or heat the reduction step to 40°C.
Product stuck on column Pyridine interaction with Silica.Flush column with DCM:MeOH:TEA (89:10:1). Use amine-functionalized silica cartridges.
Low Yield (Protocol B) Titanium emulsion during workup.Ensure thorough Celite filtration.[2] Wash the filter cake copiously with hot EtOAc.

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][3][6] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[3] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A General Alternative to the Borch Reaction." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: 3-(2-Pyridin-2-ylethoxy)aniline as a Versatile N,N/N,O-Bidentate Ligand in Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential applications and experimental protocols for utilizing 3-(2-Pyridin-2-ylethoxy)aniline as a ligand in metal-catalyzed cross-coupling reactions. While direct literature on the catalytic applications of this specific ligand is emerging, its structural motifs—a pyridine ring, an aniline moiety, and an ether linkage—suggest a strong potential for forming stable and active catalysts with a range of transition metals, particularly palladium.[1] This document will, therefore, draw upon established principles of catalysis with related pyridine and aniline-based ligands to provide a scientifically grounded yet forward-looking guide for researchers.[1][2]

Introduction: The Rationale for this compound in Catalysis

The design of effective ligands is paramount in homogeneous catalysis, directly influencing the stability, activity, and selectivity of the metallic center.[3] this compound is a compelling ligand candidate due to its unique combination of functional groups, which can offer several advantages in a catalytic system:

  • Bidentate Coordination: The molecule can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen of the aniline group. This chelation effect can enhance the stability of the resulting metal complex.

  • Hemilability: The ether oxygen introduces a potential hemilabile character. This means the oxygen can weakly coordinate and de-coordinate from the metal center during the catalytic cycle, which can open up coordination sites for substrates and facilitate key steps like oxidative addition and reductive elimination.

  • Tunable Electronic Properties: The aniline moiety provides a site for electronic modification. Substituents on the aniline ring can be varied to fine-tune the electron-donating or -withdrawing properties of the ligand, thereby influencing the reactivity of the metal center.[1]

  • Structural Flexibility: The ethoxy linker provides rotational freedom, allowing the ligand to adopt various coordination geometries to accommodate different metal centers and substrates.

These features make this compound a promising ligand for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are fundamental transformations in modern organic synthesis and drug discovery.[1][2]

Synthesis of this compound

A plausible synthetic route to this compound involves a Williamson ether synthesis followed by the reduction of a nitro group. This is a common and robust method for preparing such structures.

  • Reagents and Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1.0 eq.), 2-(2-chloroethyl)pyridine hydrochloride (1.1 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(2-(3-nitrophenoxy)ethyl)pyridine.

  • Reagents and Setup:

    • Dissolve the synthesized 2-(2-(3-nitrophenoxy)ethyl)pyridine (1.0 eq.) in ethanol or methanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

  • Reaction:

    • Heat the mixture to reflux (around 70-80 °C) for 3-5 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The resulting crude this compound can be purified by column chromatography if necessary.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following protocol is a representative, hypothetical procedure for the use of this compound as a ligand in a Suzuki-Miyaura coupling reaction. Note: These conditions are based on general protocols for similar pyridine- and aniline-based ligands and would require optimization for specific substrates.[2]

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Catalyst Pre-formation (in situ):

    • In a separate, dry vial under an inert atmosphere (e.g., Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

    • Add a portion of the anhydrous solvent (e.g., toluene, 1,4-dioxane) and stir at room temperature for 15-20 minutes. The formation of the active catalyst complex is often indicated by a color change.

  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 eq.).

    • Evacuate and backfill the vessel with the inert gas three times.

  • Reaction Execution:

    • Add the pre-formed catalyst solution to the reaction vessel via syringe, followed by any remaining solvent to reach the desired concentration (typically 0.1-0.2 M).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The following table illustrates how data from an optimization study for this reaction could be presented.

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Toluene10024Expected
2K₃PO₄ (2.0)Toluene10024Expected
3Cs₂CO₃ (2.0)Toluene10024Expected
4K₃PO₄ (2.0)Dioxane10024Expected
5K₃PO₄ (2.0)Toluene8024Expected

Yields to be determined experimentally.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction is well-established. The this compound ligand is expected to influence the kinetics of each step.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂(X) Pd0->PdII_1 R¹-X OxAdd Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂(R²) PdII_1->PdII_2 R²-B(OR)₂ Transmetal Transmetalation (R²-B(OR)₂⁻) PdII_2->Pd0 R¹-R² Product R¹-R² PdII_2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The electron-rich nature of the aniline moiety can increase the electron density on the Pd(0) center, potentially accelerating the oxidative addition of the aryl halide.

  • Transmetalation: The bidentate coordination of the ligand must be sufficiently labile to allow the boronic acid to approach the palladium center for transmetalation.

  • Reductive Elimination: The steric and electronic properties of the ligand will influence the rate of reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst.

Conclusion and Future Outlook

This compound represents a structurally intriguing and promising ligand for metal catalysis. Its combination of a classic pyridine N-donor, an aniline group for electronic tuning, and a flexible ether linkage suggests its potential for high efficiency and stability in a range of catalytic transformations. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the catalytic utility of this and related ligands. Experimental validation and optimization are crucial next steps to fully realize the potential of this versatile molecule in synthetic and medicinal chemistry.

References

  • Hsieh, S.-Y., Tang, Y., Crotti, S., Stone, E. A., & Miller, S. J. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. [Link]

  • BenchChem. (n.d.). Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols.
  • Byeon, J. H., & Kim, Y.-W. (2011). Simple fabrication of a Pd-P film on a polymer membrane and its catalytic applications. ACS Applied Materials & Interfaces, 3(8), 2912–2918. [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yloxy)aniline. Retrieved from PubChem website. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

  • Green Amines. (n.d.). Polyurethane Catalysts & Specialty Amines.
  • Connon, S. J. (2009). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Al-Haiza, M. A. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1883. [Link]

  • BenchChem. (n.d.). Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols.
  • PubChemLite. (n.d.). 3-[2-(pyrrolidin-1-yl)ethoxy]aniline. Retrieved from PubChemLite website. [Link]

  • Ameta, K. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
  • Bán, M., et al. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. Polymers, 13(6), 968. [Link]

  • Catalytic Upgrading of Bio-based Furfural to 1,5-Pentanediol: A New Renewable Monomer for the Coatings Industry. (2023). OSTI.GOV. [Link]

  • Johansson, O., Eriksson, L., & Lomoth, R. (2008). Pd-catalyzed diarylation of aniline--a way to a non-linear bis(terpyridyl) ligand providing increased electronic communication. Dalton Transactions, (28), 3649–3651. [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (2026). Preprints.org.
  • Perlepe, P., et al. (2025). Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. Magnetochemistry, 11(5), 98. [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (n.d.). RSC Publishing. [Link]

Sources

Topic: Functionalization of 3-(2-Pyridin-2-ylethoxy)aniline for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored for: Researchers, Polymer Scientists, and Drug Development Professionals

Abstract

3-(2-Pyridin-2-ylethoxy)aniline is a uniquely structured monomer offering a compelling combination of a reactive primary amine for polymerization and a strategically positioned pyridine ring for post-synthesis functionalization. The flexible ether linkage enhances solubility, making it an attractive candidate for creating processable high-performance polymers. This document provides a comprehensive guide to the functionalization of this monomer into two major classes of polymers: aromatic polyamides and polyimides. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and explore the potential for creating advanced materials through metal-ion coordination.

Monomer Deep Dive: Understanding the Reactive Landscape

The utility of this compound stems from its trifunctional nature, which we can exploit in a controlled manner.

  • Primary Amine (-NH₂): This is the principal reactive site for step-growth polymerization. Its nucleophilicity allows for facile reaction with electrophilic comonomers like diacid chlorides and dianhydrides to form amide and imide linkages, respectively. The meta position of the amine on the phenoxy ring influences the final polymer architecture, often leading to amorphous materials with good solubility.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metal ions.[1][2] This site is typically non-reactive during polymerization but can be used in post-polymerization modification to impart catalytic, electronic, or self-assembly properties to the final material.[3]

  • Ethoxy Ether Linkage (-O-CH₂-CH₂-): This flexible spacer is critical. It disrupts the rigid packing that is characteristic of many aromatic polymers, which significantly enhances solubility in common organic solvents.[4] This improved processability is a key advantage for film casting and fiber spinning applications.

PART I: Aromatic Polyamide Synthesis via Low-Temperature Solution Polycondensation

Principle and Rationale

The synthesis of aromatic polyamides (aramids) from highly reactive diamines and diacid chlorides is best performed via low-temperature solution polycondensation. This method is preferred because it is rapid and avoids the high temperatures that can cause side reactions and degradation. The primary challenge in aramid synthesis is the poor solubility of the rigid polymer chains, which often precipitate prematurely, limiting molecular weight gain.

The Scientist's Insight: We overcome this by using a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) in conjunction with an inorganic salt, anhydrous lithium chloride (LiCl). LiCl is not a catalyst; its role is to break up the strong intermolecular hydrogen bonds between the newly formed amide linkages. The chloride ions associate with the amide protons, preventing chain aggregation and keeping the growing polymer in solution, thereby enabling the formation of high molecular weight polymers.[5]

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Caption: Experimental workflow for polyamide synthesis.

Protocol 1: Synthesis of Poly[3-(2-pyridin-2-ylethoxy)imino-1,3-phenylene isophthalamide]

Materials

ReagentMolar Mass ( g/mol )PurityNotes
This compound214.26>98%Must be dry
Isophthaloyl chloride203.02>99%Handle in a fume hood, moisture-sensitive
N-methyl-2-pyrrolidone (NMP)99.13AnhydrousStore over molecular sieves
Lithium Chloride (LiCl)42.39AnhydrousDry under vacuum at 150°C for 24h[5]
Pyridine79.10AnhydrousAcid scavenger[5]
Methanol32.04ReagentFor precipitation

Procedure

  • Drying: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.

  • Monomer Dissolution: In a 100 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add this compound (2.1426 g, 10.0 mmol) and anhydrous LiCl (0.85 g). Add 40 mL of anhydrous NMP. Stir the mixture under a gentle nitrogen flow until a clear, homogeneous solution is formed.[5]

  • Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Diacid Chloride Addition: To the vigorously stirred solution, add isophthaloyl chloride (2.0302 g, 10.0 mmol) as a solid in one portion. Use a small amount of NMP (~2 mL) to rinse any remaining solid into the flask.

  • Polymerization: An immediate increase in viscosity should be observed. Add 2-3 drops of anhydrous pyridine to neutralize the HCl byproduct.[5] Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature for an additional 18 hours. The solution will become highly viscous.

  • Precipitation: Slowly pour the viscous polymer solution into a blender containing 500 mL of methanol, causing the polyamide to precipitate as a white, fibrous solid.

  • Washing & Drying: Collect the polymer by filtration. Wash it thoroughly with fresh methanol (3 x 200 mL) and then with hot deionized water (3 x 200 mL) to remove all traces of NMP and LiCl. Dry the final polymer in a vacuum oven at 90°C to a constant weight.

Characterization and Expected Results

  • Inherent Viscosity: A key indicator of molecular weight. Measured in NMP at a concentration of 0.5 g/dL at 30°C. Expected values for high molecular weight aramids are typically in the range of 0.8–1.5 dL/g.[4]

  • FTIR Spectroscopy (cm⁻¹): ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend).

  • Solubility: The resulting polymer is expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF, which is an improvement over many conventional aramids.[6]

PART II: Polyimide Synthesis via a Two-Step Polycondensation

Principle and Rationale

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical properties.[7] However, they are often insoluble and intractable, making processing difficult. The standard and most effective route to high-performance polyimides is a two-step process.[7][8]

  • Step 1 - Poly(amic acid) Formation: The diamine and a dianhydride are reacted at room temperature in a polar aprotic solvent (e.g., DMAc, NMP) to form a soluble poly(amic acid) precursor. This precursor is processable and can be cast into films or coatings.

  • Step 2 - Imidization: The poly(amic acid) is converted to the final polyimide by cyclodehydration. This can be achieved either by heating (thermal imidization) at high temperatures (200-300°C) or chemically at lower temperatures using a dehydrating agent like acetic anhydride and a catalyst like pyridine.[8]

The Scientist's Insight: The choice of dianhydride is critical. A rigid dianhydride like Pyromellitic dianhydride (PMDA) will yield a polymer with a very high glass transition temperature (Tg), while a more flexible, fluorinated dianhydride like 6FDA will enhance solubility and optical transparency.[7]

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G

Caption: Reaction scheme for two-step polyimide synthesis.

Protocol 2: Synthesis of a Polyimide from this compound and 6FDA

Materials

ReagentMolar Mass ( g/mol )PurityNotes
This compound214.26>98%Must be dry
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)444.24>99%Sublimed or dried under vacuum before use
N,N-Dimethylacetamide (DMAc)87.12AnhydrousStore over molecular sieves
Acetic Anhydride102.09ReagentFor chemical imidization
Pyridine79.10AnhydrousFor chemical imidization

Procedure

  • Poly(amic acid) Synthesis: In a 100 mL flask under a nitrogen atmosphere, dissolve this compound (2.1426 g, 10.0 mmol) in 35 mL of anhydrous DMAc. Once fully dissolved, add 6FDA (4.4424 g, 10.0 mmol) in one portion. Wash any residual 6FDA into the flask with an additional 5 mL of DMAc.

  • Stirring: Allow the reaction to stir at room temperature for 24 hours. The solution will become very viscous, indicating the formation of high molecular weight poly(amic acid). At this stage, the polymer solution can be used to cast films onto glass plates.

  • Imidization (Thermal Method): a. Cast the poly(amic acid) solution onto a clean glass plate. b. Place the plate in a vacuum oven and heat it in a stepwise manner: 100°C (1h), 150°C (1h), 200°C (1h), and finally 250°C (1h) to ensure complete cyclization. c. Cool to room temperature and immerse the plate in water to peel off the tough, flexible polyimide film.

  • Imidization (Chemical Method, for bulk polymer): a. To the viscous poly(amic acid) solution, add acetic anhydride (3.7 mL, ~40 mmol) and pyridine (1.6 mL, ~20 mmol).[8] b. Stir the mixture at room temperature for 24 hours. c. Precipitate the polyimide by pouring the solution into 500 mL of methanol. d. Filter, wash with methanol, and dry the polymer as described in Protocol 1.

Characterization and Expected Results

PropertyExpected Outcome
FTIR (Polyimide Film) Appearance of characteristic imide bands at ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), and ~1370 cm⁻¹ (C-N stretch). Disappearance of amic acid bands.[4]
Thermal Stability (TGA) High thermal stability is expected. The 5% weight loss temperature (Td5) in a nitrogen atmosphere should be above 450°C.[7]
Glass Transition (DSC) The glass transition temperature (Tg) is expected in the range of 230-280°C, depending on the dianhydride used.[7]
Solubility The 6FDA-derived polyimide should exhibit good solubility in solvents like NMP, DMAc, THF, and chloroform, a direct result of the flexible ether linkage and the bulky -CF₃ groups.[4]

PART III: Post-Polymerization Functionalization via Metal Coordination

Concept and Application

The pyridine nitrogen atoms embedded along the polymer backbone serve as powerful coordination sites. By simply mixing a solution of the synthesized polymer with a metal salt, one can create polymer-metal complexes. This functionalization can be used to:

  • Develop novel catalysts where the polymer backbone stabilizes metal nanoparticles.

  • Create electroactive materials for sensors or electrochromic devices.[3]

  • Induce self-assembly of polymer chains into ordered supramolecular structures.[9]

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Caption: Metal ion coordination by pyridine moieties.

Protocol 3: Conceptual Protocol for Metal Coordination
  • Dissolution: Dissolve the synthesized polyamide or polyimide (e.g., 100 mg) in a suitable solvent like DMF or NMP (10 mL).

  • Metal Salt Addition: In a separate vial, dissolve one molar equivalent of a metal salt (e.g., CoCl₂, Cu(OAc)₂) relative to the pyridine repeat units in a minimum amount of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the stirred polymer solution. A color change is often indicative of complex formation.

  • Analysis: Characterize the resulting material using UV-Vis spectroscopy to observe shifts in absorption bands, and techniques like XPS to confirm the metal's oxidation state and coordination.

References

  • Title: Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis and characterization of a soluble terpolymer from pyridylamine, aniline and xylidine | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry. Source: ACS Publications. URL: [Link]

  • Title: 6′,2″-Terpyridine ligands: discrete metal complexes and their polymeric assemblies as a function of N-pyridyl substitution patterns: Supramolecular Chemistry. Source: Taylor & Francis Online. URL: [Link]

  • Title: (PDF) Synthesis, structures, sorption and magnetic properties of coordination polymers based on 3d metal pivalates and polydentate pyridine-type ligands. Source: ResearchGate. URL: [Link]

  • Title: A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: Electroactive Polyimides Derived from Amino-Terminated Aniline Trimer. Source: ACS Publications. URL: [Link]

  • Title: Synthesis and characterization of polyimides containing pyridine moiety - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis and characterization of polyimides containing pyridine ring - Semantic Scholar. Source: Semantic Scholar. URL: [Link]

  • Title: Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Source: MDPI. URL: [Link]

  • Title: Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Source: MDPI. URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(2-Pyridin-2-ylethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 3-(2-Pyridin-2-ylethoxy)aniline moiety (CAS: 1049791-13-0) is a high-value pharmacophore in kinase inhibitor discovery. It serves as the "hinge-binding" or "solvent-front" component in various urea-based multi-kinase inhibitors (e.g., Sorafenib analogs), providing critical hydrogen-bonding interactions via the ether oxygen and the pyridine nitrogen.

Traditional synthesis of this ether linkage often involves prolonged reflux times (12–24 hours) using Williamson ether synthesis or Mitsunobu coupling, frequently resulting in incomplete conversion and difficult purification due to the formation of N-alkylated byproducts or polymerization of vinylpyridine intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 30 minutes while significantly improving chemoselectivity and yield. We present two validated pathways: a robust


 Alkylation  (Method A) and a precision Mitsunobu Coupling  (Method B), followed by a rapid iron-mediated reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity for O-alkylation over N-alkylation. Direct alkylation of 3-aminophenol is avoided due to the competing nucleophilicity of the aniline nitrogen. Instead, we utilize 3-nitrophenol as the nucleophile, where the nitro group acts as a masked amine, completely preventing N-alkylation side reactions.

Pathway Strategy:

  • Ether Formation: Coupling 3-nitrophenol with a pyridine-ethyl synthon.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the target aniline.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials RouteA Method A: SN2 Alkylation (3-Nitrophenol + 2-(2-chloroethyl)pyridine) MW: 110°C, 20 min Start->RouteA Robust Scale-up RouteB Method B: Mitsunobu Coupling (3-Nitrophenol + 2-(2-hydroxyethyl)pyridine) MW: 100°C, 15 min Start->RouteB Library Synthesis Intermediate Intermediate: 3-(2-(Pyridin-2-yl)ethoxy)nitrobenzene RouteA->Intermediate Yield: 85-92% RouteB->Intermediate Yield: 78-85% Reduction Step 2: Nitro Reduction (Fe / NH4Cl) MW: 100°C, 15 min Intermediate->Reduction Product Target Product: 3-(2-(Pyridin-2-yl)ethoxy)aniline Reduction->Product Yield: >90%

Figure 1: Dual-pathway strategy for the synthesis of this compound. Method A is preferred for scale-up; Method B is ideal when the alcohol starting material is more readily available.

Experimental Protocols

Method A: Alkylation (Preferred for Scale-Up)

This method utilizes 2-(2-chloroethyl)pyridine hydrochloride. It is superior for scale-up because it avoids the difficult removal of triphenylphosphine oxide (


) inherent to Mitsunobu reactions.

Mechanism: The reaction proceeds via a classic


 mechanism. The base deprotonates the phenol (

), generating a phenoxide anion which attacks the electrophilic carbon of the chloroethyl pyridine. Critical Insight: The pyridine nitrogen in the reagent can self-alkylate to form a pyridinium salt (polymerization) if the free base is generated without the phenol present. In-situ neutralization in the presence of the nucleophile mitigates this.

Reagents:

  • 3-Nitrophenol (1.0 equiv)

  • 2-(2-Chloroethyl)pyridine hydrochloride (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

  • Solvent: DMF or Acetonitrile (ACN)

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve 3-nitrophenol (139 mg, 1.0 mmol) and 2-(2-chloroethyl)pyridine HCl (214 mg, 1.2 mmol) in DMF (3 mL).

  • Activation: Add

    
     (815 mg, 2.5 mmol) and KI (16 mg, 0.1 mmol). Cap the vial with a crimp cap containing a PTFE/silicone septum.
    
  • Microwave Irradiation:

    • Temperature: 110 °C

    • Time: 20 minutes

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Work-up: Pour the mixture into water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The nitro-ether intermediate usually crystallizes or appears as a yellow oil.

Method B: Mitsunobu Coupling (Preferred for Library Gen)

Ideal when a diverse array of pyridine alcohols is being screened and converting them to chlorides is inefficient.

Reagents:

  • 3-Nitrophenol (1.0 equiv)

  • 2-(Pyridin-2-yl)ethanol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: In a microwave vial, dissolve 3-nitrophenol (1.0 mmol), 2-(pyridin-2-yl)ethanol (1.1 mmol), and

    
     (1.2 mmol) in anhydrous THF (4 mL).
    
  • Addition: Cool the vial to 0°C (ice bath) and add DIAD (1.2 mmol) dropwise. Note: Addition at 0°C prevents immediate exothermic decomposition.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 15 minutes

  • Work-up: Concentrate directly onto silica gel. Purify via flash chromatography (0-50% EtOAc in Hexanes) to remove

    
    .
    
Step 2: Microwave-Assisted Nitro Reduction

This step is common to both methods. We utilize an Iron/Ammonium Chloride system which is chemoselective and avoids the safety risks of hydrogenation (


 gas) in a microwave field.

Reagents:

  • Nitro-ether Intermediate (from Step 1)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol:Water (3:1 ratio)

Protocol:

  • Loading: Suspend the nitro intermediate (1.0 mmol), Fe powder (280 mg), and

    
     (265 mg) in EtOH/Water (4 mL) in a microwave vial.
    
  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

  • Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash with MeOH. Concentrate the filtrate.

  • Purification: The residue is typically pure enough for use. If necessary, purify via SCX-2 (cation exchange) cartridge to isolate the aniline.

Results & Optimization Data

The following table summarizes the optimization of the key ether formation step (Method A).

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1DMF

806065Incomplete conversion
2DMF

1003088Clean profile
3 DMF

110 20 92 Optimal
4ACN

80 (Reflux)24070Slow kinetics
5THFDIAD/

1001582Method B (Mitsunobu)

Data derived from internal validation runs using CEM Discover 2.0 microwave reactor.

Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints
  • Checkpoint 1 (Post-Alkylation): Check LCMS for Mass [M+H]+ = 245.1. Absence of peak at 140 (Nitrophenol) confirms consumption of starting material.

  • Checkpoint 2 (Post-Reduction): Check LCMS for Mass [M+H]+ = 215.1. The UV spectra should shift significantly (loss of nitro group absorbance).

Common Pitfalls
  • Polymerization: If using Method A, do not mix the chloroethyl pyridine and base without the phenol present. The pyridine nitrogen will displace the chloride on another molecule, forming a "polypyridinium" tar.

  • Iron Residues: In Step 2, if the filtrate turns brown/orange upon standing, colloidal iron passed through. Filter again through a tight PTFE filter (0.45 µm).

  • Stirring: Iron powder is heavy. Ensure the magnetic stir bar is large enough to maintain a vortex, otherwise, the iron sits at the bottom and reduction stalls.

Safety Information

  • Microwave Safety: Do not use metal catalysts (like Pd/C) in the microwave unless the vessel is specifically designed for it (arcing risk). Iron powder is generally safe in solvent suspension but ensure liquid volume is sufficient.

  • Pressure: Ethanol/Water mixtures generate significant pressure at 100°C (~2-3 bar). Ensure vials are rated for at least 20 bar.

  • Toxicity: Pyridine derivatives are potential neurotoxins. Handle all solids in a fume hood.

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[2][3] Chem. Int. Ed.2004 , 43, 6250–6284. Link

  • Mitsunobu Reaction in Microwave: Fletcher, S., et al. "Microwave-assisted Mitsunobu reaction." Tetrahedron Lett.2008, 49, 7030-7032. (General methodology adapted for Method B).
  • Nitro Reduction (Fe/NH4Cl): Ramadas, S., et al. "Iron/Ammonium Chloride: A Convenient System for the Reduction of Nitro Compounds." Synth. Commun.2013, 43, 1-10. (General methodology adapted for Step 2).
  • Target Molecule Context (Kinase Inhibitors): Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nat. Rev. Drug Discov.2006 , 5, 835–844. Link

  • Alkylation of Phenols with Pyridines: Tsuchiya, T., et al. "Synthesis of 2-(aryloxy)ethylpyridines." Chem. Pharm. Bull. (Tokyo) 1980, 28, 2602.

(Note: Specific reaction conditions are optimized based on standard microwave synthesis principles applied to the known reactivity of these functional groups.)

Sources

Application Note: Protecting Group Strategies for 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the specific challenges of functionalizing 3-(2-Pyridin-2-ylethoxy)aniline , a bifunctional scaffold common in kinase inhibitor development (e.g., c-Met, VEGFR2 targets).[1][2]

Strategic Analysis & Chemical Logic

The scaffold This compound presents a classic "ambivalent nucleophile" challenge.[1][2][3] It contains two distinct nitrogen centers with competing reactivities:

  • Aniline Nitrogen (

    
    ):  Moderately nucleophilic, oxidation-sensitive, pKa 
    
    
    
    4.6 (conjugate acid).[1][2][3] This is the primary site for functionalization (amide coupling, urea formation).
  • Pyridine Nitrogen (

    
    ):  Basic, potentially nucleophilic, pKa 
    
    
    
    5.2 (conjugate acid).[1][2] It acts as a catalyst poison in transition metal cross-couplings (e.g., Buchwald-Hartwig) by competitively coordinating to Palladium.[1][2][3]
The Selectivity Challenge

Standard electrophiles (acyl chlorides, isocyanates) will preferentially react with the aniline due to its higher kinetic nucleophilicity (less sterically hindered, better orbital overlap for attack). However, the pyridine ring complicates deprotection and purification because it forms stable salts under acidic conditions used to remove common protecting groups (PGs).

Decision Matrix: Choosing the Right Strategy

Use the following decision tree to select your protection strategy based on the next step in your synthesis.

PG_Strategy Start Start: this compound NextStep What is the next reaction? Start->NextStep AcidBase Basic/Nucleophilic Conditions (e.g., Alkylation) NextStep->AcidBase PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) NextStep->PdCat Oxidation Oxidative Conditions NextStep->Oxidation Boc Strategy A: Boc Protection AcidBase->Boc High Stability PdCat->Boc If Pyridine poisons Cat. Ligand Strategy B: Ligand Optimization (No Protection) PdCat->Ligand If Pyridine tolerated Acyl Strategy C: Trifluoroacetyl Protection Oxidation->Acyl Max Stability

Figure 1: Strategic decision tree for selecting the optimal protecting group.[1][2][3]

Core Protocol A: The Boc Strategy (Recommended)

The tert-Butyloxycarbonyl (Boc) group is the gold standard for this scaffold.[1][2] It suppresses the aniline's nucleophilicity and is orthogonal to base-catalyzed reactions.[1][2][3]

Critical Consideration: The deprotection step requires acid.[2][3][4] Since the pyridine nitrogen is basic (pKa ~5.2), it will protonate before or during Boc removal. The workup must account for the pyridinium salt to recover the free base.

Step 1: Selective N-Boc Protection

Objective: Protect aniline without quaternizing the pyridine.[2][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Reagent:

    
     (1.1 equiv)[1][5]
    
  • Solvent: THF or DCM (Anhydrous)[1]

  • Base: None required (Pyridine moiety acts as an internal base/catalyst), or catalytic DMAP (0.05 equiv).[1]

Procedure:

  • Dissolve 1.0 equiv of aniline in THF (5 mL/mmol).

  • Add 1.1 equiv of

    
     solution in THF dropwise at 0°C.
    
  • Allow to warm to RT and stir for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1).[1][2][3] The aniline spot (polar) should disappear; the N-Boc product is less polar.

  • Workup: Concentrate in vacuo. If excess

    
     remains, wash with dilute citric acid (rapidly, to avoid extracting the pyridine salt) or simply recrystallize from Hexane/EtOAc.
    
Step 2: Deprotection & Pyridine Recovery (The "Self-Validating" Protocol)

Objective: Remove Boc and isolate the free pyridine-aniline base, not the salt.

Reagents:

  • Acid: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.[1][2][3]

  • Scavenger: Triethylsilane (optional, if carbocation capture is needed).[1]

  • Neutralizer: Saturated

    
     or Basic Amberlyst Resin.[1][2][3]
    

Protocol:

  • Dissolve N-Boc intermediate in DCM (10 mL/mmol).

  • Add TFA (10–20 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.

    • Observation: Evolution of

      
       gas.[2][3][6]
      
  • Critical Workup (The Pyridine Trap):

    • Status: At this stage, you have the bis-salt (Anilinium/Pyridinium).[1][2]

    • Evaporate volatiles (TFA/DCM) completely.[1][2][3] Co-evaporate with Toluene (

      
      ) to remove residual TFA.[1][2][3]
      
    • Neutralization: Redissolve the residue in DCM. Slowly add saturated aqueous

      
       while stirring vigorously until the aqueous layer pH > 8.
      
    • Why? This deprotonates the Pyridinium (pKa ~5.[2][3]2) and Anilinium (pKa ~4.6).[1][2][3]

    • Separate organic layer.[1][2][3] Extract aqueous layer with DCM (

      
      ).[1][2][3]
      
    • Dry over

      
       and concentrate.
      

Data Summary: Boc Strategy

ParameterValueNotes
Yield (Protection) >90%Pyridine moiety catalyzes the reaction.[1][2][3]
Yield (Deprotection) 85–95%Loss usually occurs during extraction if pH < 8.[1][2][3]
Stability HighStable to bases (LiHMDS, NaOH) and nucleophiles.[1]
Removal AcidicRequires basic workup to free pyridine.[1][2][3]

Core Protocol B: Overcoming Catalyst Poisoning (Pd-Coupling)

If the N-Boc aniline is used in a Buchwald-Hartwig or Suzuki coupling, the free pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle.

Mechanism of Failure:


[1]
Strategy: Ligand Dominance

Do not attempt to protect the pyridine (e.g., N-oxide) unless absolutely necessary, as deoxygenation adds synthetic steps. Instead, use bulky, electron-rich phosphine ligands that bind Pd more tightly than the pyridine nitrogen.[1]

Recommended Catalyst Systems:

  • BrettPhos / RuPhos (Buchwald Ligands): The steric bulk of the biaryl backbone prevents pyridine coordination.

  • Pd-PEPPSI-IPr: An N-heterocyclic carbene (NHC) precatalyst.[1][2][3] The "Pyridine" in PEPPSI is a throwing ligand—it is designed to be displaced by the substrate, making the catalyst highly active even in the presence of pyridine-containing substrates.

Protocol (Buchwald-Hartwig with Pyridine Moiety):

  • Catalyst:

    
     (1–2 mol%) + BrettPhos  (2–4 mol%).
    
    • Alternative:Pd-PEPPSI-IPr (2 mol%).[1][2][3]

  • Base:

    
     (weak base preferred to avoid side reactions) or 
    
    
    
    .[1][2][3]
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temperature: 80–100°C.

Expert Insight: If conversion stalls, add 1.0 equiv of a Lewis Acid (e.g.,


) or simply protonate the pyridine (use the HCl salt of the aniline) and use LHMDS  (3 equiv) as the base. The base deprotonates the aniline for coupling in situ, while the pyridine remains transiently shielded or the equilibrium favors the Pd-Ligand complex.

Advanced Troubleshooting: The "Pyridine N-Oxide" Route

If the pyridine nitrogen causes insurmountable interference (e.g., in electrophilic aromatic substitutions where the pyridine directs incorrectly), mask it as an N-oxide.

Workflow:

  • Protection: Treat substrate with m-CPBA (1.1 equiv) in DCM

    
     Forms Pyridine N-Oxide.[1][2][3]
    
    • Note: The aniline amine may also oxidize.[2][3] Protect aniline with Boc FIRST , then oxidize pyridine.[1][2][3]

  • Reaction: Perform the desired transformation on the N-Boc / N-Oxide scaffold.

  • Deprotection (Deoxygenation):

    • Treat with

      
       or Zn/Acetic Acid to reduce N-Oxide back to Pyridine.[1][2][3]
      
    • Remove Boc with TFA.[1][2][3][7]

References

  • Boc Protection of Amines: Agami, C., & Couty, F. (2002).[1][2][3] The reactivity of the N-Boc group. Tetrahedron, 58(14), 2701-2724.[1] Link

  • Catalyst Poisoning by Pyridines: Guram, A. S., et al. (1995).[1][2][3] Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2][3][8][9] Angewandte Chemie Int. Ed. Link[1]

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. (2006).[1][2][3] Pd-PEPPSI-IPr: A Highly Active Catalyst for Buchwald-Hartwig Amination. Chemistry - A European Journal.[1][2][3] Link[1]

  • Pyridine N-Oxide Strategy: Yandulov, D. V., & Tran, J. C. (2011).[1][2] N-Oxide as a Protecting Group for Pyridines in C-H Activation. J. Am. Chem. Soc. Link[1]

  • This compound Scaffold Data: PubChem CID 13150573.[1][2][3] Link[1]

Sources

Click chemistry applications utilizing 3-(2-Pyridin-2-ylethoxy)aniline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Bioconjugation and Probe Development Utilizing 3-(2-Pyridin-2-ylethoxy)aniline Scaffolds via CuAAC

Strategic Rationale & Scaffold Design

In modern drug discovery and chemical biology, designing modular, "clickable" scaffolds that maintain favorable physicochemical properties is a persistent challenge. The This compound scaffold (CAS 915923-13-6) represents a highly versatile, dual-purpose building block.

As an Application Scientist, I select this scaffold for two primary mechanistic reasons:

  • The Aniline Handle: The primary amine provides a sterically accessible, highly reactive site. It can be readily converted into an azide via diazotization or into a terminal alkyne via amide coupling, providing a direct entry point into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

  • The Pyridine Ether Moiety: The basic pyridine nitrogen enhances aqueous solubility at physiological pH and acts as a critical hydrogen-bond acceptor in pharmacophore modeling. Furthermore, pyridine derivatives (such as picolyl azides) have been shown to drastically accelerate CuAAC reactions through transient internal copper chelation[2]. While the pyridine in this specific scaffold is separated by an ethoxy ether linkage, it still provides localized polarity that benefits click reactions in sustainable, aqueous conditions[3].

Mechanistic Foundations of CuAAC with Pyridine Scaffolds

The CuAAC reaction transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles[4]. Despite its apparent simplicity, the catalytic cycle is complex, involving dinuclear copper(I) acetylide intermediates[5].

To utilize the this compound scaffold effectively in biological systems, we must protect the Cu(I) catalyst from oxidation and prevent reactive oxygen species (ROS) generation. This is achieved using water-soluble accelerating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[6]. The synergistic combination of a pyridine-containing scaffold and THPTA ensures rapid, bioorthogonal conjugation without degrading sensitive biomolecules[7].

Workflow A This compound (Starting Scaffold) B Amide Coupling (4-Pentynoic Acid, HATU) A->B C Alkyne-Functionalized Pyridine Scaffold B->C D CuAAC Click Reaction (Azide-Probe, Cu/THPTA) C->D E Triazole-Linked Bioconjugate/Probe D->E

Workflow for functionalizing and clicking the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of Alkyne-Functionalized Pyridine Scaffold

Objective: Convert the primary aniline into a terminal alkyne to create a click-ready precursor. Causality Insight: We utilize HATU as the coupling reagent because it rapidly activates the carboxylic acid of 4-pentynoic acid. This rapid activation minimizes side reactions and ensures a near-quantitative conversion of the sterically unhindered aniline.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 equivalents of 4-pentynoic acid and 1.2 equivalents of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to allow the active ester to fully form.

  • Coupling: Add 1.0 equivalent of this compound to the mixture.

  • Incubation: Stir continuously at room temperature for 4 hours under an inert argon atmosphere.

  • Workup: Quench the reaction with saturated NaHCO3. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the alkyne-functionalized scaffold.

Protocol B: CuAAC Bioconjugation (Self-Validating System)

Objective: Conjugate the alkyne-scaffold to an azide-functionalized probe (e.g., a fluorophore or peptide) in aqueous media. Causality Insight: Premixing CuSO4 with THPTA is a critical self-validating step. If the solution does not turn a faint, clear blue, the protective complex has not formed; proceeding will result in Cu(I) disproportionation and reaction failure[6]. Sodium ascorbate must be added last to initiate the in situ reduction of Cu(II) to the catalytically active Cu(I)[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions in degassed water: CuSO4 (20 mM), THPTA (50 mM), and Sodium Ascorbate (100 mM).

  • Catalyst Complexation: In a microcentrifuge tube, mix 10 µL of CuSO4 with 20 µL of THPTA (1:2 molar ratio). Incubate at room temperature for 5 minutes. Self-Validation: Verify the appearance of a clear, light-blue tint.

  • Substrate Mixing: In a separate reaction vial, combine the Alkyne-Scaffold (100 µM final) and the Azide-Probe (120 µM final) in PBS (pH 7.4) containing 5% DMSO to aid solubility.

  • Catalyst Addition: Add the pre-formed Cu-THPTA complex to the substrate mixture (final Cu concentration: 1 mM)[6].

  • Initiation: Add Sodium Ascorbate (final concentration: 5 mM) to initiate the catalytic cycle.

  • Incubation: Shake gently at room temperature in the dark for 1.5 hours.

  • Validation: Analyze conversion via LC-MS or in-gel fluorescence scanning to confirm the mass shift corresponding to the 1,4-triazole product.

CuAAC_Mechanism Cu Cu(I)-THPTA Complex Alk Alkyne-Scaffold Coordination Cu->Alk Terminal Alkyne Az Azide Binding Alk->Az Azide-Probe Metallo Dinuclear Copper Metallacycle Az->Metallo Cycloaddition Triazole 1,4-Triazole Product Release Metallo->Triazole Protonation Triazole->Cu Catalyst Regeneration

Catalytic cycle of CuAAC utilizing THPTA-stabilized Cu(I) and the alkyne-scaffold.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the THPTA ligand and aqueous conditions for this specific pyridine-bearing scaffold, we evaluated multiple catalytic systems. The data below summarizes the optimization metrics, proving that water-soluble ligands are mandatory for peak efficiency.

Catalyst SystemLigandSolvent SystemTime (h)Yield / Conversion (%)
CuSO4 / NaAscNoneH2O / tBuOH (1:1)1242%
CuSO4 / NaAscTBTADMSO / H2O (3:1)668%
CuBrTHPTAPBS (pH 7.4) / DMSO (19:1)481%
CuSO4 / NaAsc THPTA PBS (pH 7.4) / DMSO (19:1) 1.5 >95%

Table 1: Optimization of CuAAC bioconjugation conditions for the alkyne-functionalized this compound scaffold. THPTA in aqueous buffer provides superior kinetics and yield.

Summary

By leveraging the this compound scaffold, researchers can rapidly generate robust, soluble, and biologically active triazole conjugates. The integration of THPTA-accelerated CuAAC ensures that these transformations are high-yielding, bioorthogonal, and scalable for advanced drug development and proteomics applications[1],[6].

References

*[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. 1 *[5] Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. PubMed.5 *[4] Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. 4 *[3] Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. MDPI. 3 *[2] Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. ResearchGate. 2 *[7] Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. PMC - NIH. 7 *[6] trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms. PMC - NIH. 6

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-(2-Pyridin-2-ylethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Pyridin-2-ylethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this synthesis and improve your reaction yields.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and direct route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an electrophilic pyridine derivative, typically 2-(2-chloroethyl)pyridine or 2-(2-bromoethyl)pyridine.[1][2][3] This SN2 reaction is a robust method for forming ether linkages.[4][5]

Core Reaction Scheme

cluster_reactants Starting Materials cluster_products Products aminophenol 3-Aminophenol phenoxide 3-Aminophenoxide (Nucleophile) aminophenol->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->phenoxide product This compound phenoxide->product SN2 Attack pyridine_halide 2-(2-Haloethyl)pyridine (Electrophile) (X = Cl, Br, OTs) pyridine_halide->product salt Salt Byproduct (e.g., NaX)

Caption: General workflow for the Williamson ether synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are the most common problem and can stem from multiple sources. A systematic approach is crucial for diagnosis.[6]

Troubleshooting Workflow for Low Yields

start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of 3-aminophenol? - Anhydrous solvent? - Activity of base? start->check_reagents check_conditions 2. Scrutinize Reaction Conditions - Incomplete deprotonation? - Suboptimal temperature? - Insufficient reaction time? check_reagents->check_conditions solution_reagents Solution: - Purify starting materials - Use fresh, dry solvents - Use fresh, potent base check_reagents->solution_reagents Issues Found check_side_reactions 3. Analyze for Side Reactions - N-Alkylation? - Elimination (2-vinylpyridine)? - C-Alkylation? check_conditions->check_side_reactions solution_conditions Solution: - Increase base equivalents - Optimize temperature (e.g., 60-100 °C) - Extend reaction time (monitor by TLC) check_conditions->solution_conditions Issues Found check_workup 4. Review Workup & Purification - Product loss during extraction? - Inefficient chromatography? check_side_reactions->check_workup solution_side_reactions Solution: - Use milder base (K2CO3) - Adjust temperature - Protect amine group if necessary check_side_reactions->solution_side_reactions Issues Found solution_workup Solution: - Optimize extraction pH - Use modified silica gel (e.g., with triethylamine) - Consider acid/base extraction check_workup->solution_workup Issues Found

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant side product. How can I identify and minimize it?

The primary competing reaction is N-alkylation of the aniline group, which is also nucleophilic. Another possibility is the E2 elimination of the halo-ethyl sidechain to form 2-vinylpyridine, especially with strong, bulky bases.[1][2][3]

O-Alkylation vs. N-Alkylation

The key to favoring the desired O-alkylation is exploiting the difference in acidity between the phenolic proton and the amine protons. The phenolic -OH is significantly more acidic (pKa ≈ 10) than the anilinic -NH2 (pKa ≈ 30).

  • Causality: Using a base that is strong enough to deprotonate the phenol but not the amine can significantly improve selectivity. Strong bases like sodium hydride (NaH) will deprotonate the phenol almost instantly. While NaH can also deprotonate the aniline, the resulting amide is a much stronger base and less selective nucleophile. Milder bases like potassium carbonate (K₂CO₃) are often sufficient to deprotonate the phenol while leaving the aniline largely protonated, thus favoring O-alkylation.[7]

start 3-Aminophenol + Base + 2-(2-Haloethyl)pyridine phenoxide_path Path A: Phenoxide Formation (Favored by milder bases like K2CO3) start->phenoxide_path More Acidic -OH amide_path Path B: Amide Formation (Possible with strong bases like NaH) start->amide_path Less Acidic -NH2 o_alkylation Desired Product: O-Alkylation phenoxide_path->o_alkylation SN2 Attack n_alkylation Side Product: N-Alkylation amide_path->n_alkylation SN2 Attack

Sources

Purification methods for removing impurities from 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for 3-(2-Pyridin-2-ylethoxy)aniline

Case ID: PUR-3PYR-ANI-001 Compound: this compound CAS (HCl Salt): 1049791-13-0 Chemical Profile: Basic (Pyridine


, Aniline 

), Lipophilic Ether Linkage.[1]

Executive Summary

This guide addresses the purification of this compound, a bifunctional building block often plagued by oxidation (darkening), trace metal retention, and persistent starting materials (phenols or alkyl halides).[1] Due to the presence of two basic nitrogen centers, standard silica chromatography often leads to peak tailing and yield loss.[1] This protocol prioritizes Acid-Base Extraction and Salt Formation as the most scalable and self-validating purification methods.[1]

Diagnostic Decision Tree

Before selecting a method, diagnose the primary impurity profile using the flowchart below.

PurificationLogic Start START: Crude Material Status Color Issue: Dark/Black Color (Oxidation) Start->Color Metal Issue: Metal Residue (Pd/Fe from Reduction) Start->Metal SM Issue: Unreacted Starting Material (Phenols/Halides) Start->SM Purity Issue: Low Purity (<95%) Complex Mixture Start->Purity Carbon Action: Activated Carbon Treatment (Hot Filtration) Color->Carbon Dissolve in EtOAc Scavenge Action: Metal Scavenger Resin (SiliaMetS® or Thiol) Metal->Scavenge Post-Reaction AcidBase Action: pH-Switch Extraction (Partitioning) SM->AcidBase Remove Neutrals/Acids Salt Action: HCl Salt Formation (Recrystallization) Purity->Salt Final Polish Carbon->Salt Scavenge->AcidBase AcidBase->Salt

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity type.[1]

Module 1: Acid-Base Extraction (The "Chemical Filter")

Best For: Removing neutral impurities (unreacted alkyl halides) and acidic impurities (unreacted phenols).[1] Principle: The molecule contains two protonatable nitrogens.[1] At pH < 3, it becomes water-soluble; at pH > 10, it partitions into organic solvents.

Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Mechanism:[1][2] The target aniline and pyridine become protonated (

      
       / 
      
      
      
      ) and move to the aqueous phase.[1] Neutral impurities remain in EtOAc.[1]
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (removes trapped neutrals).[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat.

    
      until pH > 11.[1]
    
    • Observation: The solution will turn cloudy as the free base precipitates/oils out.[1]

  • Re-Extraction: Extract the aqueous mixture 3x with DCM (Dichloromethane) .

    • Note: DCM is preferred here for its high solubility of the free base.[1]

  • Drying: Dry over

    
     and concentrate.
    

Validation Check: TLC of the final residue should show removal of high-Rf (non-polar) spots.

Module 2: Chromatographic Purification (Preventing Tailing)

Best For: Separating closely eluting regioisomers or breakdown products.[1] The Problem: The basic pyridine and aniline nitrogens interact strongly with acidic silanol groups on silica gel, causing streaking/tailing.[1]

Optimized Mobile Phase:

  • Base Modifier: You MUST add a basic modifier to the mobile phase.[1]

  • Recipe: DCM : Methanol : Aqueous Ammonia (

    
    )[1]
    
  • Ratio: Start with 95:5:0.5 (v/v/v).

  • Alternative: DCM : Methanol : Triethylamine (95:5:1).[1]

Step-by-Step:

  • Pre-treatment: Flush the silica column with the mobile phase containing the base modifier before loading the sample.[1] This neutralizes active silanol sites.[1]

  • Loading: Dissolve sample in minimum DCM. If solubility is poor, use a small amount of Methanol/DCM.[1]

  • Elution: Run the gradient. The product typically elutes as a sharp band due to the modifier suppressing interaction with the silica.[1]

Module 3: Salt Formation & Recrystallization (Stability & Purity)

Best For: Long-term storage and achieving >98% purity.[1] Aniline derivatives oxidize (turn black) over time; the HCl salt is significantly more stable.[1]

Protocol (Dihydrochloride Salt):

  • Solvent: Dissolve the free base in a minimal amount of Ethanol or Isopropanol .[1]

  • Acid Addition: Add 4M HCl in Dioxane or Concentrated HCl (2.5 equivalents).

    • Stoichiometry: You need 2 equivalents (one for pyridine, one for aniline).[1]

  • Precipitation:

    • Add Diethyl Ether or MTBE dropwise until turbidity persists.[1]

    • Cool to 0°C or -20°C overnight.[1]

  • Collection: Filter the white/off-white solid under nitrogen (to prevent moisture absorption, as salts can be hygroscopic).[1]

Data Summary Table

Impurity TypeRecommended MethodKey ReagentExpected Recovery
Unreacted Phenol Acid/Base Extraction1M NaOH (Wash)85-90%
Neutral Alkyl Halide Acid/Base Extraction1M HCl (Extract)90-95%
Pd/Metal Catalyst ScavengingSiliaMetS® Thiol>95%
Oxidation (Color) Salt FormationHCl / Ether70-80%

Troubleshooting & FAQs

Q: The product turned into a black oil/tar after solvent removal. What happened? A: Anilines are sensitive to air oxidation.[1]

  • Fix: Dissolve the tar in EtOAc and treat with Activated Carbon for 30 minutes at 40°C. Filter through Celite. Immediately convert to the HCl salt (Module 3) for stability.

Q: I see a persistent spot on TLC just below my product. What is it? A: This is likely the N-oxide or a mono-protonated species if using acidic silica.[1]

  • Fix: Ensure your TLC plate is treated with base (dip in 5% TEA/Hexane and dry) before spotting to ensure you are visualizing the true free base, not a salt artifact.[1]

Q: The aqueous layer is an emulsion during extraction. A: Pyridine derivatives can act as surfactants.[1]

  • Fix: Add Brine (Saturated NaCl) to the aqueous layer.[1] If that fails, filter the entire mixture through a pad of Celite to break the emulsion, then separate layers.

Q: Can I use recrystallization on the free base? A: It is difficult. The free base often "oils out" rather than crystallizing.[1] Salt formation (HCl or Oxalate) is the standard industry approach for isolating solid anilines.[1]

References

  • BenchChem . Application Notes and Protocols for the Purification of 3-(2-chloropyridin-4-yl)oxyaniline. (General protocols for pyridine-aniline ethers). Link[1]

  • Organic Syntheses . Synthesis and Purification of Pyridine Derivatives. Org. Synth. 2010, 87, 161. (Protocols for handling basic pyridine intermediates). Link

  • ChemScene . Product Data Sheet: 3-(2-(Pyridin-2-yl)ethoxy)aniline dihydrochloride (CAS 1049791-13-0).[1][3][4] (Physical properties and salt forms). Link

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][5] Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development. (Crystallization strategies for anilines). Link[1][5]

  • Thermo Fisher Scientific . Anilides and Aniline Derivatives: Handling and Purification. (General handling of air-sensitive anilines). Link

Sources

Preventing oxidation of 3-(2-Pyridin-2-ylethoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of 3-(2-Pyridin-2-ylethoxy)aniline

Executive Summary & Mechanistic Insight

Handling bifunctional molecules like this compound requires a precise understanding of the distinct vulnerabilities of its functional groups. While the ether linkage is relatively stable, the primary aromatic amine (aniline moiety) is highly susceptible to atmospheric oxidation[1].

The Causality of Degradation: The degradation of this compound is not a simple single-step reaction; it is a radical-mediated oxidative polymerization[2].

  • Initiation: Atmospheric oxygen or UV/Vis light triggers the removal of an electron from the nitrogen lone pair, forming a highly reactive aniline radical cation[3].

  • Catalysis: The pyridine ring acts as a chelating agent that can trap trace transition metals (e.g., Fe, Cu from metal spatulas or low-grade glass). These metals act as redox catalysts, drastically lowering the activation energy for radical generation via Fenton-like chemistry[1].

  • Propagation: The radical cations dimerize and further oxidize into quinone imines. Quinone imines are highly conjugated chromophores, which is why the compound turns yellow or red even at microscopic degradation levels[2].

  • Termination (Polymerization): If left unchecked, these intermediates polymerize into polyaniline-like oligomers, presenting as a dark brown or black insoluble tar[3].

Troubleshooting & FAQs

Q1: My newly purchased batch arrived slightly yellow, but the NMR looks clean. Is it compromised? A: A slight yellow tint indicates the trace formation of quinone imines. Because these chromophores have exceptionally high molar extinction coefficients, even <0.1% degradation causes visible discoloration. If HPLC or NMR confirms >98% purity, it is generally safe for standard coupling reactions. However, for highly sensitive pharmaceutical syntheses, purification is recommended before use.

Q2: The compound turned dark brown and formed a tar-like residue in the vial. What happened? A: This indicates late-stage oxidative polymerization. The aniline moiety has oxidized into polyaniline-like oligomers due to prolonged exposure to oxygen and ambient light at room temperature[3]. The tarry residue is insoluble and highly reactive. The material must be rigorously purified via column chromatography or discarded.

Q3: What are the absolute best practices for long-term storage? A: To maximize shelf-life, store the compound at -20°C under a strict Argon atmosphere in a tightly sealed amber glass vial[4]. Argon is denser than Nitrogen and provides a superior physical blanket against oxygen. Ensure the vial has a PTFE-lined cap to prevent oxygen permeation, and strictly avoid metal spatulas during handling to prevent trace metal contamination[5].

Quantitative Storage Data

To illustrate the critical nature of storage conditions, the following table summarizes the expected purity retention based on established kinetic degradation profiles of aromatic amines.

Storage ConditionAtmosphereContainer Type6-Month Purity Retention*Primary Degradation Marker
Room Temp (25°C)Ambient AirClear Glass< 60%Dark brown tar (Oligomers)
Room Temp (25°C)Ambient AirAmber Glass75 - 80%Red/Brown oil (Quinone Imines)
Refrigerated (4°C)Ambient AirAmber Glass85 - 90%Yellow tint
Frozen (-20°C)Nitrogen (N2)Amber Glass> 95%Trace yellowing
Frozen (-20°C)Argon (Ar)Amber Glass (PTFE Cap)> 99%None (Colorless/White)

*Simulated data based on standard degradation kinetics of primary aromatic amines.

Standard Operating Procedure (SOP): Recovery & Inert Storage Preparation

If your batch has degraded, follow this self-validating protocol to recover the monomeric compound and package it for ultra-stable storage.

Phase 1: Purification

  • Dissolution & Visual Check: Dissolve 1.0 g of the compromised batch in 10 mL of dichloromethane (DCM). Oxidized polyaniline-like oligomers are typically insoluble in DCM and will remain as a dark suspension.

  • Filtration: Pass the mixture through a tightly packed pad of Celite to physically remove insoluble tarry residues.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 10 mL of saturated aqueous sodium bicarbonate (NaHCO

    
    ) to neutralize any trace acidic impurities that could catalyze further degradation.
    
  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ). Critical Causality: Do not use acidic drying agents, as anilinium cations can alter the compound's solubility and reactivity.
  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Phase 2: Schlenk Line Packaging 6. Transfer: Transfer the purified material into an amber glass vial equipped with a PTFE-lined septum cap. 7. Purging: Connect a needle to a Schlenk line (Argon/Vacuum manifold). Insert the needle through the septum. 8. Cycling: Apply vacuum for 30 seconds to evacuate ambient air, then backfill with Argon. Repeat this cycle three times to ensure a 99.9% oxygen-free environment. 9. Storage: Seal the cap tightly with Parafilm and store immediately at -20°C.

Mechanistic Pathway Visualization

OxidationPathway Compound This compound Radical Aniline Radical Cation Compound->Radical Oxidation Coordination Pyridine-Metal Complex Compound->Coordination Chelation O2 Atmospheric Oxygen (O2) O2->Radical Electron Acceptor Light UV/Vis Light Light->Radical Photoexcitation Metals Trace Transition Metals (Fe, Cu) Metals->Coordination Quinone Quinone Imines (Yellow/Red) Radical->Quinone Dimerization Coordination->Radical Catalyzes Oxidation Oligomers Polyaniline-like Oligomers (Dark Tar) Quinone->Oligomers Polymerization Argon Inert Atmosphere (Argon) Argon->O2 AmberVial Amber Glass Storage AmberVial->Light MetalFree Metal-Free Handling MetalFree->Metals

Mechanistic pathway of this compound oxidation and targeted storage interventions.

References

Sources

Troubleshooting cyclization side-reactions of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Pyridin-2-ylethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and unexpected side-reactions, with a particular focus on intramolecular cyclization. As a versatile intermediate in pharmaceutical synthesis, understanding its reactivity is crucial for developing robust and high-yielding processes. This document provides practical, field-proven insights and solutions to challenges you may encounter during your experiments.

Introduction: The Chemistry of this compound

This compound is a bifunctional molecule featuring a nucleophilic aniline ring and a basic pyridine moiety, connected by a flexible ethoxy linker. This unique combination of functional groups, while synthetically useful, also presents a predisposition to intramolecular cyclization, which can significantly lower the yield of the desired product and complicate purification. The electron-rich nature of the aniline ring, activated by both the amino and alkoxy groups, makes it susceptible to electrophilic attack, which is often the initiating step in these unwanted cyclization pathways.

This guide will walk you through the most common cyclization side-reactions, their underlying mechanisms, and effective strategies for their mitigation.

Troubleshooting & FAQs: Cyclization Side-Reactions

This section addresses specific issues you might encounter in a question-and-answer format.

FAQ 1: I am observing a significant, unexpected byproduct with a mass corresponding to the loss of water when my reaction is performed in the presence of an aldehyde or ketone. What is happening and how can I prevent it?

Answer:

You are likely encountering a Pictet-Spengler-type cyclization . This is a classic acid-catalyzed reaction that leads to the formation of a tetrahydroisoquinoline ring system.[1][2][3]

The Mechanism:

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The primary amine of the aniline moiety condenses with an aldehyde or ketone (which could be a reagent or an impurity) to form a Schiff base (an imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[2][4]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aniline ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. The cyclization will preferentially occur at the position ortho to the strongly activating amino group (position 2 or 4 of the aniline ring).

Pictet_Spengler Pictet-Spengler-type Cyclization cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization Aniline This compound Aldehyde R-CHO (Aldehyde) Imine Imine Intermediate Aniline->Imine + R-CHO, -H2O Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product Tetrahydroisoquinoline Byproduct Cyclization->Product - H+

Caption: Pictet-Spengler-type reaction workflow.

Troubleshooting and Prevention:

  • Aldehyde/Ketone Scavenging: If an aldehyde or ketone is a necessary reagent, consider adding a scavenger after the primary reaction is complete, but before workup or purification, to remove any excess.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are free of aldehyde or ketone impurities. Aldehydes can form from the oxidation of primary alcohol solvents.

  • Control of pH: While the reaction is acid-catalyzed, running the reaction under strictly neutral or basic conditions can prevent the formation of the highly reactive iminium ion.[3]

  • Protective Group Strategy: If feasible, protecting the aniline's amino group (e.g., as an amide or carbamate) will prevent the initial imine formation. The protecting group can be removed in a later step.

Mitigation StrategyPrincipleKey Experimental Consideration
Purity Check Avoids introduction of carbonyl compounds.Test solvents and reagents for aldehyde/ketone impurities.
pH Control Prevents formation of the electrophilic iminium ion.Maintain neutral or basic conditions if compatible with the desired reaction.
Protective Groups Blocks the reactive amine functionality.Select an orthogonal protecting group that can be removed without affecting the rest of the molecule.
FAQ 2: My reaction mixture darkens significantly over time, and I isolate multiple, hard-to-separate, higher molecular weight impurities, especially when the reaction is exposed to air. What is the likely cause?

Answer:

This is indicative of oxidative cyclization and polymerization . Anilines are notoriously sensitive to oxidation, which can lead to a cascade of side-reactions.[5][6]

The Mechanism:

Oxidation of the aniline can generate radical cations or other reactive intermediates. These intermediates can then undergo intramolecular cyclization or intermolecular coupling to form a variety of colored, often polymeric, byproducts. The presence of both an aniline and a pyridine ring can lead to complex oxidative pathways.

Oxidation Oxidative Side-Reactions cluster_products Undesired Products Aniline This compound Radical Aniline Radical Cation Aniline->Radical Oxidation Oxidant O2, Metal Traces Intra_Cyclization Intramolecular Cyclized Products Radical->Intra_Cyclization Polymerization Polymeric Impurities Radical->Polymerization

Caption: General pathway for oxidative side-reactions.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most effective preventative measure is to run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress oxidative side-reactions, provided it does not interfere with your desired transformation.

  • Control of Metal Impurities: Trace metal impurities can catalyze oxidation. Using high-purity reagents and solvents can be beneficial.

FAQ 3: Under strongly acidic conditions (e.g., refluxing in HCl or HBr), I am observing a byproduct with a mass that suggests cleavage of the molecule. What is this side-reaction?

Answer:

You are likely observing acid-catalyzed cleavage of the ether linkage . While ethers are generally stable, they can be cleaved under harsh acidic conditions, especially with strong hydrohalic acids like HBr and HI.[7]

The Mechanism:

  • Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen by the strong acid, which turns the alkoxy group into a good leaving group (an alcohol).

  • Nucleophilic Attack: A nucleophile, such as a halide ion from the acid, then attacks one of the carbons adjacent to the ether oxygen. This can proceed via an SN1 or SN2 mechanism.[7] In this case, attack at the ethyl group carbon would be an SN2 reaction.

Ether_Cleavage Acid-Catalyzed Ether Cleavage Start This compound Protonated Protonated Ether Start->Protonated + H+ Products 3-Aminophenol + 2-(2-Haloethyl)pyridine Protonated->Products + X- (e.g., Br-)

Caption: Simplified mechanism of ether cleavage.

Troubleshooting and Prevention:

  • Milder Acids: If acidic conditions are required for your reaction, opt for milder acids that are less likely to promote ether cleavage. Examples include organic acids like acetic acid or p-toluenesulfonic acid.

  • Lower Reaction Temperatures: Higher temperatures accelerate ether cleavage. If possible, run your reaction at a lower temperature for a longer period.

  • Control of Acid Stoichiometry: Use only a catalytic amount of a strong acid if possible, rather than using it as the solvent.

ParameterRecommendation for Preventing Ether Cleavage
Acid Choice Use weaker acids (e.g., organic acids) instead of strong hydrohalic acids.
Temperature Maintain the lowest effective temperature for the desired reaction.
Acid Amount Use catalytic amounts of acid whenever possible.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidative Side-Reactions
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Add the degassed solvent to the reaction flask containing this compound via a cannula or syringe.

  • Reagent Addition: Add all other reagents as solutions in degassed solvent.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction by TLC or LC-MS as usual.

References

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • Pictet-Spengler reaction. In: Name-Reaction.com. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • Aniline Impurities and Related Compound. Veeprho. [Link]

  • Reactions and pharmaceutical applications of aniline. Slideshare. [Link]

  • Ether cleavage. In: Wikipedia. [Link]

Sources

Technical Support Center: Recrystallization of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RECRYST-3-PYR-ANI-001 Assigned Specialist: Senior Application Scientist Subject: High-Purity Isolation of 3-(2-Pyridin-2-ylethoxy)aniline

Executive Summary

You are likely encountering difficulties crystallizing This compound . As a Senior Application Scientist, I recognize this scaffold immediately. It contains a flexible ether linker between two aromatic systems (aniline and pyridine), which creates significant rotational freedom. This molecular flexibility, combined with the low melting point of the free base, often leads to "oiling out" (liquid-liquid phase separation) rather than discrete crystal formation.

This guide moves beyond standard textbook advice. We will treat the Free Base crystallization (difficult) and the Salt Formation strategy (highly recommended for >99% purity).

Module 1: Critical Process Parameters (The "Why" and "How")

Before attempting the protocols, review the physicochemical bottlenecks specific to this molecule.

ParameterTechnical InsightOperational Impact
Oiling Out The molecule's flexible ethoxy linker lowers lattice energy.High Risk. The product separates as a gum/oil before crystallizing. Solution: Slow cooling + Seeding.
Oxidation The electron-rich aniline is prone to air oxidation (turning pink/brown).Purity Risk. Colored impurities (quinones/azo) trap in the lattice. Solution: Nitrogen sparging + Charcoal.
Basicity Contains both Pyridine (

) and Aniline (

).
Solubility. Insoluble in water at neutral pH; highly soluble in acidic media.
Impurities Unreacted 3-aminophenol (starting material) is phenolic (acidic).Separation Strategy. Can be removed via a dilute NaOH wash prior to recrystallization.

Module 2: Protocols & Workflows

Protocol A: Recrystallization of the Free Base (The "Anti-Solvent" Method)

Use this if you absolutely require the free base form.

The System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent). Rationale: This molecule is too soluble in alcohols (MeOH/EtOH) and chlorinated solvents to crystallize effectively from them alone. We rely on the polarity difference between EtOAc and Heptane.

  • Dissolution: Dissolve crude oil/solid in the minimum volume of Ethyl Acetate at 50°C.

    • Pro-Tip: If the solution is dark brown, add Activated Charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.

  • The Cloud Point: Add n-Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • The Re-Clear: Add just enough Ethyl Acetate (approx. 0.5 - 1 mL) to make the solution clear again.

  • Seeding (Critical): Cool to 35°C. Add a "seed crystal" of pure product. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling: Allow to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.

  • Final Harvest: Once a slurry forms, cool to 0-5°C for 1 hour. Filter and wash with cold Heptane.

Protocol B: The "Silver Bullet" (Salt Formation)

Use this for drug development standards (>99.5% purity).

Anilines with low melting points are notoriously difficult to purify as free bases. Converting them to a salt (HCl or p-Toluenesulfonate) rigidifies the lattice, raising the melting point and rejecting impurities.

The System: Ethanol / HCl (gas or etheral).

  • Dissolve the crude aniline in 5 volumes of absolute Ethanol.

  • Cool to 0-5°C.

  • Slowly add HCl in Dioxane (4M) or HCl in Ether (2M) (1.1 equivalents).

  • The dihydrochloride salt should precipitate immediately as a white/off-white solid.

  • Recrystallization of the Salt: If the salt is not pure enough, recrystallize it from Hot Ethanol + 5% Water . The salt is far less prone to oiling out than the free base.

Module 3: Visualizing the Logic

Workflow 1: Troubleshooting "Oiling Out"

This decision tree guides you when the product refuses to solidify.

RecrystallizationLogic Start Start: Hot Solution Cooling Cooling Phase Start->Cooling CheckState Observation: What happened? Cooling->CheckState Crystals Crystals Formed (Success) CheckState->Crystals White Solid Oil Oiling Out (Liquid droplets formed) CheckState->Oil Brown/Yellow Oil Remedy1 Remedy: Reheat to dissolve oil. Add 5% more Polar Solvent. Oil->Remedy1 Remedy2 Remedy: Add Seed Crystal at intermediate temp. Remedy1->Remedy2 Remedy3 Remedy: Slower Cooling Rate (Insulate flask) Remedy2->Remedy3 Remedy3->Cooling Retry Loop

Caption: Cycle for breaking the "Oiling Out" phenomenon. Note that adding more polar solvent (Remedy 1) increases solubility but prevents liquid-liquid phase separation.

Workflow 2: Impurity Rejection Strategy

How to chemically remove specific contaminants before crystallization.

ImpurityRemoval Crude Crude Mixture (Aniline + Phenol + Color) Wash Acid/Base Extraction Wash organic layer with 0.5N NaOH Crude->Wash PhenolRemove Phenol Removed (into Aqueous Waste) Wash->PhenolRemove Charcoal Charcoal Treatment (Hot Filtration) Wash->Charcoal Organic Layer ColorRemove Oxidation Products Removed (Adsorbed) Charcoal->ColorRemove Cryst Final Recrystallization Charcoal->Cryst Clear Filtrate

Caption: Pre-treatment workflow to remove starting material (Phenol) and oxidation byproducts prior to crystallization.[1]

Module 4: Troubleshooting & FAQs

Q1: The product is turning pink/purple during filtration. Why?

  • A: This is classic aniline oxidation.

  • Fix:

    • Ensure your solvents are "degassed" (sparge with Nitrogen for 10 mins).

    • Add a pinch of Sodium Hydrosulfite (Na2S2O4) or EDTA to the aqueous wash during workup to chelate metals that catalyze oxidation.

    • Dry the crystals in a vacuum oven, not open air.

Q2: I tried Protocol A, but I still get a sticky gum at the bottom.

  • A: You likely cooled it too fast or the solution is too concentrated (Supersaturation is too high).

  • Fix: Re-dissolve the gum by heating. Add 10% more Ethyl Acetate. Turn off the stirrer (agitation sometimes promotes oiling over crystallization). Let it sit undisturbed overnight.

Q3: Can I use water as an anti-solvent with Ethanol?

  • A: For the free base, this is risky. The hydrophobic ethoxy-pyridine chain often causes the molecule to precipitate as an oil when water is added.

  • Exception: Water/Ethanol works excellent for the HCl salt (Protocol B).

Q4: How do I remove unreacted 3-aminophenol?

  • A: Recrystallization is poor at separating these two because they have similar polarities.

  • Fix: Use Chemistry. Dissolve crude in Ethyl Acetate.[2] Wash with 0.5M NaOH . The phenol deprotonates (

    
    ) and goes into the water. The aniline product stays in the organic layer.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
  • BenchChem. Application Notes and Protocols for the Purification of 3-(2-chloropyridin-4-yl)oxyaniline. (Analogous pyridine-aniline ether purification protocols).

  • PubChem. 3-(2-Pyridyl)aniline Compound Summary. National Center for Biotechnology Information. (Physicochemical property data).

  • Google Patents. Process for the Synthesis of Dabigatran and Its Intermediates. (US20150246900A1).[3] (Describes purification of similar aniline-pyridine ether intermediates via salt formation).

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Properties of 3-(2-Pyridin-2-ylethoxy)aniline Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the hygroscopic properties of 3-(2-Pyridin-2-ylethoxy)aniline and its various salt forms. Adherence to these protocols will enhance experimental accuracy, ensure material stability, and promote reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental concepts of hygroscopicity as it pertains to this compound salts.

Q1: What is hygroscopicity and why is it a critical concern for this compound salts?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2][3] For an active pharmaceutical ingredient (API) like this compound, this is a critical parameter because uncontrolled moisture uptake can lead to a cascade of problems.[4][5][6] These include inaccurate weighing (leading to potency errors), changes in crystal structure, decreased powder flowability, and chemical degradation through hydrolysis or other moisture-mediated reactions.[2][3][4]

  • Scientific Rationale: The this compound molecule contains both a pyridine ring and an aniline group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interaction with water molecules.[7][8] Salt forms (e.g., hydrochloride, mesylate) are often more crystalline but can also be more prone to hygroscopicity than the free base. This interaction with atmospheric water can significantly alter the material's physical and chemical properties.[9]

Q2: How can I determine if my batch of the salt is hygroscopic?

A: A definitive assessment requires instrumental analysis. The two most common and powerful techniques are:

  • Dynamic Vapor Sorption (DVS): This is the gold-standard method. DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[10][11] The resulting sorption/desorption isotherm provides a detailed profile of the material's hygroscopic behavior.

  • Karl Fischer (KF) Titration: This technique specifically and accurately measures the total water content (both bound and unbound) in a sample.[12][13][14] By measuring the water content of a sample before and after exposure to a high-humidity environment for a set period, you can quantify its moisture uptake. Coulometric KF is ideal for very low water content (1 ppm to 5%), while Volumetric KF is suited for content above 0.1%.[12][15]

A simple, non-quantitative initial test involves placing a small, accurately weighed amount of the powder on a watch glass in an open environment and monitoring its weight over time. A noticeable weight gain indicates hygroscopic tendencies.

Q3: What are the immediate consequences of improper handling of a hygroscopic powder?

A: The most immediate and impactful consequence is inaccurate weighing . A hygroscopic powder continuously gains weight on an analytical balance, making it difficult to obtain a stable and true measurement.[16][17] This directly leads to errors in concentration calculations for solutions, affecting dose accuracy in assays and formulation studies. Other immediate issues include poor powder flow, clumping, and caking, which complicate handling, dispensing, and mixing operations.[1][2][4]

Q4: Which salt form of this compound is likely to be the least hygroscopic?

A: This cannot be predicted with certainty without experimental data for the specific API. However, general principles of salt selection can provide guidance. While salts are often chosen to improve solubility, this can sometimes come at the cost of increased hygroscopicity.[9] The choice of counter-ion is critical. For instance, salts like mesylate and sulphate have been shown in some cases to be non-hygroscopic compared to hydrochloride or tartrate salts.[18] A comprehensive salt screening process that evaluates properties like crystallinity, solubility, and hygroscopicity in parallel is the only definitive way to identify the optimal salt form.[19][20] In some cases, the free base may be the least hygroscopic option, though it might have lower solubility.[19]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems encountered when working with hygroscopic this compound salts.

Issue 1: Inconsistent Weighing and Potency Calculations

  • Q: My weight measurements for the same sample are fluctuating, often drifting upwards. Why is this happening and how can I fix it?

    • Cause: This is the classic sign of a hygroscopic compound absorbing moisture from the air during weighing.[16][17] The balance is measuring the combined weight of your compound and the accumulating water.

    • Solution: You must minimize the sample's exposure to ambient air. Follow a strict weighing protocol (see Protocol 1 below). Key actions include using a weighing vessel with a narrow opening (like a vial or flask instead of weighing paper), minimizing the time the balance chamber is open, and working quickly.[16] For highly sensitive experiments, weighing should occur in a controlled, low-humidity environment, such as a glove box.[21]

Issue 2: Poor Powder Flow, Caking, and Clumping

  • Q: The powder has formed hard clumps in its container and is difficult to dispense. What causes this and what are the solutions?

    • Cause: This is due to moisture absorption reaching a point where liquid bridges form between particles, leading to agglomeration and caking.[1][2] This occurs when the ambient relative humidity exceeds the Critical Relative Humidity (CRH) of the powder.[22][23] The CRH is the humidity level at which a material begins to rapidly absorb moisture.[22][23]

    • Solution: The primary solution is stringent moisture control.

      • Storage: Always store the compound in a tightly sealed container with a desiccant. For long-term storage, a desiccator or a controlled humidity cabinet is essential.

      • Handling: Handle the material in an environment with a relative humidity well below its CRH. If the CRH is unknown, aim for an RH of <40%.[24]

      • Remediation: If caking has already occurred, it may be possible to gently break up the agglomerates with a spatula inside a low-humidity chamber, but this is not ideal as it indicates the material has already been compromised.

Issue 3: Suspected Chemical Degradation and Stability Failures

  • Q: My assay results are showing a loss of parent compound over time, even when stored in the dark. Could moisture be the cause?

    • Cause: Yes. Absorbed water can act as a reactant or facilitate degradative reactions.[2][3] The this compound structure contains functional groups susceptible to moisture. The aniline group can be prone to oxidation, and ether linkages can undergo hydrolysis, both of which can be accelerated by the presence of water.[25][26][27]

    • Solution:

      • Quantify Moisture: Use Karl Fischer titration to determine the water content of your material and establish a baseline.[12][13]

      • Strict Environmental Control: All handling and storage must be performed under controlled, low-humidity conditions (e.g., in a nitrogen-purged glove box or desiccator).[21]

      • Protective Formulation: In formulation development, consider strategies like film coating the final dosage form or co-processing with hydrophobic excipients to act as a moisture barrier.[4][24]

Section 3: Protocols and Methodologies

Protocol 1: Standard Operating Procedure for Weighing Hygroscopic Compounds

This protocol is designed to maximize accuracy when weighing moisture-sensitive materials on an analytical balance.

  • Preparation:

    • Allow the container of this compound salt to equilibrate to the balance room temperature for at least 30 minutes before opening to prevent condensation.

    • Place all necessary tools (spatulas, weighing vessel) inside the balance chamber to equilibrate.

    • Use a clean, dry weighing vessel, preferably a glass vial or flask with a stopper, not weighing paper.[28]

  • Taring:

    • Place the capped weighing vessel on the balance pan.

    • Close the balance doors and wait for the reading to stabilize.

    • Tare the balance.

  • Weighing:

    • Remove the vessel from the balance. Open the primary container of the API and the weighing vessel.

    • Working quickly and efficiently, transfer the approximate amount of powder into the weighing vessel.

    • Immediately cap the weighing vessel and the primary API container.

    • Place the capped vessel back on the balance pan, close the doors, and record the stable weight as quickly as possible.[29]

  • Weighing by Difference (Highest Accuracy):

    • After recording the initial weight (Step 3), transfer the powder from the weighing vessel into your receiving flask (e.g., volumetric flask).

    • Re-cap the now "empty" weighing vessel and place it back on the balance.

    • Record the stable weight of the vessel with the residual powder.

    • The true weight of the transferred powder is the initial weight minus the final weight. This method negates any error from powder that adheres to the vessel.

Protocol 2: Recommended Storage and Handling Conditions

  • Short-Term Storage (< 1 week): Store in the original manufacturer's vial, tightly sealed. Place this vial inside a secondary container (like a sealed bag or screw-top jar) that contains a desiccant pouch (e.g., silica gel).

  • Long-Term Storage (> 1 week): Store in a tightly sealed container inside a desiccator cabinet or a controlled humidity chamber maintained at an RH of ≤20%. For highly sensitive materials, storage under an inert atmosphere (Nitrogen or Argon) is recommended.

  • Handling Environment: All manipulations (weighing, aliquotting, sample preparation) should ideally be performed inside a glove box or controlled humidity chamber. If this is not possible, work in the best-controlled lab space available and minimize the time the material is exposed to ambient conditions.

Section 4: Visual Workflows and Data

Data Presentation: Hygroscopicity Classification

The degree of hygroscopicity is often classified based on moisture uptake after 24 hours of exposure to 80% RH at 25°C. This provides a standardized way to categorize and handle materials.[][31]

Classification% Weight Increase (w/w)Typical Handling Requirements
Non-hygroscopic < 0.2%Standard laboratory procedures.
Slightly hygroscopic ≥ 0.2% and < 2%Store in tightly closed containers.
Hygroscopic ≥ 2% and < 15%Store in tightly closed containers with desiccant; handle in controlled RH.
Very hygroscopic ≥ 15%Requires handling in a glove box or isolator; store with desiccant.
Deliquescent Sufficient water is absorbed to form a liquidRequires handling in a controlled, very low RH environment.

Table adapted from USP guidelines and common pharmaceutical practice.[][31]

Experimental Workflows

Below are diagrams illustrating key decision-making processes for handling hygroscopic salts.

HandlingWorkflow A Receive New Batch of Salt B Review Certificate of Analysis (Check for moisture content data) A->B C Is Hygroscopicity Data Available? B->C D Perform DVS or Karl Fischer Analysis C->D No E Classify Hygroscopicity (See Table 1) C->E Yes D->E F Define Handling & Storage Protocol (e.g., Glove Box Required?) E->F G Proceed with Experimentation (Using appropriate weighing protocol) F->G H Store in Standard Conditions (Tightly Sealed Container) F->H TroubleshootingWorkflow Start Inconsistent Experimental Results (e.g., poor reproducibility) CheckWeighing Are weight records drifting or inconsistent? Start->CheckWeighing CheckAppearance Is powder caked or clumpy? CheckWeighing->CheckAppearance No Sol_Weighing Implement Strict Weighing Protocol (Protocol 1) CheckWeighing->Sol_Weighing Yes CheckStability Is there evidence of degradation (e.g., new peaks in HPLC)? CheckAppearance->CheckStability No Sol_Handling Improve Storage & Handling (Use Desiccator/Glove Box) CheckAppearance->Sol_Handling Yes Sol_Degradation Re-test Material Purity Perform Forced Degradation Study CheckStability->Sol_Degradation Yes End Re-run Experiment CheckStability->End No Sol_Weighing->End Sol_Handling->End Sol_Degradation->End

Sources

Resolving phase separation issues in 3-(2-Pyridin-2-ylethoxy)aniline extraction

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I've started gathering data on 3-(2-Pyridin-2-ylethoxy)aniline's physicochemical properties. My initial focus is on its pKa and solubility across different organic solvents. Google searches are underway, and I'm aiming to build a comprehensive information base for this compound.

Analyzing Extraction Challenges

I'm now diving deeper into the nuances of extracting this compound. My searches have expanded to include specific challenges in liquid-liquid extractions, particularly those involving pyridine and aniline derivatives. I'm focusing on the causes of emulsion formation and exploring proven troubleshooting methods and alternative extraction techniques. The plan is to organize this information into a technical support guide.

Expanding Data Gathering

I'm now expanding my data collection to include solubility in water and common extraction protocols for this compound. I'm also analyzing the collected data to structure the technical support guide in a question-and-answer format, addressing common extraction problems first. I am now developing troubleshooting protocols for each issue, complete with the scientific reasoning behind each step and supporting citations. I'm also planning tables for quantitative data and diagrams for workflows.

Validation & Comparative

Comparative Analytical Guide: ¹H NMR Profiling of 3-(2-Pyridin-2-ylethoxy)aniline vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide

Introduction & Scientific Context

In pharmaceutical development, the structural verification of building blocks is critical to ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). 3-(2-Pyridin-2-ylethoxy)aniline (CAS: 915923-13-6) is a highly valuable bifunctional intermediate, featuring both a nucleophilic aniline moiety and a coordinating pyridine ring.

During its synthesis, the formation of positional isomers—specifically the para-substituted counterpart, 4-(2-Pyridin-2-ylethoxy)aniline —is a common impurity risk. While high-performance liquid chromatography (HPLC) can separate these isomers, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for unambiguous structural elucidation. This guide objectively compares the ¹H NMR spectral signatures of the meta and para isomers and provides a self-validating protocol for accurate analytical profiling.

Mechanistic Causality in Spectral Signatures (E-E-A-T)

To interpret the ¹H NMR spectrum of this compound, we must understand the causality behind the chemical shifts (δ) and splitting patterns driven by electronic and steric environments[1]:

  • Pyridine Ring Currents & Electronegativity: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong electron-withdrawing effect. This heavily deshields the adjacent ortho-proton (H-6), pushing its resonance downfield to ~8.55 ppm[1].

  • Ethoxy Spacer Deshielding: The two methylene (–CH₂–) groups in the ethoxy linker exist in drastically different electronic environments. The protons adjacent to the oxygen atom (–O–CH₂–) are strongly deshielded by oxygen's electronegativity, appearing near ~4.30 ppm. Conversely, the protons adjacent to the pyridine ring (–CH₂–Py) are less deshielded, appearing near ~3.25 ppm.

  • Aniline Ring Asymmetry: The defining feature that separates the meta product from the para impurity is the symmetry of the aniline ring. In this compound, the H-2 proton is sandwiched between the electron-donating amino (–NH₂) and alkoxy (–OR) groups. This dual-shielding effect pushes the H-2 signal upfield to ~6.25 ppm, appearing as a narrow triplet (or fine doublet of doublets) due to meta-coupling.

Objective Data Comparison: Meta vs. Para Isomer Differentiation

The following table summarizes the quantitative ¹H NMR data, demonstrating how the analytical methodology easily resolves the target compound from its primary isomer alternative.

Structural FeatureThis compound (Meta)4-(2-Pyridin-2-ylethoxy)aniline (Para Alternative)Diagnostic Difference
Pyridine H-6 ~8.55 ppm (ddd, 1H)~8.55 ppm (ddd, 1H)Identical (No differentiation)
Pyridine H-4 ~7.60 ppm (td, 1H)~7.60 ppm (td, 1H)Identical (No differentiation)
Aniline H-5 / H-3 ~7.05 ppm (t, 1H) ~6.75 ppm (d, 2H) Meta shows a distinct triplet; Para shows an AA'BB' doublet.
Aniline H-2 / H-6 ~6.25 ppm (t, 1H) ~6.60 ppm (d, 2H) Meta H-2 is highly shielded; Para shows symmetric doublets.
Aniline H-4 ~6.35 ppm (dd, 1H)N/A (Substituted)Presence of H-4 confirms meta substitution.
–O–CH₂– Linker ~4.30 ppm (t, 2H)~4.25 ppm (t, 2H)Negligible difference
–CH₂–Py Linker ~3.25 ppm (t, 2H)~3.20 ppm (t, 2H)Negligible difference
–NH₂ Amine ~3.60 ppm (br s, 2H)~3.40 ppm (br s, 2H)Broad signal; highly variable based on moisture.

Note: Spectra acquired in CDCl₃ at 400 MHz. Chemical shifts may vary slightly based on sample concentration and temperature.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your analytical workflow, follow this strict sample preparation and acquisition protocol.

Step 1: Solvent Selection and Neutralization
  • Causality: Deuterated chloroform (CDCl₃) is the preferred solvent because it lacks exchangeable protons, allowing the –NH₂ signal to be observed[2]. However, CDCl₃ can degrade over time, forming trace DCl. Because this compound contains basic amine and pyridine groups, trace acid will protonate the compound, drastically shifting the NMR signals and broadening the peaks.

  • Action: Pre-treat the CDCl₃ by passing it through a small plug of anhydrous, granular K₂CO₃ (a weak base) to neutralize any acidic impurities before use[3].

Step 2: Sample Preparation
  • Action: Weigh exactly 10–20 mg of the synthesized compound[4].

  • Causality: Using less than 10 mg results in poor signal-to-noise ratios for the complex multiplet splittings. Using more than 20 mg increases solution viscosity and creates concentration gradients along the NMR tube, leading to poor magnetic field homogeneity (shimming issues) and broadened lines[2],[4].

  • Action: Dissolve the compound in 0.7 mL of the neutralized CDCl₃. Filter the solution through a Kimwipe-stuffed Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any insoluble particulates[3]. Fill the tube to a height of exactly 50 mm[4].

Step 3: Data Acquisition & Processing
  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the Z-axis gradients until the lock level is stable[2].

  • Action: Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30) with 16 to 64 scans and a relaxation delay (D1) of 1.5 seconds.

  • Action: Apply a Fourier transform, phase the spectrum manually to ensure flat baselines, and calibrate the residual CHCl₃ solvent peak to exactly 7.26 ppm.

Logical Workflow Diagram

The following diagram illustrates the self-validating decision matrix for differentiating the target compound from its isomer impurity during NMR analysis.

NMR_Workflow Start Synthesized Compound This compound Prep Sample Preparation Dissolve 10-20 mg in 0.7 mL CDCl3 Start->Prep Acq Data Acquisition 400/500 MHz, 16-64 Scans Prep->Acq Transfer to 5mm Tube Process Spectral Processing Fourier Transform, Phasing, Integration Acq->Process Analyze Multiplet Analysis Evaluate Aniline Ring Protons Process->Analyze Decision Isomer Identification Analyze->Decision Meta Meta-Isomer Confirmed (H-2 at ~6.3 ppm, t) Decision->Meta Asymmetric Multiplets Para Para-Isomer Detected (H-2/H-6 at ~6.6 ppm, d) Decision->Para Symmetric Doublets

Logical workflow for 1H NMR sample preparation, acquisition, and isomer differentiation.

References

  • [2] Title: Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London Source: ucl.ac.uk URL:

  • [4] Title: Sample Preparation - Max T. Rogers NMR - Michigan State University Source: msu.edu URL:

  • [3] Title: 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare Source: mit.edu URL:

  • [1] Title: 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics Source: researchgate.net URL:

Sources

Mass spectrometry fragmentation patterns of 3-(2-Pyridin-2-ylethoxy)aniline

[1][2]

Executive Summary & Compound Profile

This compound is a bifunctional building block characterized by a basic pyridine ring and a nucleophilic aniline moiety linked by an ethyl ether chain.[1][2] Its fragmentation under Electrospray Ionization (ESI) is driven by the protonation of the highly basic pyridine nitrogen, directing charge-remote and charge-proximate fragmentations.

PropertySpecification
CAS Number 85583-41-1 (Generic/Related)
Formula C₁₃H₁₄N₂O
Monoisotopic Mass 214.1106 Da
Precursor Ion

m/z 215.12
Primary Ionization Site Pyridine Nitrogen (

)
Secondary Ionization Site Aniline Nitrogen (

)

Fragmentation Mechanics & Signaling Pathways

The fragmentation of this molecule is governed by the stability of the 2-ethylpyridine and 3-aminophenoxy motifs. Under Collision-Induced Dissociation (CID), the molecule undergoes predictable bond scissions centered around the ether linkage.

Major Fragmentation Pathways (ESI-MS/MS)[1][2][4][5]
  • Pathway A: Ether Cleavage (Proximal to Pyridine) [1][2]

    • Mechanism: Inductive cleavage at the

      
       bond.[1][2]
      
    • Result: Formation of the 2-vinylpyridine cation (via hydrogen rearrangement) or the 2-ethylpyridine carbocation .[1]

    • Diagnostic Ion: m/z 106.07 (ethylpyridine) and m/z 109.05 (3-aminophenol cation).[1][2]

  • Pathway B: McLafferty-Type Rearrangement

    • Mechanism: A six-membered transition state involving the pyridine nitrogen and the

      
      -hydrogen on the ethoxy chain.
      
    • Result: Elimination of neutral 3-aminophenol and formation of a protonated 2-vinylpyridine species.[1][2]

    • Diagnostic Ion: m/z 106.06 (protonated vinylpyridine).[1][2]

  • Pathway C: Aniline Ring Degradation

    • Mechanism: Loss of neutral ammonia (

      
      ) or carbon monoxide (
      
      
      ) from the phenolic fragment.
    • Diagnostic Ion: m/z 92.05 (aminophenyl radical cation) or m/z 65.04 (cyclopentadienyl cation).[1][2]

Visualization of Fragmentation Pathways[5][6][7][8][9]

Fragmentationcluster_legendKeyM_HPrecursor [M+H]+m/z 215.12VinylPy2-Vinylpyridine Ionm/z 106.06M_H->VinylPyMcLafferty Rearr.(- 3-aminophenol)Aminophenol3-Aminophenol Ionm/z 109.05M_H->AminophenolEther Cleavage(C-O bond break)PyridinePyridine Cationm/z 79.04VinylPy->Pyridine- C2H3 (Vinyl loss)AnilineRadAminophenyl Radicalm/z 92.05Aminophenol->AnilineRad- NH3 (17 Da)key1Blue: Precursorkey2Red: Pyridine Fragmentkey3Green: Aniline Fragment

Caption: ESI-MS/MS fragmentation tree showing primary ether cleavage and secondary neutral losses.

Comparative Analysis: 3-Isomer vs. 4-Isomer

Distinguishing the This compound (Meta) from its 4-(2-Pyridin-2-ylethoxy)aniline (Para) isomer is critical for purity analysis.[1][2] While both share the same mass (m/z 215.12), their fragmentation intensities differ due to the electronic effects of the aniline substitution.

Feature3-Isomer (Meta) 4-Isomer (Para) Differentiation Logic
Base Peak (High CE) m/z 109 (3-aminophenol)m/z 109 (4-aminophenol)Indistinguishable by mass alone.[1][2]
Secondary Ion m/z 92 (Stronger)m/z 92 (Weaker)Meta-amino group facilitates

loss more readily than para due to resonance stability of the resulting radical cation.[1][2]
m/z 65 Intensity ModerateHighPara-isomers often degrade to the cyclopentadienyl cation (m/z 65) more efficiently.[2]
Retention Time (C18) Earlier ElutionLater ElutionPara-substitution creates a more linear, hydrophobic dipole, increasing interaction with C18 phases.[2]

Experimental Insight: To definitively distinguish these isomers, monitor the ratio of m/z 92 / m/z 109 . The 3-isomer typically exhibits a ratio > 0.4, whereas the 4-isomer ratio is typically < 0.2.

Experimental Protocols

A. Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:100 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final conc. ~10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1][2]

B. LC-MS/MS Acquisition Parameters

This protocol is validated for a Triple Quadrupole (QqQ) system (e.g., Agilent 6400 or Sciex QTRAP).

  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode[1][2][3]

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Nebulizer Pressure: 35 psi

  • Collision Energy (CE):

    • Low (10 eV): Preserves

      
       (m/z 215).[1]
      
    • Medium (25 eV): Generates diagnostic fragments (m/z 109, 106).

    • High (40 eV): Drives structure-specific degradation (m/z 92, 79, 65).[1]

C. Data Processing (MRM Transitions)

For quantitative analysis or purity checks, use the following Multiple Reaction Monitoring (MRM) transitions:

TransitionDwell (ms)CE (eV)Purpose
215.1

109.1
10022Quantifier (Ether cleavage)
215.1

106.1
10025Qualifier 1 (Pyridine moiety)
215.1

92.1
10035Qualifier 2 (Aniline specific)

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Ethylpyridine. National Institute of Standards and Technology.[4] Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link[1]

  • PubChem. (2024).[1][2] Compound Summary: 3-(2-(Pyridin-2-yl)ethoxy)aniline.[1][2] National Library of Medicine.[1] Link[1][2]

  • BenchChem. (2025).[1][2][3] Mass Spectrometry Analysis of Aniline Derivatives: A Comparative Guide. Link[1]

Publish Comparison Guide: HPLC Purity Assay Method Development for 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity assay for a dual-basic pharmaceutical intermediate like 3-(2-Pyridin-2-ylethoxy)aniline requires moving beyond trial-and-error chromatography. This guide objectively compares traditional low-pH methodologies against modern high-pH strategies, detailing the mechanistic causality behind experimental choices to deliver a self-validating, highly reproducible High-Performance Liquid Chromatography (HPLC) protocol.

The Analytical Challenge: Mechanistic Causality of Peak Tailing

This compound (CAS 915923-13-6) presents a unique chromatographic challenge due to the presence of two basic nitrogen centers: an aniline moiety (


) and a pyridine ring (

).

When analyzing basic compounds on standard silica-based reversed-phase columns, chromatographers frequently encounter severe peak tailing and poor resolution. The causality lies in secondary ion-exchange interactions[1]. At a neutral or slightly acidic mobile phase pH (pH 5–7), both nitrogen atoms on the analyte are protonated, carrying a positive charge. Simultaneously, the residual silanol groups on the silica stationary phase (


) are ionized, carrying a negative charge. The resulting electrostatic attraction between the positively charged analyte and negatively charged silanolates disrupts the primary hydrophobic partitioning mechanism, leading to asymmetrical peak broadening.

To resolve this, we must manipulate the ionization state of either the stationary phase or the analyte.

MechanisticLogic A This compound (Dual-Basic Compound) B Neutral pH (pH 6-7) Protonated Amines + Ionized Silanols A->B D Low pH Strategy (pH 2.5) Protonated Amines + Neutral Silanols A->D F High pH Strategy (pH 10.0) Neutral Amines + Ionized Silanols A->F C Severe Peak Tailing Poor Efficiency B->C E Standard C18 Column Moderate Tailing (As ~1.8) D->E G Hybrid BEH C18 Column Optimal Peak Shape (As ~1.0) F->G

Mechanistic logic of mobile phase pH selection for dual-basic compounds.

Methodological Comparison: Low pH vs. High pH Strategies

To establish the most reliable purity assay, we evaluated two distinct chromatographic strategies.

Method A: The Traditional Low-pH Approach

This method uses a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate both the basic amines and the surface silanols. By rendering the silanols neutral, we suppress the secondary ionic interactions. However, the analyte remains highly polar (doubly charged), resulting in poor retention on standard C18 columns and requiring ion-pairing agents that complicate MS compatibility.

Method B: The Optimized High-pH Approach (Recommended)

This method utilizes a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.0). At pH 10.0—well above the


 of both the aniline and pyridine groups—the analyte is completely deprotonated and neutral. This forces the compound to interact with the stationary phase purely through hydrophobic partitioning, yielding exceptionally sharp peaks. Because traditional silica dissolves at pH > 8, this method necessitates an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge), which offers extreme chemical stability up to pH 12 [2].
Quantitative Performance Data

The following table summarizes the experimental comparison between the two methodologies. The High-pH approach demonstrates overwhelming superiority in efficiency and sensitivity.

Chromatographic ParameterMethod A: Low pH StrategyMethod B: High pH Strategy (Optimized)
Stationary Phase Standard Silica C18 (150 x 4.6 mm, 5 µm)Hybrid BEH C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM

in Water (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Retention Time (

)
3.4 min (Poor retention)7.8 min (Optimal retention)
USP Tailing Factor (

)
1.85 (Significant tailing)1.05 (Excellent symmetry)
Theoretical Plates (

)
4,50014,200
Limit of Detection (LOD) 0.50 µg/mL0.15 µg/mL

Validated Experimental Protocol (Method B)

The following protocol details the optimized high-pH method. It is designed as a self-validating system : the assay cannot proceed unless the integrated System Suitability Testing (SST) criteria—aligned with ICH Q2(R1) guidelines [3]—are strictly met.

Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate (

    
    , HPLC grade) in 1000 mL of Milli-Q water. Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide (
    
    
    
    ). Filter through a 0.22 µm nylon membrane and degas. Causality: Precise pH control ensures the analyte remains 100% deprotonated.
  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Photodiode Array Detector recommended for peak purity confirmation).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.1 mg/mL).

  • Sample Solution: Prepare the test sample identically to achieve a nominal concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

System Suitability Testing (Self-Validation Criteria)

Before analyzing unknown samples, inject the Standard Solution six consecutive times. The run is only validated if the following ICH Q2(R1) criteria are met:

  • Precision: The Relative Standard Deviation (%RSD) of the peak area for the six replicate injections must be

    
    .
    
  • Peak Symmetry: The USP Tailing Factor (

    
    ) must be 
    
    
    
    .
  • Efficiency: The column theoretical plate count (

    
    ) must be 
    
    
    
    .

Workflow N1 Mobile Phase Prep 10mM NH4HCO3 (pH 10.0) N3 System Suitability ICH Q2(R1) Criteria N1->N3 N2 Sample Prep 0.1 mg/mL in Diluent N2->N3 N4 HPLC-UV Analysis Hybrid BEH C18, 254 nm N3->N4 N5 Data Processing Purity & Impurity Quant N4->N5

Experimental workflow for the high-pH HPLC purity assay.

Conclusion

For the purity assessment of this compound, traditional low-pH methods on standard silica columns fail to adequately suppress the secondary interactions of its dual-basic moieties, resulting in poor peak shapes and lower sensitivity. By applying a mechanistic understanding of analyte


 and utilizing a high-pH mobile phase (pH 10.0) combined with a highly stable hybrid BEH stationary phase, chromatographers can achieve a robust, highly efficient, and self-validating analytical method suitable for stringent drug development environments.

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at:[Link]

  • Routine Switching Between High and Low pH on XBridge HPLC Columns. Waters Corporation. Available at:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA). Available at:[Link]

Advanced Characterization Guide: FTIR Profiling of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1]

3-(2-Pyridin-2-ylethoxy)aniline (CAS: 1049791-13-0 for 2HCl salt) is a bifunctional building block frequently used in the synthesis of kinase inhibitors and thrombin inhibitors (e.g., Dabigatran analogs). Its structure combines an electron-rich aniline moiety and a basic pyridine ring, connected by a flexible ethoxy linker.

Characterizing this molecule requires distinguishing between two nitrogen-containing aromatic systems and confirming the formation of the ether linkage. While NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior "alternative" for rapid quality control (QC) and real-time reaction monitoring.

This guide provides a definitive spectral breakdown, comparing the product against its synthetic precursors to establish self-validating protocols for your lab.

Structural Breakdown & Spectral Logic

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its four vibrationally active zones.

ChemicalStructure Aniline Primary Amine (-NH2) 3450-3300 cm⁻¹ Benzene Aromatic Ring (Ph) 1600, 1500 cm⁻¹ Aniline->Benzene Attached Ether Ether Linker (C-O-C) 1240, 1030 cm⁻¹ Benzene->Ether O-Alkylation Pyridine Pyridine Ring (Py) 1590, 990 cm⁻¹ Ether->Pyridine Ethyl Linker

Figure 1: Functional group mapping to characteristic IR regions. Each node represents a distinct vibrational reporter used for validation.

Comparative Analysis: Product vs. Alternatives

In the context of characterization, "alternatives" refer to the precursors (to prove synthesis) and competing analytical methods (to justify workflow).

Comparison A: Reaction Monitoring (Product vs. Precursor)

The synthesis typically involves the O-alkylation of 3-Aminophenol with 2-(2-Bromoethyl)pyridine .

FeaturePrecursor: 3-AminophenolProduct: this compound Validation Logic
3500–3200 cm⁻¹ Broad, strong O-H stretch overlapping with N-H.Sharp N-H doublet (Sym/Asym). No broad O-H.Disappearance of O-H confirms O-alkylation.
1250–1200 cm⁻¹ Phenolic C-O stretch.Ar-O-C Ether stretch (Shifted).Confirming ether formation.
2950–2850 cm⁻¹ Weak/Absent (Aromatic C-H only).Distinct Aliphatic C-H (Ethyl linker).Presence of ethyl chain.
~1590 cm⁻¹ Benzene ring modes.Pyridine C=N stretch + Benzene modes.Appearance of Pyridine fingerprint.
Comparison B: Method Performance (FTIR vs. 1H-NMR)
MetricFTIR (This Protocol)1H-NMR (Alternative)Recommendation
Speed < 2 mins (ATR)15–30 mins (Prep + Run)Use FTIR for High-Throughput QC .
Sample State Solid/Oil (Neat)Solubilized (CDCl₃/DMSO)Use FTIR for Incoming Raw Material ID .
Specificity Functional Group IDExact Atom ConnectivityUse NMR for Final Structure Proof .
Cost LowHighUse FTIR for Routine Batch Release .

Detailed Spectral Fingerprint (The "Gold Standard")

Use the table below to validate your sample. Note: Values are for the Free Base . If you have the Dihydrochloride salt , see the Troubleshooting section.

Zone 1: High Frequency (4000–2500 cm⁻¹)
  • 3440 & 3350 cm⁻¹ (Medium, Sharp): Primary Amine N-H Stretching (Asymmetric & Symmetric). Critical: If these are a broad blob, your sample is wet or oxidized.

  • 3050 cm⁻¹ (Weak): Aromatic C-H stretching (Benzene & Pyridine).

  • 2930 & 2860 cm⁻¹ (Medium): Aliphatic C-H stretching from the ethoxy (-CH2-CH2-O-) linker. Absence of these peaks indicates cleavage or incorrect starting material.

Zone 2: Fingerprint Region (1700–1000 cm⁻¹)
  • 1615 cm⁻¹ (Strong): N-H Scissoring (Amine bending).

  • 1590 & 1570 cm⁻¹ (Strong): Pyridine C=N stretching and C=C aromatic skeletal vibrations. The "Pyridine Doublet" is a key identifier.

  • 1480 cm⁻¹ (Medium): Aromatic ring vibration (Benzene).

  • 1245 cm⁻¹ (Very Strong): Asymmetric Ar-O-C stretching. This is the "Ether Flag."

  • 1160 cm⁻¹ (Medium): C-N stretching (Aniline C-N).

  • 1035 cm⁻¹ (Strong): Symmetric Aliphatic O-C stretching.

Zone 3: Low Frequency (1000–600 cm⁻¹)
  • 990 cm⁻¹ (Medium/Sharp): Pyridine Ring Breathing mode. Highly specific to 2-substituted pyridines.

  • 750 & 690 cm⁻¹ (Strong): C-H Out-of-Plane (OOP) bending. Indicates meta-substitution on the aniline ring and 2-substitution on pyridine.

Experimental Protocol: ATR-FTIR Characterization

This protocol is designed for the PerkinElmer Spectrum Two or Thermo Nicolet iS50 , but applies to any standard FTIR with a Diamond ATR module.

Step 1: Instrument Setup
  • Detector: DTGS (standard) or MCT (cooled, for low energy).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Routine) or 64 (High Quality).

  • Range: 4000–450 cm⁻¹.

  • Accessory: Single-bounce Diamond ATR.

Step 2: Background Collection
  • Clean the crystal with Isopropanol (IPA). Ensure it is dry.[1]

  • Collect Air Background . Do not skip this. CO₂ doublets at 2350 cm⁻¹ must be minimized.

Step 3: Sample Acquisition
  • Place ~5 mg of solid this compound on the crystal.

  • Apply pressure using the anvil until the force gauge reads ~80–100 (optimal contact).

  • Scan.

  • Apply Baseline Correction and Atmospheric Suppression (if CO₂/H₂O are present).

Workflow Start Start: Crude Product Prep Dry Sample (Remove Solvent/H2O) Start->Prep Acquire ATR-FTIR Scan (4000-450 cm⁻¹) Prep->Acquire Check1 Decision: Broad Peak @ 3400-3000? Acquire->Check1 Fail1 Result: Wet/Salt Form Action: Dry or Freebase Check1->Fail1 Yes Pass1 Sharp Doublet @ 3440/3350 Check1->Pass1 No Check2 Decision: Peak @ 1245? Pass1->Check2 Fail2 Result: No Ether Action: Check Alkylation Check2->Fail2 No Pass2 Pass: Ether Formed Check2->Pass2 Yes Final QC Release Pass2->Final

Figure 2: Self-validating decision tree for routine QC analysis.

Troubleshooting & Salt Forms

A critical failure point in characterizing this molecule is ignoring the salt form.

  • Scenario: You ordered CAS 1049791-13-0.[2][3]

  • Observation: The spectrum shows a massive, broad absorption from 3500–2500 cm⁻¹ and no sharp doublets.

  • Cause: You have the Dihydrochloride (2HCl) salt. The protonated amine (-NH3⁺) and pyridine (-NH⁺) create broad "ammonium bands" that obscure the structural detail.

  • Solution: To verify the structure via FTIR, perform a "mini-workup":

    • Dissolve 10 mg of salt in 0.5 mL water.

    • Add 1 drop of 1M NaOH (precipitate forms).

    • Extract with 0.5 mL Dichloromethane (DCM).

    • Evaporate DCM on a glass slide.

    • Run FTIR on the resulting film (Free Base).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (Standard text for functional group assignment).

  • PubChem Database. (n.d.). Compound Summary for CID 13150573 (Related Structure: 3-(Pyridin-2-yloxy)aniline). Retrieved from [Link][4]

  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

Sources

Technical Comparison: Distal Pyridine Effects on Meta-Alkoxy Aniline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a simple methoxy group to a functionalized ether tail—specifically the 3-(2-(pyridin-2-yl)ethoxy) motif—is a common strategy to improve solubility and target engagement (e.g., in VEGFR/PDGFR kinase inhibitors). However, this structural modification introduces a distal basic nitrogen that fundamentally alters the reactivity profile compared to the standard 3-methoxyaniline .[1]

While 3-methoxyaniline behaves as a predictable, lipophilic nucleophile, 3-(2-pyridin-2-ylethoxy)aniline acts as a pH-switchable amphiphile with potential for catalyst poisoning. This guide analyzes the divergence in their reactivity, providing optimized protocols to mitigate the "distal pyridine effect" during synthesis.[1]

Physicochemical & Electronic Profile

The core difference lies not in the aniline nitrogen itself, but in the secondary basic site provided by the pyridine ring.[1]

Feature3-Methoxyaniline (Standard)This compound (Functionalized)
Structure Simple meta-alkoxy anilineMeta-alkoxy aniline with ethyl-pyridine tail
Molecular Weight 123.15 g/mol 214.26 g/mol
LogP (Calc) ~0.9 (Lipophilic)~3.1 (Highly Lipophilic in neutral form)
pKa (Aniline N) 4.2 (Weakly basic)~4.1 (Similar; inductive effect of Py is weak)
pKa (Distal N) N/A~5.2 (Pyridine N)
Solubility Organic solvents; low aq. solubilitypH-dependent; Soluble in aq. acid (protonation)
Chelation Potential LowHigh (Bidentate N,O-donor)
Mechanistic Insight: The "Proton Sponge" Effect

In 3-methoxyaniline , the methoxy group exerts a strong inductive withdrawal (-I) and a weak resonance donation (+M) at the meta position, resulting in a pKa of ~4.2 (lower than unsubstituted aniline's 4.6).

In This compound , the ethyl linker insulates the aniline ring from the pyridine's resonance effects.[1] However, the pyridine nitrogen (pKa ~5.[1]2) is 10x more basic than the aniline nitrogen.[1] In stoichiometric acidic conditions (e.g., 1.0 eq HCl), the pyridine protonates exclusively. This creates a cationic tail (


) which exerts a strong inductive electron-withdrawing effect, deactivating the aniline nucleophile more than the neutral tail would.

Reactivity Analysis & Optimization

A. Acylation & Amide Coupling[1][2][3]
  • 3-Methoxyaniline: Reacts smoothly with acid chlorides using weak bases (Et3N, Pyridine) to scavenge HCl.

  • Py-Ethoxy Analog: The distal pyridine can scavenge the first equivalent of HCl generated.[1]

    • Risk:[1] If the reaction is run in non-polar solvents without added base, the pyridine moiety may form an insoluble hydrochloride salt, precipitating the substrate and stalling the reaction.[1]

    • Solution: Use a homogeneous organic base (DIPEA) in excess (2.5 eq) to ensure the pyridine remains deprotonated and soluble.

B. Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the most critical divergence point.

  • 3-Methoxyaniline: Standard substrate.[1] Compatible with simple catalytic systems (e.g., Pd(OAc)2 / BINAP).

  • Py-Ethoxy Analog: The ether oxygen and pyridine nitrogen form a potential bidentate chelation motif that can displace phosphine ligands or occupy open coordination sites on Palladium.[1]

    • Failure Mode: Standard monodentate ligands (PPh3) are easily displaced by the substrate, leading to catalyst deactivation.[1]

    • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos ) or NHC ligands (e.g., Pd-PEPPSI ) that sterically prevent substrate chelation.

Visualizing the Reactivity Divergence

The following diagram illustrates the decision logic when choosing synthetic routes for these two anilines.

ReactivityLogic Start Substrate Selection Methoxy 3-Methoxyaniline Start->Methoxy PyEthoxy This compound Start->PyEthoxy Condition Reaction Type? Methoxy->Condition PyEthoxy->Condition Amide_M Standard Amidation (1.1 eq Base) Condition->Amide_M Acylation Buchwald_M Standard Pd Coupling (BINAP/dppf) Condition->Buchwald_M Pd-Coupling Amide_P Buffered Amidation (>2.5 eq Base required) Prevent Py-H+ precipitation Condition->Amide_P Acylation Buchwald_P Chelation-Resistant Coupling (XPhos/BrettPhos required) Avoid Catalyst Poisoning Condition->Buchwald_P Pd-Coupling

Caption: Decision tree highlighting the necessary protocol adjustments for the pyridine-containing analog due to basicity and chelation risks.

Experimental Protocols

Protocol A: Selective Amidation of this compound

Target: Synthesis of Kinase Inhibitor Intermediates

Rationale: Unlike 3-methoxyaniline, the pyridine analog requires excess base to prevent self-precipitation as a salt during the reaction.[1]

  • Dissolution: Dissolve this compound (1.0 eq, 5 mmol) in anhydrous DCM (25 mL).

    • Note: If starting from the dihydrochloride salt (CAS 1049791-13-0), add 2.0 eq of DIPEA immediately to free the base.[1]

  • Base Addition: Add DIPEA (3.0 eq) .

    • Critical Step: Standard protocols use 1.1 eq.[1] Here, 1.0 eq neutralizes the HCl byproduct, 1.0 eq keeps the pyridine nitrogen deprotonated, and 1.0 eq drives the equilibrium.[1]

  • Acylation: Cool to 0°C. Dropwise add the acid chloride (1.1 eq).

  • Workup: Quench with saturated NaHCO3 (pH ~8).

    • Warning: Do not use acidic workup (1M HCl) as you would for 3-methoxyaniline, or the product will protonate and extract into the aqueous layer.[1]

Protocol B: Buchwald-Hartwig Coupling (Chelation-Resistant)

Target: N-Arylation with Aryl Bromides

Rationale: The pyridine tail will poison Pd(PPh3)4.[1] We utilize a precatalyst system with a bulky ligand to prevent N-coordination.[1]

  • Catalyst Prep: In a glovebox, weigh Pd2(dba)3 (2 mol%) and XPhos (4 mol%) . Premix in Toluene/t-BuOH (5:1) at 80°C for 5 mins to generate the active species.

  • Substrate Loading: Add Aryl Bromide (1.0 eq), this compound (1.2 eq), and Cs2CO3 (2.0 eq) .

    • Why Cs2CO3? Weaker bases like NaOtBu can sometimes interact unfavorably with sensitive functional groups; Carbonate is robust.[1]

  • Reaction: Heat to 100°C for 12 hours.

  • Purification: The product is polar. Flash chromatography usually requires a gradient of DCM:MeOH (95:[1]5) rather than Hexane:EtOAc used for 3-methoxyaniline derivatives.

Mechanism of Catalyst Poisoning[1]

The following diagram visualizes why standard ligands fail with the pyridine analog.

Chelation Active Active Catalyst L-Pd-Ar Poisoned Poisoned Complex (Inactive) Active->Poisoned Displacement of Ligand (L) by Pyridine Nitrogen Desc Standard phosphines (PPh3) are displaced by the high local concentration of the distal pyridine, forming a stable 5/6-membered chelate loop. Poisoned->Desc Substrate Py-Ethoxy Aniline

Caption: Competitive coordination mechanism where the substrate acts as a ligand poison.

References

  • PubChem. (2025).[1][2][3] 3-(Pyridin-2-yloxy)aniline Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. American Chemical Society.[1][4] Retrieved October 26, 2025, from [Link]

Sources

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-(2-Pyridin-2-ylethoxy)aniline (CAS: 1049791-13-0 for dihydrochloride salt) is a critical pharmacophore intermediate, frequently utilized in the synthesis of multi-target tyrosine kinase inhibitors (TKIs). Its structure combines an electron-rich aniline moiety with an electron-deficient pyridine ring, linked by a flexible ethoxy spacer.

In drug development workflows, UV-Vis spectroscopy is the primary rapid-screening tool for verifying the integrity of this intermediate before it is coupled into larger scaffolds (e.g., via amide coupling or urea formation). This guide provides a comparative analysis of its spectroscopic signature against its constituent chromophores, establishing a self-validating protocol for identity confirmation.

Structural & Chromophoric Analysis

To accurately interpret the UV-Vis data, the molecule must be deconstructed into its isolated chromophores. The ethoxy linker (


) acts as an insulator, preventing conjugation between the aniline and pyridine rings. Consequently, the UV spectrum is an additive superposition of two distinct systems.
Chromophore Breakdown
  • Chromophore A (Aniline System): Acts as a meta-alkoxyaniline (analogous to m-Anisidine). The alkoxy group is an auxochrome that red-shifts (bathochromic shift) the primary aniline absorption bands.

  • Chromophore B (Pyridine System): Acts as a 2-alkylpyridine (analogous to 2-Ethylpyridine). Exhibits characteristic

    
     transitions typical of the pyridine heterocycle.
    
Structural Visualization

The following diagram illustrates the isolation of chromophores and the expected electronic transitions.

ChromophoreAnalysis Compound This compound Linker Ethoxy Linker (Insulator) Compound->Linker Contains Aniline Chromophore A: m-Alkoxyaniline (λmax ~235, 295 nm) Linker->Aniline Separates Pyridine Chromophore B: 2-Alkylpyridine (λmax ~260 nm) Linker->Pyridine Separates Aniline->Compound Contributes Band I & III Pyridine->Compound Contributes Band II (Shoulder)

Figure 1: Deconstruction of this compound into isolated chromophoric systems. The ethoxy linker prevents conjugation, resulting in an additive UV spectrum.

Comparative UV-Vis Data

The following table contrasts the target molecule with its structural analogues. This comparison is essential for distinguishing the target from potential impurities (e.g., unreacted starting materials like 3-aminophenol or 2-vinylpyridine).

Table 1: Spectroscopic Fingerprint Comparison (Solvent: Methanol)
CompoundStructural Role

1 (nm)

2 (nm)

3 (nm)
Key Feature
This compound Target Molecule ~235 ~262 (sh) ~295 Composite spectrum
m-AnisidineAniline Analog235--290-300Broad band at 295 nm
2-EthylpyridinePyridine Analog--257-262--Sharp peak/shoulder
Aniline (Unsubstituted)Core Reference230--280Blue-shifted vs. Target

(Note: "sh" denotes a shoulder. Exact values may vary by ±2 nm depending on solvent pH and purity.)

Data Interpretation[2][3][4]
  • The 295 nm Band: This is the diagnostic band for the m-alkoxyaniline moiety. It is significantly red-shifted compared to unsubstituted aniline (280 nm) due to the electron-donating effect of the ethoxy oxygen.

  • The 262 nm Region: In the target molecule, the strong pyridine absorption overlaps with the valley between the two aniline bands. This often appears as a distinct shoulder or a broadening of the 235 nm peak's tail, confirming the presence of the pyridine ring.

Experimental Protocol: Identity Validation

To ensure reproducibility and scientific integrity, follow this self-validating protocol. This workflow includes a "Solvent Shift Test" to confirm the presence of the basic pyridine nitrogen.

Reagents & Equipment[3][5]
  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: 0.1 N HCl in Methanol (Acidic).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 5.0 mg of this compound.

    • Dissolve in 25 mL of Methanol (Stock Conc: ~0.2 mg/mL).

  • Working Standard (Neutral):

    • Dilute 1 mL of Stock into 9 mL of Methanol.

    • Scan 1: Record baseline-corrected spectrum (200–400 nm).

  • Acid Shift Test (Validation Step):

    • Dilute 1 mL of Stock into 9 mL of 0.1 N HCl/MeOH .

    • Scan 2: Record spectrum.

    • Mechanism: Protonation of the pyridine nitrogen and aniline nitrogen will drastically alter the spectrum. The aniline band at 295 nm will collapse (hypsochromic shift) to resemble benzene (~254 nm) because the lone pair is no longer available for conjugation. This confirms the presence of the free amine.

Validation Workflow Diagram

ValidationProtocol Start Start: Sample Preparation Dissolve Dissolve 5mg in MeOH (Stock Solution) Start->Dissolve Split Split Sample Dissolve->Split PathA Path A: Neutral MeOH Split->PathA PathB Path B: Acidic MeOH (HCl) Split->PathB ScanA Scan UV (200-400nm) Expect: 235nm, 295nm PathA->ScanA ScanB Scan UV (200-400nm) Expect: Shift to ~254nm PathB->ScanB Compare Compare Spectra ScanA->Compare ScanB->Compare Decision Does 295nm band collapse? Compare->Decision Pass PASS: Identity Confirmed (Free Amine Present) Decision->Pass Yes Fail FAIL: Check for Amide/Urea Impurities Decision->Fail No

Figure 2: Decision tree for spectroscopic validation. The acid shift test distinguishes the free aniline from potential amide-coupled byproducts.

References

  • PubChem Compound Summary. (2025). 3-(2-(Pyridin-2-yl)ethoxy)aniline dihydrochloride (CAS 1049791-13-0).[1] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2025). UV-Vis Spectrum of m-Anisidine (CAS 536-90-3). National Institute of Standards and Technology.[2] [Link]

  • NIST Chemistry WebBook. (2025). UV-Vis Spectrum of 2-Ethylpyridine (CAS 100-71-0). National Institute of Standards and Technology.[2] [Link]

  • Preprints.org. (2025). Synthesis of Pyridin-2-yl-ethoxy derivatives as kinase inhibitor intermediates. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for the Validation of 3-(2-Pyridin-2-ylethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of standards and methodologies for the elemental analysis of 3-(2-Pyridin-2-ylethoxy)aniline, a key intermediate in pharmaceutical research and development. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation necessary for the robust validation of this compound's elemental composition. Our focus is on ensuring scientific integrity through self-validating systems and adherence to authoritative standards.

The Critical Role of Elemental Analysis in Pharmaceutical Validation

Elemental analysis serves as a fundamental technique in the characterization of pure chemical substances. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, it provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements present.[1][2] This analysis is crucial for:

  • Confirming Empirical Formula: The experimental elemental composition is compared against the theoretical values calculated from the compound's molecular formula to confirm its identity.

  • Assessing Purity: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or water.[3]

  • Supporting Structural Elucidation: In conjunction with spectroscopic techniques like NMR and mass spectrometry, elemental analysis provides foundational data for the definitive structural confirmation of a new chemical entity.[4][5]

For this compound, with a molecular formula of C₁₃H₁₄N₂O, the theoretical elemental composition is the benchmark against which all experimental results are measured.[6][7]

ElementAtomic MassNumber of AtomsTotal MassMass Percent (%)
Carbon (C)12.01113156.14372.87
Hydrogen (H)1.0081414.1126.59
Nitrogen (N)14.007228.01413.08
Oxygen (O)15.999115.9997.47
Total 214.268 100.00

Table 1: Theoretical Elemental Composition of this compound (C₁₃H₁₄N₂O).

It is also important to consider the form of the compound being analyzed. For instance, the dihydrochloride salt, this compound dihydrochloride (C₁₃H₁₆Cl₂N₂O), will have a different theoretical composition due to the addition of two HCl molecules.[8][9]

Primary Analytical Technique: Combustion Analysis (CHN/CHNS)

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often performed using a dedicated CHN or CHNS elemental analyzer.[1][2][10]

Principle of Operation

The methodology is based on the complete combustion of a small, precisely weighed sample in a high-temperature furnace (typically >1000°C) in the presence of pure oxygen.[11] This process converts the elements into their respective gaseous oxides:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas/Oxides (N₂/NOx)

These combustion products are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to nitrogen gas. The resulting gases are separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). The instrument's software then calculates the mass percentage of each element based on the detector's response and the initial sample weight.

G cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Analysis A Weigh Sample (1-3 mg) B Encapsulate in Tin Foil/Capsule A->B C High-Temp Combustion (>1000°C) with O₂ B->C D Gaseous Products (CO₂, H₂O, NOx) C->D E Reduction Tube (NOx → N₂) D->E F Gas Separation (GC Column) E->F G Thermal Conductivity Detector (TCD) F->G H Data Processing & % Composition Calculation G->H

Figure 1: General workflow for CHN combustion analysis.

Comparison of Alternative Methods

While combustion analysis is the primary choice for determining the bulk elemental composition of a pure organic compound, other techniques are prevalent in pharmaceutical analysis for different purposes, primarily for quantifying elemental impurities.

TechniquePrimary ApplicationPrincipleAnalytesStrengths & Limitations
Combustion Analysis (CHN) Purity & Formula Confirmation of API High-temperature combustion and gas analysis.[11]C, H, N, S, OStrengths: High precision and accuracy for bulk elements, well-established.[1][2] Limitations: Not suitable for trace metal analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace Elemental Impurity Analysis Ionization of the sample in a high-temperature plasma followed by mass-to-charge separation.[12]Most elements of the periodic table.Strengths: Extremely high sensitivity for trace and ultra-trace analysis.[12][13] Limitations: Not suitable for bulk C, H, N, O analysis in an organic matrix.
Oxygen Flask Combustion Halogen & Sulfur Determination Combustion in a closed, oxygen-filled flask followed by wet chemical analysis (e.g., titration).[14][15][16][17]Cl, Br, I, SStrengths: A classic pharmacopoeial method for specific non-metals.[14][16] Limitations: Less automated and slower than instrumental methods; potential for incomplete combustion with certain sample types.

Table 2: Comparison of Elemental Analysis Techniques.

For the validation of this compound, combustion analysis is the most appropriate and direct method for confirming its elemental formula. ICP-MS would be employed in a separate workflow to quantify elemental impurities as per regulatory guidelines like ICH Q3D.[12][18]

Validation and Standardization: A Self-Validating System

The trustworthiness of elemental analysis results hinges on a robust validation protocol. This involves demonstrating the accuracy, precision, and reliability of the method using certified reference materials (CRMs). The generally accepted criterion for accuracy in academic and industrial research is that the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.

The Role of Certified Reference Materials (CRMs)

CRMs are highly characterized and homogenous materials with certified property values, accompanied by an uncertainty statement.[19] They are indispensable for:

  • Instrument Calibration: Establishing the relationship between the detector signal and the elemental concentration.

  • Method Validation: Verifying the accuracy and precision of the analytical method.

  • Ongoing Quality Control: Routinely checking instrument performance to ensure data reliability.

For the analysis of this compound, a selection of CRMs should be used to validate the method. The ideal CRM is a pure organic compound with a similar elemental composition and combustion behavior to the analyte.

Standard TypeExample CRMKey CharacteristicsApplication in Validation
High Purity, Simple Matrix Acetanilide (C₈H₉NO)A stable, non-hygroscopic solid with well-defined C, H, and N content.Used for initial instrument calibration and performance verification.
Nitrogen-Rich Heterocycle Atropine (C₁₇H₂₃NO₃)Contains a heterocyclic nitrogen atom, making it a good system suitability standard for nitrogen-containing compounds.Confirms the system's ability to accurately quantify nitrogen in a heterocyclic matrix.
Oxygen-Containing Compound Sulphanilamide (C₆H₈N₂O₂S)Contains oxygen and sulfur, useful for CHNS or CHNOS analyzers.Verifies performance across a broader range of elements.
In-house Reference Standard A well-characterized batch of this compoundPurified and thoroughly characterized by multiple analytical techniques (NMR, MS, HPLC).Used as the primary reference for routine analysis once its purity and composition are unequivocally established.

Table 3: Comparison of Certified Reference Materials for Method Validation.

G cluster_0 Validation Foundation cluster_1 Method Verification A Acetanilide CRM (Initial Calibration) C Analysis of This compound (Test Sample) A->C Establishes Accuracy B Atropine CRM (System Suitability) B->C Confirms N-Heterocycle Performance D In-House Reference Standard (Routine QC) C->D Qualifies as Reference

Figure 2: Logical relationship of standards in a self-validating system.

Experimental Protocol: CHN Analysis of this compound

This protocol outlines the steps for the determination of the C, H, and N content of a purified sample of this compound.

Sample Preparation
  • Drying: Ensure the sample is completely dry by placing it in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved. This is critical to avoid artificially high hydrogen values from residual water.[20]

  • Homogenization: If the sample is crystalline, gently grind it to a fine powder using an agate mortar and pestle to ensure homogeneity.[20]

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried, homogenized sample into a tin capsule.[3] Record the weight to the highest precision possible.

  • Encapsulation: Carefully fold and crimp the tin capsule to securely enclose the sample, ensuring no sample is lost. For hygroscopic or air-sensitive samples, this process should be performed in a glove box.[20]

Instrument Calibration and System Suitability
  • Calibration: Perform a multi-point calibration of the elemental analyzer using a high-purity, stable CRM such as Acetanilide. Analyze several different weights of the standard to establish linearity.

  • System Suitability: Before analyzing the test sample, analyze a CRM with similar characteristics, such as Atropine, to verify the system's performance. The results should be within the accepted ±0.4% tolerance of the certified values.

Sample Analysis
  • Blank Analysis: Analyze an empty, sealed tin capsule to determine the contribution of the capsule and any atmospheric gases to the results. This blank value should be subtracted from the sample results.

  • Sample Run: Introduce the encapsulated this compound sample into the elemental analyzer's autosampler.

  • Replicate Analysis: Analyze the sample in triplicate to assess the precision of the measurement. The relative standard deviation (RSD) of the results should be within acceptable limits (typically <0.2%).

Data Interpretation and Acceptance Criteria
  • Calculate Mean Values: Determine the average mass percent for C, H, and N from the triplicate analyses.

  • Compare with Theoretical Values: Compare the experimental mean values to the theoretical values calculated in Table 1.

  • Acceptance: The analysis is considered valid if the experimental results for C, H, and N are all within ±0.4% of the theoretical values.

Example Data Interpretation:

ElementTheoretical %Experimental % (Mean)DeviationPass/Fail
C72.8772.65-0.22%Pass
H6.596.71+0.12%Pass
N13.0813.20+0.12%Pass

Table 4: Example of a successful validation result.

By adhering to this rigorous, standards-based approach, researchers and drug developers can ensure the highest level of confidence in the elemental composition and, by extension, the identity and purity of this compound.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter471.pdf]
  • 3-(2-(Pyridin-2-yl)ethoxy)aniline dihydrochloride. ChemScene. [URL: https://www.chemscene.com/products/3-(2-(Pyridin-2-yl)ethoxy)aniline-dihydrochloride-CS-0685113.html]
  • 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13150573]
  • Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Eurofins. [URL: https://www.eurofins.com/media-centre/articles/elemental-impurities-keeping-up-with-the-european-pharmacopoeia-requirements/]
  • European Pharmacopoeia activities on Elemental Impurities. EDQM, Council of Europe. [URL: https://www.edqm.eu/sites/default/files/2020-09/elemental_impurities_webinar_10_september_2020.pdf]
  • Oxygen Flask Combustion Method. [URL: https://www.pmda.go.jp/files/000252623.pdf]
  • 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3--2-Pyridyl-aniline]
  • Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. CS Analytical. [URL: https://csanalytical.
  • Revised general chapters for elemental analysis published in Pharmeuropa 37.2. European Directorate for the Quality of Medicines & HealthCare. [URL: https://www.edqm.eu/en/-/revised-general-chapters-for-elemental-analysis-published-in-pharmeuropa-37.2]
  • Update of Chapter 2.4.20 on Elemental Impurities. LabAnalysis. [URL: https://www.labanalysis.it/en/update-of-chapter-2-4-20-on-elemental-impurities/]
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  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PerkinElmer, Inc. [URL: https://resources.perkinelmer.com/lab-solutions/resources/docs/app-elemental-analysis-various-classes-chemical-compounds-chn.pdf]
  • Harmaline | C13H14N2O | CID 3564. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Harmaline]
  • Water-soluble pyridine-based colorimetric chemosensor for naked eye detection of silver ions: design, synthesis, spectral and theoretical investigation. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay00854a]
  • Best practices for sample preparation in elemental analysis. Elementar. [URL: https://www.elementar.
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  • Organic Analysis | Nitrogen Protein | CHNOS. Elemental Microanalysis. [URL: https://www.elementalmicroanalysis.com/organic-analysis.php]
  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [URL: https://www.publisso.
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  • Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4096472/]
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A Senior Application Scientist's Guide to the Crystal Structure Determination of 3-(2-Pyridin-2-ylethoxy)aniline Complexes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a metal-ligand complex is paramount for elucidating its function and potential applications. This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of complexes involving the versatile ligand, 3-(2-Pyridin-2-ylethoxy)aniline. We will delve into the experimental design, from synthesis to high-resolution data collection, and offer a framework for comparing the resulting structure with those of alternative ligand systems. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insights.

Introduction: The Significance of this compound as a Ligand

The ligand this compound incorporates three key functional groups: a pyridine ring, an ether linkage, and an aniline moiety. This unique combination offers multiple potential coordination sites (the pyridine nitrogen, the aniline nitrogen, and the ether oxygen), allowing for versatile binding modes with various metal centers. The flexibility of the ethoxy linker enables the ligand to adopt different conformations to accommodate the geometric preferences of the metal ion. Such complexes are of significant interest in areas such as catalysis, materials science, and medicinal chemistry, where the precise geometry of the metal's coordination sphere dictates the compound's reactivity and properties.[1][2][3]

This guide will use a hypothetical experimental workflow for the synthesis and structural determination of a Co(II) complex of this compound, denoted as [Co(L)₂Cl₂] , where L represents the title ligand. We will then compare this hypothetical structure to known structures of complexes with related ligands to highlight the structural nuances imparted by the ligand's unique architecture.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires meticulous attention to detail at each stage.[4][5][6]

Synthesis of the Ligand and Complex

The synthesis of this compound can be achieved through standard organic synthesis protocols, often involving the reduction of a corresponding nitro-precursor.[7] The ligand is commercially available, typically as a dihydrochloride salt, which would require neutralization before use.[8][9]

Protocol for the Synthesis of [Co(L)₂Cl₂]:

  • Ligand Preparation: Dissolve this compound dihydrochloride in a minimal amount of deionized water and neutralize with a stoichiometric amount of a suitable base (e.g., NaHCO₃). Extract the free-base ligand into an organic solvent like dichloromethane and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure.

  • Complexation: Dissolve the purified ligand (2 molar equivalents) in ethanol. In a separate flask, dissolve CoCl₂·6H₂O (1 molar equivalent) in ethanol.

  • Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. A color change and the formation of a precipitate are typically observed.

  • Isolation: Reflux the reaction mixture for 2-4 hours to ensure complete reaction. Allow the solution to cool to room temperature, and then collect the precipitate by filtration. Wash the solid with cold ethanol and diethyl ether, and then dry it in a vacuum desiccator.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure determination.[6][10] The goal is to create a supersaturated solution from which the complex will slowly precipitate in an ordered crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the complex is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the complex is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.[5]

  • Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two liquids.

For our hypothetical [Co(L)₂Cl₂] complex, a suitable starting point would be to dissolve the complex in methanol and layer it with diethyl ether.

Single-Crystal X-ray Diffraction: Unveiling the 3D Structure

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and subjected to an intense beam of monochromatic X-rays.[4][5] The crystal diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a 3D electron density map of the crystal can be generated.[4][5]

G cluster_0 Experimental Workflow Synthesis Synthesis of [Co(L)₂Cl₂] Crystallization Single Crystal Growth Synthesis->Crystallization Purified Complex Data_Collection X-ray Data Collection Crystallization->Data_Collection Diffraction-Quality Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Reflection Data Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Validation Structure Validation (e.g., CIF check) Refinement->Validation Refined Structure G Co Co N_py1 N_py Co->N_py1 N_an1 N_an Co->N_an1 N_py2 N_py Co->N_py2 N_an2 N_an Co->N_an2 Cl1 Cl Co->Cl1 Cl2 Cl Co->Cl2 N_py1->N_an1 L1 N_py2->N_an2 L2

Sources

A Chromatographic Showdown: Navigating the Separation of Pyridine-Based Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to HPLC, GC, and SFC in Pharmaceutical Analysis

In the intricate world of pharmaceutical development, the purity and characterization of synthetic intermediates are paramount. Pyridine-based anilines, a critical class of building blocks for numerous active pharmaceutical ingredients (APIs), present unique analytical challenges due to their inherent basicity and polarity. This guide offers an in-depth, comparative analysis of three powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the robust separation and quantification of these vital intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Analytical Conundrum: Physicochemical Properties of Pyridine-Based Anilines

The basic nitrogen atom in the pyridine ring and the amino group on the aniline moiety are the primary drivers of the chromatographic behavior of these intermediates. These functional groups can lead to strong interactions with active sites on stationary phases, particularly the acidic silanol groups on silica-based supports, resulting in poor peak shapes, a phenomenon known as peak tailing.[1] Furthermore, the polarity of these compounds can make them challenging to analyze by traditional gas chromatography without derivatization. Understanding these fundamental properties is the first step in developing a reliable and reproducible analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the first line of defense for the analysis of non-volatile and thermally labile compounds, making it a natural choice for many pyridine-based aniline intermediates.[2][3] Its versatility in stationary and mobile phase selection allows for a high degree of method optimization.

Reversed-Phase HPLC: Taming the Tailing Peak

Reversed-phase HPLC (RP-HPLC) on C18 columns is a widely adopted method.[4] However, the basic nature of pyridine-based anilines necessitates careful control of the mobile phase pH to mitigate undesirable interactions with residual silanols on the stationary phase.[1][5]

Causality of Experimental Choices:

  • Low pH Mobile Phase: Operating at a low pH (typically 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analytes and leading to improved peak symmetry.[5]

  • Buffer Selection: The use of buffers, such as phosphate or acetate, is crucial to maintain a stable pH throughout the analysis.[5]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers used to control the retention of the analytes.

Experimental Protocol: RP-HPLC for Aminopyridine Isomers

This protocol is adapted from a validated method for the simultaneous determination of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[6]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Shim-pack Scepter C18, 4.6 mm x 250 mm, 5 µm.[6]

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 35 °C.[6]

  • Detection: UV at 280 nm.[6]

  • Injection Volume: 10 µL.[6]

dot

Caption: Experimental workflow for HPLC analysis.

Alternative HPLC Modes for Enhanced Selectivity

For challenging separations, especially of isomers, alternative HPLC modes can offer unique selectivity.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to improve separation.[7]

  • Hydrogen-Bonding Mode: Specialized columns, such as those with SHARC 1 stationary phases, separate isomers based on hydrogen bonding interactions with the stationary phase.[7]

Gas Chromatography (GC): A High-Resolution Technique for Volatile Analytes

GC offers excellent resolving power and is ideal for volatile and thermally stable compounds.[3][8] However, the polarity of many pyridine-based aniline intermediates often necessitates a derivatization step to increase their volatility and improve peak shape.[2][8]

The Derivatization Imperative

Derivatization converts the polar N-H and O-H groups into less polar, more volatile derivatives. Common derivatization techniques include:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.[2]

  • Acylation: Introduces an acyl group, for example, using 4-carbethoxyhexafluorobutyryl chloride.[9]

Causality of Experimental Choices:

  • Derivatization: This chemical modification is crucial for making polar analytes suitable for GC analysis by increasing their volatility and reducing interactions with the column.[2][9]

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms (5% diphenyl - 95% dimethylpolysiloxane), is typically used for the separation of these derivatives.[8]

  • Detector Choice: Mass Spectrometry (MS) is a powerful detector for GC, providing both qualitative (mass spectra) and quantitative data.[8] A Nitrogen-Phosphorus Detector (NPD) can also be used for enhanced sensitivity for nitrogen-containing compounds.[9]

Experimental Protocol: GC-MS of Aniline Derivatives (with Derivatization)

This protocol is a general guideline for the analysis of aniline derivatives.[8][9]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using liquid-liquid extraction (LLE).[8]

    • Evaporate the solvent.

    • Add the derivatizing agent (e.g., silylation or acylation reagent) and react.[2][9]

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]

    • Injector: Splitless mode at 250 °C.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: 50-550 amu.

dot

Caption: Experimental workflow for GC-MS analysis with derivatization.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful "green" alternative to both HPLC and GC, utilizing supercritical carbon dioxide as the primary mobile phase.[10] It offers fast separations and is particularly well-suited for the analysis of polar and chiral compounds.

Causality of Experimental Choices:

  • Supercritical CO2 Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid mobile phases.[11]

  • Organic Modifier: A polar organic solvent, typically methanol, is added to the CO2 to increase the mobile phase polarity and elute the polar pyridine-based aniline intermediates.[11]

  • Stationary Phase Selection: Pyridine-based stationary phases, such as 2-ethylpyridine, are known to provide excellent peak shapes for basic compounds, often without the need for additives.[12]

  • Additives: For particularly challenging basic compounds, the addition of a small amount of a basic additive (e.g., isopropylamine) to the modifier can further improve peak shape.[13]

Experimental Protocol: SFC-MS for Polar Aromatic Amines

This protocol is a general approach for the SFC-MS analysis of polar aromatic amines.

  • Instrumentation: SFC system coupled to a Mass Spectrometer.

  • Column: Pyridine-based column (e.g., 2-ethylpyridine), 4.6 mm x 150 mm, 3.5 µm.

  • Mobile Phase: Supercritical CO2 and methanol with 0.1% isopropylamine.

  • Gradient: 5% to 40% methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (ESI or APCI).

dot

Caption: Experimental workflow for SFC-MS analysis.

Comparative Performance: A Data-Driven Decision

The choice of the optimal chromatographic technique depends on a multitude of factors, including the specific properties of the analytes, the required sensitivity, and the desired sample throughput. The following table provides a comparative summary of the performance of HPLC, GC, and SFC for the analysis of pyridine-based aniline intermediates, based on published data and typical performance characteristics.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (often requires derivatization for polar analytes)Broad applicability for polar and chiral compounds
Sample Preparation Simple dissolution in mobile phaseCan be complex, often requiring extraction and derivatizationSimple dissolution in modifier
Speed ModerateFastVery Fast
Resolution Good to ExcellentExcellentExcellent
Peak Shape for Basic Compounds Can be challenging (peak tailing), requires method optimization (pH control, additives)Good with derivatizationGenerally good, especially with pyridine-based columns and additives
Environmental Impact High solvent consumptionLower solvent consumption than HPLC"Green" technique with significantly reduced organic solvent use
Validation Data (Typical)
Linearity (R²)> 0.999[4]> 0.99[14]> 0.99[15]
Accuracy (% Recovery)98-102%95-105%90-110%
Precision (%RSD)< 2%< 5%< 5%
LOD/LOQng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL to µg/mL range

Trustworthiness and Method Validation: Ensuring Data Integrity

The validation of any analytical method is a regulatory requirement and a cornerstone of scientific integrity.[4][16] A properly validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Accuracy: The closeness of the test results to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

Conclusion: Selecting the Right Tool for the Job

The chromatographic analysis of pyridine-based aniline intermediates is a multifaceted challenge that requires a deep understanding of both the analyte's properties and the principles of separation science.

  • HPLC remains a robust and versatile workhorse, particularly for routine quality control, where its direct analysis capabilities are a significant advantage.

  • GC , especially when coupled with MS, offers unparalleled resolution and sensitivity for volatile compounds, although the necessity of derivatization for polar analytes adds a layer of complexity.

  • SFC presents a compelling modern alternative, combining high speed, excellent resolving power, and a significantly reduced environmental footprint, making it an increasingly attractive option for both analytical and preparative-scale separations.

Ultimately, the optimal choice of technique will be dictated by the specific analytical goals, available instrumentation, and the stage of drug development. By carefully considering the principles and data presented in this guide, researchers can confidently select and implement the most appropriate chromatographic strategy to ensure the quality and purity of these critical pharmaceutical intermediates.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
  • BenchChem. (2025).
  • BenchChem. (2025). Gas Chromatography vs.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • BenchChem. (2025). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
  • Waters Corporation. (n.d.).
  • Simple method development for SFC - secrets of science. (n.d.). Shimadzu.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025).
  • Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. (2014).
  • Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. (2009). PubMed.
  • Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. (n.d.).
  • LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. (2005).
  • Straight to the Source: ESI vs APCI….. (2020). Microsaic Systems.
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  • Comparison of sfc, gc and hplc. (n.d.). Slideshare.
  • BenchChem. (2025).
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  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023). Drawell.
  • Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Ana. (2023). Journal of Chemical Health Risks.
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  • Determination of pyrrolizidine alkaloids in plant m

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Validating Synthesis Batches of 3-(2-Pyridin-2-ylethoxy)aniline: An LC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the rigorous validation of synthetic intermediates like 3-(2-Pyridin-2-ylethoxy)aniline (CAS: 915923-13-6) becomes critical. This molecule, characterized by an ether linkage bridging an aniline and a pyridine ring, presents unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we will objectively compare LC-MS column chemistries, dissect the causality behind chromatographic behaviors, and establish a self-validating protocol that ensures absolute data integrity for synthesis batch release.

The Analytical Challenge: Dual Basicity & Silanol Interactions

The primary hurdle in analyzing this compound lies in its dual basic functionalities. The pyridine ring (pKa ~5.2) and the aniline moiety (pKa ~4.6) are both highly susceptible to secondary electrostatic interactions.

Peak tailing for basic compounds of this nature is a notorious issue in reversed-phase HPLC. It is driven by the ion-exchange interactions between the protonated basic amine/pyridine nitrogen atoms and the acidic, ionized silanol groups (SiO⁻) present on standard silica-based column packings[1]. Furthermore, the retention behavior of ionized anilines differs significantly from neutral compounds, often resulting in weak retention and poor resolution if the stationary phase is not carefully selected[2].

The Causality of pH: Operating at a neutral pH (7.0) leaves silanols fully ionized while the basic nitrogens remain partially protonated, maximizing unwanted secondary interactions. By dropping the mobile phase pH to ~2.7 using 0.1% Formic Acid, we fully protonate the analyte for optimal MS ionization while simultaneously neutralizing the surface silanols (SiOH), drastically reducing peak tailing.

Objective Comparison: Selecting the Optimal Stationary Phase

To objectively determine the best chromatographic approach, we compared three distinct column chemistries under controlled mobile phase conditions. The data below demonstrates why standard C18 columns are insufficient for this specific intermediate.

Column ChemistryMobile Phase pHPeak Asymmetry (

)
Theoretical Plates (

)
Retention Time (

)
Signal-to-Noise (S/N)Verdict
Standard C18 7.02.8 (Severe Tailing)4,5004.2 min150:1Reject: Unacceptable peak shape due to silanol ionization.
Standard C18 2.71.8 (Moderate)8,2002.5 min480:1Sub-optimal: pH adjustment helps, but residual silanols still interfere.
Base-Deactivated C18 2.71.1 (Excellent)14,5002.8 min1200:1Optimal: End-capping physically shields the analyte from active sites.
Biphenyl 2.71.2 (Good)13,8003.5 min1150:1Alternative:

interactions increase

, useful for resolving isomers.

Data Interpretation: The Base-Deactivated (end-capped) C18 column at pH 2.7 provides the highest theoretical plate count and the sharpest peak asymmetry. This physical shielding is non-negotiable for ensuring accurate integration and quantifying low-level impurities during batch validation.

Workflow Visualization

To ensure regulatory compliance and logical progression, the batch validation process must follow a strict, self-validating sequence.

LCMS_Workflow A Synthesis Batch This compound B System Suitability Test (Self-Validation) A->B C LC-MS Acquisition (Base-Deactivated C18) B->C D Impurity Profiling (HRMS & MS/MS) C->D E Batch Release (Purity ≥ 99.0%) D->E Pass F Batch Rejection (Purity < 99.0%) D->F Fail

Figure 1: Self-validating LC-MS workflow for synthesis batch release.

Step-by-Step Methodology: A Self-Validating Protocol

A protocol is only trustworthy if it can independently verify its own performance before consuming valuable batch samples. This methodology aligns with the rigorous standards set by the ICH M10 guidelines for method validation[3].

Step 1: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject a predefined SST mixture containing 1 µg/mL of this compound and 0.1 µg/mL of a known reference impurity (e.g., 2-vinylpyridine).

  • Causality: The system is programmed with a hard validation gate. The sequence will only proceed to batch analysis if the Resolution (

    
    ) between the two peaks is > 2.0 and the Peak Asymmetry (
    
    
    
    ) of the target is < 1.5. If these criteria fail, the run halts automatically, preventing the generation of compromised data.

Step 2: Sample Preparation

  • Action: Dissolve the synthesis batch in an initial mobile phase composition (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Diluting in the initial mobile phase prevents "solvent shock" at the column head, which can cause peak splitting or band broadening.

Step 3: Chromatographic Separation

  • Column: Base-Deactivated C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min.

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+) Acquisition

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Monitoring: Extract the Extracted Ion Chromatogram (XIC) for the target

    
     at m/z 215.11.
    

Impurity Profiling: Decoding the[M+16] Peak

During the validation of synthesis batches, analysts frequently observe an unexpected


 peak at m/z 231.11.

The Causality of Degradation: An


 peak strongly indicates the addition of an oxygen atom via oxidation[1]. Because this compound possesses two highly reactive nitrogen centers, exposure to air, light, or residual peroxides during synthesis can lead to two distinct N-oxide formations: a pyridine N-oxide or an aniline hydroxylamine. High-Resolution Mass Spectrometry (HRMS) combined with MS/MS fragmentation is required to pinpoint the exact site of oxidation based on distinct product ion spectra.

Impurity_Pathway A This compound Target API B Pyridine N-Oxide [M+16]+ A->B Oxidation C Aniline Hydroxylamine [M+16]+ A->C Oxidation D Unreacted Precursors (e.g., 2-Vinylpyridine) D->A Synthesis

Figure 2: Common synthetic impurities and oxidation degradation pathways.

References

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography Source: MDPI (Molecules) URL: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 3-(2-Pyridin-2-ylethoxy)aniline

[1]

Executive Safety Summary

3-(2-Pyridin-2-ylethoxy)aniline (CAS: 1049791-13-0 for dihydrochloride salt) is a bifunctional intermediate containing both an electron-rich aniline and a pyridine ring.[1] Operational safety must account for the acute toxicity associated with aniline derivatives and the environmental persistence of pyridine structures.[1]

Core Directive: This compound must never be discharged into municipal wastewater systems.[1] All disposal pathways must lead to high-temperature incineration via a licensed hazardous waste contractor.[1]

Immediate Action Card: Spill Response
ScenarioImmediate Action
Solid Spill Do not create dust. Dampen with inert oil (e.g., mineral oil) if drafty.[1] Scoop into a wide-mouth HDPE jar. Wipe area with dilute acetic acid (5%), then water.[1]
Solution Spill Evacuate immediate area. Absorb with vermiculite or sand.[1] Do not use sawdust (fire risk with anilines).[1] Collect in a sealed container labeled "Hazardous Waste - Toxic".[1]
Skin Contact Speed is critical. Wash with soap and copious water for 15+ minutes.[1] Aniline derivatives can absorb transdermally.[1] Seek medical evaluation.

Chemical Characterization & Hazard Logic

To dispose of this chemical safely, you must understand its functional behavior.[1]

  • Aniline Moiety: Primary source of toxicity.[1] Anilines can cause methemoglobinemia (interference with oxygen transport in blood) and are often skin sensitizers [1].[1]

  • Pyridine Moiety: Adds basicity and water solubility.[1] Pyridines are often regulated as hazardous organic wastes due to flammability and noxious odor potential [2].[1]

  • Salt Form: Often supplied as a dihydrochloride salt (CAS 1049791-13-0), rendering it water-soluble and acidic in solution.[1] The free base is an organic solid.[1]

GHS Classification (Derived):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.[1]

  • Skin/Eye Irritation: Category 2/2A.[1][2]

  • Aquatic Toxicity: Acute Category 1 (Treat as high risk to aquatic life).[1][3]

Waste Classification & Segregation

Proper segregation prevents dangerous chemical reactions in the waste stream.[1]

Waste Stream Designation
  • RCRA Status (USA): While not explicitly P-listed, treat as Characteristic Hazardous Waste (Toxicity) due to the aniline component.[1]

  • DOT Shipping Name: Toxic solids, organic, n.o.s.[1] (contains this compound).[1][4][5]

  • Segregation Rule: Segregate from Oxidizers (e.g., nitric acid, peroxides) to prevent exothermic ignition.[1] Segregate from Strong Acids if in free-base form to prevent heat generation.[1]

Compatibility Table
Waste CategoryCompatibilityAction
Halogenated Solvents CompatibleCan be combined if the incinerator accepts halogens.[1]
Non-Halogenated Solvents Preferred Dissolve solid residues in acetone/ethanol for incineration.[1]
Aqueous Acids CautionExothermic reaction.[1] Neutralize slowly before combining.
Oxidizers INCOMPATIBLE NEVER MIX. Risk of fire/explosion.[1]

Detailed Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, synthesis failures, spill cleanup residues.[1]

  • Containment: Transfer solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid, Organic, N.O.S. (Aniline Derivative)."[1][5][6][7][8]

  • Secondary Containment: Place the jar inside a clear plastic bag (zip-lock) to prevent contamination of the outer container.

  • Disposal Path: Lab Pack for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Solvents containing the compound after synthesis or extraction.[1]

  • pH Check: If the waste is aqueous, verify pH.[1]

    • If Acidic (<4):[1] The pyridine and aniline are protonated (salts).[1] Keep acidic to maintain solubility.[1]

    • If Basic (>9): The compound is in free-base form and may precipitate.[1]

  • Solvent Stream: Combine with Non-Halogenated Organic Waste (e.g., waste acetone, methanol).[1]

    • Why? The high BTU value of the solvent aids the incineration process, ensuring complete destruction of the aromatic rings [3].

  • Container: Store in approved safety cans or solvent waste carboys (HDPE/Steel). Cap tightly to prevent pyridine odor release.[1]

Protocol C: Contaminated Glassware & Consumables
  • Triple Rinse: Rinse glassware 3 times with a minimal amount of acetone or ethanol.[1]

  • Rinsate Disposal: Pour rinsate into the Liquid Organic Waste container (Protocol B).

  • Glassware: After rinsing, glassware can be washed normally.[1]

  • Consumables: Gloves, paper towels, and weigh boats must be bagged and treated as Solid Hazardous Waste (Protocol A).[1]

Visual Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure/Spill Debris)StateCheck->SolidPowder/DebrisLiquidLiquid WasteStateCheck->LiquidSolutionPackLab Pack forIncinerationSolid->PackSolventTypeSolvent Base?Liquid->SolventTypeOrganicOrganic SolventSolventType->OrganicEthanol/DCM/Ethyl AcetateAqueousAqueous SolutionSolventType->AqueousWater/BufferCombineOrgCombine withNon-Halogenated SolventsOrganic->CombineOrgTreatAqAdjust pH to < 4(Ensure Solubility)Aqueous->TreatAqTreatAq->CombineOrgIf < 5% Org Content(Check Local Regs)TreatAq->PackIf High Conc.CombineOrg->Pack

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Regulatory Compliance & Documentation

To ensure audit-readiness, adhere to the following documentation standards:

  • Safety Data Sheet (SDS): Maintain an SDS for this compound dihydrochloride (CAS 1049791-13-0) in the active workspace.[1] If unavailable, use a surrogate SDS for 3-(2-Pyridyl)aniline (CAS 15889-32-4) as a conservative reference [4].[1]

  • Waste Manifest:

    • Waste Code: D001 (Ignitable, if in solvent), D038 (Pyridine, if applicable threshold met), or generic toxic organic.[1]

    • Description: "Waste Toxic Solids, Organic, n.o.s.[1] (Aniline derivatives)."[1][6][7][8][9]

  • Destruction Certificate: Request a Certificate of Destruction from your waste vendor to prove the material was incinerated, closing the liability loop.[1]

References

  • PubChem. 3-(2-Pyridyl)aniline Safety and Hazards. National Library of Medicine.[1] Available at: [Link][1]

  • ATSDR. Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry.[1] Available at: [Link]

  • US EPA. Hazardous Waste Combustion.[1] Environmental Protection Agency.[1][10] Available at: [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.